molecular formula C8H10N2O2S B13488396 6-(Cyclopropanesulfonyl)pyridin-3-amine

6-(Cyclopropanesulfonyl)pyridin-3-amine

Cat. No.: B13488396
M. Wt: 198.24 g/mol
InChI Key: SJXAXIWBBXTKEX-UHFFFAOYSA-N
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Description

6-(Cyclopropanesulfonyl)pyridin-3-amine is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine core functionalized with both an amine group and a cyclopropanesulfonyl moiety, a combination that offers unique steric and electronic properties for molecular design. Its primary research value lies in its potential as a key building block for the synthesis of novel small molecule inhibitors and bioprobes. Researchers can utilize this compound to explore structure-activity relationships (SAR), often targeting enzyme families like kinases or other ATP-binding proteins where the sulfonamide group can act as a critical pharmacophore facilitating hydrogen bonding within the active site. The cyclopropyl group can be leveraged to confer metabolic stability or induce conformational restriction in lead compounds. 6-(Cyclopropanesulfonyl)pyridin-3-amine is provided for Research Use Only (RUO) and is strictly intended for laboratory research. It is not approved for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

6-cyclopropylsulfonylpyridin-3-amine

InChI

InChI=1S/C8H10N2O2S/c9-6-1-4-8(10-5-6)13(11,12)7-2-3-7/h1,4-5,7H,2-3,9H2

InChI Key

SJXAXIWBBXTKEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=NC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Application of 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide profiling 6-(Cyclopropanesulfonyl)pyridin-3-amine , a critical building block in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., SYK, JAK, and ROR


t pathways).

Executive Summary & Chemical Identity

6-(Cyclopropanesulfonyl)pyridin-3-amine is a bifunctional heteroaromatic scaffold characterized by a pyridine core substituted with a primary amine and a cyclopropyl sulfone moiety. It serves as a high-value intermediate in drug discovery, functioning as a bioisostere for sulfonamides or amides while offering distinct metabolic and electronic advantages.

Chemical Identifiers
PropertyDetail
IUPAC Name 6-(Cyclopropanesulfonyl)pyridin-3-amine
Common Synonyms 5-Amino-2-(cyclopropylsulfonyl)pyridine; 2-(Cyclopropylsulfonyl)-5-aminopyridine
CAS Registry Number Not widely listed as a commodity chemical; often synthesized in situ or custom ordered.[1][2][3][4] (Analogous CAS: 1415564-62-3 for related isomers)
SMILES Nc1ccc(S(=O)(=O)C2CC2)nc1
Molecular Formula C

H

N

O

S
Molecular Weight 198.24 g/mol

Physicochemical Profile

The incorporation of the cyclopropyl sulfone group onto the pyridine ring drastically alters the electronic landscape compared to a standard aminopyridine.

Calculated & Predicted Properties

Data derived from consensus QSAR models and structural analogs.

PropertyValue (Approx.)Mechanistic Insight
LogP (Lipophilicity) 0.6 – 0.9 The cyclopropyl group adds lipophilicity (+

), but the sulfone (-SO

-) and amine (-NH

) are polar. The net result is a molecule with balanced permeability (LogP < 3).
TPSA (Topological Polar Surface Area) ~75 Ų (42.5 Ų from SO

+ 26 Ų from NH

+ 12.9 Ų from Pyridine N). Ideal for oral bioavailability (Rule of 5).
H-Bond Donors (HBD) 2 From the primary amine (-NH

).
H-Bond Acceptors (HBA) 4 Two sulfonyl oxygens, one pyridine nitrogen, one amine nitrogen lone pair.
Rotatable Bonds 2 C(Py)-S bond and S-C(Cyclopropyl) bond. The cyclopropyl ring itself is rigid.
Ionization (pKa) Analysis

Understanding the acid-base behavior is critical for formulation and binding affinity.

  • Site A: Pyridine Nitrogen (N1): Typically, pyridine has a pKa ~5.2. However, the cyclopropylsulfonyl group at position 2 (alpha) is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

    • Effect: This drastically reduces the electron density on the pyridine nitrogen.

    • Predicted pKa:< 1.0 (Non-basic) . It will not protonate at physiological pH.

  • Site B: Primary Amine (C5-NH

    
    ):  This amine is in a para-like relationship to the sulfone and meta-like to the pyridine nitrogen. It behaves as an electron-rich aniline derivative.
    
    • Predicted pKa (Conjugate Acid):3.5 – 4.5 .

    • Implication: The molecule is essentially neutral at physiological pH (7.4), aiding membrane permeability.

Synthetic Routes & Process Chemistry

The synthesis of 6-(Cyclopropanesulfonyl)pyridin-3-amine typically follows a robust 3-step sequence starting from commercially available 2-chloro-5-nitropyridine.

Reaction Workflow (Graphviz Diagram)

Synthesispathway SM1 2-Chloro-5-nitropyridine (Starting Material) Int1 Intermediate 1: 2-(Cyclopropylthio)-5-nitropyridine SM1->Int1 Step 1: SnAr Reagent1 Cyclopropanethiol + K2CO3 / DMF Reagent1->Int1 Int2 Intermediate 2: 2-(Cyclopropylsulfonyl)-5-nitropyridine Int1->Int2 Step 2: Oxidation Reagent2 Oxidation (mCPBA or Oxone) Reagent2->Int2 Product FINAL PRODUCT: 6-(Cyclopropanesulfonyl) pyridin-3-amine Int2->Product Step 3: Reduction Reagent3 Reduction (H2/Pd-C or Fe/NH4Cl) Reagent3->Product

Figure 1: Standard synthetic route for 6-(Cyclopropanesulfonyl)pyridin-3-amine via Nucleophilic Aromatic Substitution (SnAr), Oxidation, and Nitro Reduction.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Protocol: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF. Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq) followed by Cyclopropanethiol (1.1 eq). Stir at 60°C for 4 hours.
  • Mechanism: The nitro group activates the 2-position for displacement of the chloride by the thiol nucleophile.

  • Key Control: Maintain anhydrous conditions to prevent hydrolysis of the chloride to the pyridone.

Step 2: Oxidation (Sulfide to Sulfone)

  • Protocol: Dissolve the thio-intermediate in DCM. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise at 0°C. Warm to RT.

  • Alternative: Use Oxone® in MeOH/Water for a greener profile.

  • Purification: Quench with Na

    
    S
    
    
    
    O
    
    
    to remove excess oxidant.

Step 3: Nitro Reduction

  • Protocol: Hydrogenation using 10% Pd/C in Ethanol under H

    
     atmosphere (balloon) is cleanest.
    
  • Alternative (Chemoselective): Iron powder (Fe) and Ammonium Chloride (NH

    
    Cl) in EtOH/Water reflux if the sulfone is sensitive (though sulfones are generally stable to hydrogenation).
    

Drug Design & Medicinal Chemistry Applications

This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD) and lead optimization.

Bioisosterism and SAR
  • Cyclopropyl Sulfone vs. Sulfonamide: The cyclopropyl sulfone moiety (

    
    ) is often used as a bioisostere for a sulfonamide (
    
    
    
    or
    
    
    ). It removes the hydrogen bond donor (HBD) character of the sulfonamide NH, which can improve membrane permeability if the HBD count is too high.
  • Metabolic Stability: The cyclopropyl ring is metabolically robust compared to linear alkyl chains (e.g., ethyl/propyl), which are prone to CYP450 oxidation at the terminal position. The "cyclopropyl cap" blocks this metabolism.

  • Rigidity: The pyridine ring provides a rigid vector for the amine (hinge binder) and the sulfone (solvent front or pocket filler).

Application in Kinase Inhibitors

This fragment appears in the optimization of inhibitors for:

  • SYK (Spleen Tyrosine Kinase): Used to bind to the hinge region (via the amine/pyridine N) while the sulfone extends into the solvent channel.

  • JAK1/JAK2 Inhibitors: Similar to the baricitinib or tofacitinib scaffolds, where the polar sulfone interacts with specific residues (e.g., Arginine) in the binding pocket.

  • ROR

    
    t Inverse Agonists:  Sulfones are critical pharmacophores in stabilizing the helix 12 of the nuclear receptor.
    

Experimental Protocols for Validation

To validate the quality and properties of the synthesized material, the following protocols are recommended.

Solubility Assay (Thermodynamic)
  • Preparation: Weigh 5 mg of the compound into a vial.

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.45 µm PTFE). Analyze filtrate by HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve of known concentration in DMSO.

pKa Determination (Spectrophotometric)

Since the compound has low solubility and extreme pKa values, potentiometric titration may be difficult.

  • Method: UV-Metric pKa determination (e.g., Sirius T3).

  • Principle: Monitor the shift in UV

    
     as a function of pH (range 1.0 to 12.0).
    
  • Expectation: A shift in the spectra around pH 3-4 corresponding to the anilinium/aniline transition.

References

  • Entospletinib & SYK Inhibitors: Wei, Z-H., et al. "Entospletinib." Drugs of the Future, 2022, 47(2). Link

  • Oxetanes and Sulfones in Drug Design: "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. Link

  • Cyclopropyl Sulfone Bioisosteres: "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)." Journal of Medicinal Chemistry, 2018. Link

  • Synthesis of Aminopyridine Sulfones: "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan Journal of Chemistry, 2013. Link

Sources

6-(Cyclopropanesulfonyl)pyridin-3-amine chemical structure and molecular weight

[1]

Executive Summary

6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1147558-20-0) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] Characterized by a pyridine core substituted with an electron-withdrawing cyclopropylsulfonyl group at the C6 position and an electron-donating primary amine at the C3 position, this compound serves as a critical pharmacophore in the development of kinase inhibitors, ROR

Physicochemical Characterization

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 6-(Cyclopropanesulfonyl)pyridin-3-amine[1]

  • Common Name: 6-Cyclopropylsulfonyl-3-aminopyridine

  • CAS Registry Number: 1147558-20-0[1]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: NC1=CC=C(S(=O)(=O)C2CC2)N=C1[1]

Quantitative Data Table
PropertyValueUnitMethod/Notes
Molecular Weight 198.24 g/mol Calculated
Exact Mass 198.0463DaHRMS
Physical State Solid-Off-white to pale yellow powder
LogP (Calc) ~0.13-Low lipophilicity due to sulfone/amine
TPSA 73.05ŲPolar Surface Area
pKa (Pyridine N) ~2.5 - 3.0-Reduced basicity due to sulfonyl EWG
Solubility High-DMSO, Methanol, Ethyl Acetate
Solubility Low-Water (neutral pH), Hexanes
Structural Visualization

The following diagram illustrates the core pharmacophore features and the electronic distribution inherent to the molecule.

ChemicalStructureCompound6-(Cyclopropanesulfonyl)pyridin-3-aminePyridinePyridine Core(Scaffold)Compound->PyridineCoreAmineC3-Amino Group(Nucleophile/H-Bond Donor)Pyridine->AminePosition 3SulfoneC6-Cyclopropylsulfonyl(EWG/Metabolic Stability)Pyridine->SulfonePosition 6Amine->PyridineElectron Donation (+M)Sulfone->PyridineElectron Withdrawal (-I/-M)

Caption: Structural decomposition showing the electronic "push-pull" system between the C3-amine and C6-sulfone.

Synthetic Methodology

Retrosynthetic Logic

The most robust industrial route avoids direct sulfonation of the amine. Instead, it utilizes a nucleophilic aromatic substitution (

Detailed Protocol

Warning: Thiol reagents are malodorous and toxic. Perform all steps in a well-ventilated fume hood. Sulfone synthesis involves strong oxidants; monitor exotherms carefully.

Step 1: Nucleophilic Substitution (

)
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopropanethiol (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in dry DMF under

      
       atmosphere.
      
    • Add potassium carbonate followed by the dropwise addition of cyclopropanethiol.

    • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

    • Workup: Pour into ice water. The product, 2-(cyclopropylsulfanyl)-5-nitropyridine , precipitates as a yellow solid. Filter and dry.[3]

Step 2: Oxidation of Sulfide to Sulfone
  • Reagents: 2-(cyclopropylsulfanyl)-5-nitropyridine (1.0 eq),

    
    -CPBA (2.2 eq) or Oxone.
    
  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfide intermediate in DCM. Cool to 0°C.[3]

    • Add

      
      -CPBA portion-wise to control the exotherm.
      
    • Stir at room temperature for 12 hours.

    • Workup: Quench with saturated

      
       (to remove excess oxidant) and 
      
      
      . Extract with DCM.
    • Product: 2-(cyclopropanesulfonyl)-5-nitropyridine .

Step 3: Reduction of Nitro Group
  • Reagents: Nitro-sulfone intermediate,

    
     (balloon), 10% Pd/C (10 wt%).
    
  • Solvent: Methanol/Ethanol.

  • Procedure:

    • Suspend the nitro compound and Pd/C in methanol.

    • Purge with hydrogen gas and stir under

      
       atmosphere (1 atm) for 6-12 hours.
      
    • Filtration: Filter through a Celite pad to remove catalyst (Fire hazard: keep wet).

    • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

    • Final Product: 6-(Cyclopropanesulfonyl)pyridin-3-amine .

Reaction Scheme Diagram

SynthesisSMStarting Material2-Chloro-5-nitropyridineStep1Step 1: SnArCyclopropanethiol, K2CO3, DMFSM->Step1Inter1Intermediate 12-(Cyclopropylsulfanyl)-5-nitropyridineStep1->Inter1Step2Step 2: OxidationmCPBA (2.2 eq), DCM, 0°CInter1->Step2Inter2Intermediate 22-(Cyclopropanesulfonyl)-5-nitropyridineStep2->Inter2Step3Step 3: ReductionH2, Pd/C, MeOHInter2->Step3ProductFINAL PRODUCT6-(Cyclopropanesulfonyl)pyridin-3-amineStep3->Product

Caption: Three-step synthetic pathway from commercially available 2-chloro-5-nitropyridine.

Structural Analysis & Validation

Trustworthy identification requires corroboration between NMR and Mass Spectrometry.

Proton NMR ( H NMR) Features
  • Solvent: DMSO-

    
    
    
  • Aromatic Region:

    • 
       ~8.05 ppm (d, 1H, C2-H): Deshielded singlet/doublet due to ortho-nitrogen and meta-sulfone.
      
    • 
       ~7.70 ppm (d, 1H, C5-H): Ortho to sulfone.
      
    • 
       ~7.05 ppm (dd, 1H, C4-H): Upfield due to resonance from the amino group.
      
  • Amino Group:

    • 
       ~6.20 ppm (s, broad, 2H, 
      
      
      ): Exchangeable with
      
      
      .
  • Aliphatic Region (Cyclopropyl):

    • 
       ~2.60-2.80 ppm (m, 1H, CH-SO2).
      
    • 
       ~1.00-1.20 ppm (m, 4H, 
      
      
      ): Characteristic high-field multiplets for cyclopropyl rings.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of cyclopropyl ring or

    
     group may be observed at higher collision energies.
    

Application in Medicinal Chemistry[1][3][5][10]

Pharmacophore Utility

The 6-(Cyclopropanesulfonyl)pyridin-3-amine scaffold is a "privileged structure" in drug discovery.

  • Kinase Inhibition: The 3-amino group often forms a key hydrogen bond with the hinge region of kinase enzymes (e.g., ATP binding pocket).

  • Solubility Enhancement: The sulfone group improves metabolic stability compared to sulfides and provides a polar handle that can modulate LogP without introducing a hydrogen bond donor.

  • Bioisosterism: The cyclopropyl group serves as a rigid, lipophilic spacer, often replacing larger alkyl chains to improve fit within hydrophobic pockets.

Biological Context (Self-Validating Logic)

When designing inhibitors, the reduced basicity of the pyridine nitrogen (due to the C6-sulfone) reduces the risk of hERG channel inhibition, a common liability for basic amines. This makes the scaffold particularly valuable for CNS-targeted drugs where pKa modulation is critical for blood-brain barrier penetration.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Clarification Required: Advancing Your Technical Guide on 6-(Cyclopropanesulfonyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Juncture in Scoping Your In-depth Technical Guide

To proceed with the development of a comprehensive technical guide as requested, it is imperative to first resolve a potential ambiguity in the specified topic: "6-(Cyclopropanesulfonyl)pyridin-3-amine ." Initial research has revealed two closely related, yet structurally distinct, chemical entities that align with this name. The accuracy of the final guide is contingent upon identifying the precise compound of interest.

Below is a summary of the key identifiers for the two potential compounds. Please review the information and confirm which of these materials is the subject of your research.

Compound Comparison

IdentifierCompound A: 6-(Cyclopropanesulfonyl)pyridin-3-amine Compound B: 6-((Cyclopropylsulfonyl)methyl)pyridin-3-amine
CAS Number 1147558-20-0[1]3011941-24-2[2]
IUPAC Name 6-(cyclopropanesulfonyl)pyridin-3-amine[1]6-((cyclopropylsulfonyl)methyl)pyridin-3-amine[2]
Chemical Formula C₈H₁₀N₂O₂S[1]C₉H₁₂N₂O₂S[2]
Molecular Weight 198.24 g/mol [1]212.27 g/mol [2]
Canonical SMILES C1CC1S(=O)(=O)C2=NC=C(C=C2)N[1]C1CC1S(=O)(=O)CC2=NC=C(C=C2)N[2]

Structural Distinction

The primary difference between these two compounds is the presence of a methylene (-CH₂-) bridge between the pyridine ring and the sulfonyl group in Compound B, which is absent in Compound A. This seemingly minor structural variance has significant implications for the chemical properties, synthesis, and biological activity of the molecule.

Preliminary Safety Information

Initial safety data for Compound A (CAS: 1147558-20-0) suggests the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

At present, specific GHS hazard data for Compound B (CAS: 3011941-24-2) has not been located.

Path Forward

Upon your confirmation of the correct compound, a comprehensive technical guide will be developed, addressing the following, where information is publicly available:

  • Detailed Chemical and Physical Properties: Including but not limited to, melting point, boiling point, solubility, and spectral data.

  • Synthesis Protocols: A thorough, step-by-step guide to the laboratory synthesis of the specified compound, complete with reaction schemes and explanations of the underlying chemical principles.

  • Applications and Research Context: An overview of the known or potential applications of the compound, with a focus on its relevance in pharmaceutical and chemical research. This may include its use as a building block in the synthesis of more complex molecules or its own biological activity.

  • Safety and Handling: A comprehensive overview of the known hazards, safe handling procedures, and personal protective equipment (PPE) recommendations.

  • Data Visualization: As requested, the guide will include structured tables for quantitative data and Graphviz diagrams for reaction workflows.

  • Comprehensive Referencing: All information will be supported by in-text citations and a complete list of references with verifiable URLs.

We await your clarification to ensure the delivery of a precise and valuable technical resource.

References

Sources

Technical Guide: 3-Amino-6-Sulfonylpyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-6-sulfonylpyridine derivatives , a privileged scaffold in modern drug discovery. Structurally characterized by a pyridine core substituted with an amine at the C3 position and a sulfonyl group (sulfone or sulfonamide) at the C6 position, this motif serves as a critical pharmacophore in kinase inhibitors (particularly PI3K/mTOR pathways) and antimicrobial agents.

This guide is designed for medicinal chemists and pharmacologists, detailing the synthetic accessibility, Structure-Activity Relationships (SAR), and biological mechanisms of action associated with this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

The 3-amino-6-sulfonylpyridine scaffold (equivalent to 5-amino-2-sulfonylpyridine by IUPAC symmetry) offers a unique electronic and steric profile:

  • The Pyridine Core: Acts as a bioisostere for benzene, improving water solubility due to the nitrogen lone pair (pKa ~5.2). It often participates in hydrogen bonding within enzyme active sites.

  • C3-Amino Group: Typically functions as a hinge binder in kinase inhibitors. The nitrogen acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • C6-Sulfonyl Group:

    • Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group (

      
      ) reduces the basicity of the pyridine nitrogen, modulating metabolic stability.
      
    • Interaction: The sulfonyl oxygens often serve as hydrogen bond acceptors, interacting with lysine or water networks in the binding pocket.

Structural Isomerism Note

In IUPAC nomenclature, the pyridine nitrogen is position 1.

  • 3-amino-6-sulfonylpyridine is chemically equivalent to 5-amino-2-sulfonylpyridine .

  • This guide uses the "3-amino-6-sulfonyl" designation to align with the user's nomenclature, referring to the para-like disposition of the functional groups across the heterocycle.

Part 2: Synthetic Methodologies

The synthesis of 3-amino-6-sulfonylpyridines typically proceeds via Nucleophilic Aromatic Substitution (


) followed by reduction. The electron-deficient nature of the pyridine ring, further activated by a nitro group, facilitates this pathway.
Core Synthetic Pathway

The most robust route begins with 2-chloro-5-nitropyridine .

Step 1: Sulfonylation (

)

The chlorine atom at C2 (C6 relative to the target numbering) is displaced by a sulfinate salt or a thiol.

  • Reagents: Sodium methanesulfinate (

    
    ) or Sodium thiomethoxide (
    
    
    
    ).
  • Conditions: DMF or DMSO,

    
    .
    
  • Mechanism: The nitro group at C5 activates the C2 position for nucleophilic attack.

Step 2: Oxidation (If Thiol is used)

If a thiol is used, the resulting sulfide must be oxidized to the sulfone.

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid) or Oxone.
    
  • Conditions: DCM,

    
     to RT.
    
Step 3: Nitro Reduction

The nitro group is reduced to the primary amine.

  • Reagents:

    
    , Pd/C (Catalytic Hydrogenation) or Fe/NH
    
    
    
    Cl.
  • Outcome: Yields the final 3-amino-6-sulfonylpyridine.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of the synthesis.

Synthesispathway Start 2-chloro-5-nitropyridine Inter1 Intermediate: 2-sulfonyl-5-nitropyridine Start->Inter1 SNAr Displacement Final Product: 3-amino-6-sulfonylpyridine Inter1->Final Nitro Reduction Reagent1 NaSO2R (Sulfinate) DMF, Heat Reagent2 H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthetic route from 2-chloro-5-nitropyridine to 3-amino-6-sulfonylpyridine via SNAr and reduction.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-Methylsulfonylpyridine

Reference Grounding: Adapted from standard pyridine functionalization protocols [1][4].

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Sodium methanesulfinate (1.2 eq)

  • DMSO (Dimethyl sulfoxide)

  • 10% Pd/C catalyst[1]

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Sulfonylation:

    • Dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in DMSO (15 mL).

    • Add sodium methanesulfinate (1.22 g, 12 mmol).

    • Heat the mixture to

      
       for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
      
    • Workup: Pour onto ice-water (100 mL). Filter the resulting precipitate (2-methylsulfonyl-5-nitropyridine). Wash with cold water and dry.

    • Expected Yield: 85-90%.

  • Reduction:

    • Dissolve the nitro intermediate (1.0 g) in Methanol (20 mL).

    • Add 10% Pd/C (100 mg) under nitrogen atmosphere.

    • Purge with Hydrogen gas and stir under

      
       balloon pressure for 6 hours at RT.
      
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from Ethanol/Ether if necessary.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show amino protons (
      
      
      ppm) and methyl sulfone singlet (
      
      
      ppm).

Part 4: Biological Applications & Mechanism[2]

PI3K/mTOR Pathway Inhibition

The 3-amino-6-sulfonylpyridine motif is a frequent substructure in inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.

  • Mechanism: The C3-amino group forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

    
    ). The sulfonyl group orients the molecule towards the solvent front or interacts with the P-loop, improving selectivity over other kinases.
    
  • Clinical Relevance: Dysregulation of PI3K signaling is implicated in various cancers (breast, lymphoma).[2] Inhibitors containing pyridine-sulfonamide motifs (like GDC-0941 analogs) utilize this binding mode [2].

Antimicrobial Sulfonamides

Derivatives where the sulfonyl group is a sulfonamide (


) rather than a sulfone exhibit antibacterial properties.
  • Mechanism: These compounds mimic

    
    -aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
    
  • Data: Substituted pyridosulfonamides have shown efficacy against S. aureus and E. coli with inhibition zones comparable to Co-trimoxazole [1].

Visualization: PI3K Signaling Context

The following diagram illustrates where inhibitors targeting this pathway intervene.

PI3KPathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Action AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor 3-Amino-6-sulfonylpyridine Derivatives Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade, highlighting the target inhibition point of pyridine-based kinase inhibitors.

Part 5: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for 3-amino-6-sulfonylpyridine derivatives in kinase and antimicrobial assays.

Substituent at C6 (

in

)
Electronic Effect (

)
Biological Activity FocusKey Property
Methyl (

)
Strong EWGPI3K/mTOR InhibitionHigh metabolic stability; small steric footprint.
Amino (

)
Moderate EWGAntimicrobial (DHPS)Mimics PABA; classic sulfonamide activity.
Aryl (

)
Strong EWGKinase Selectivity

-stacking interactions in the hydrophobic pocket.
Piperazinyl VariableSolubility EnhancementImproves pharmacokinetic profile (ADME).[3]

Table 1: SAR trends for C6-sulfonyl substituents. EWG = Electron Withdrawing Group.

References

  • Singh, S., et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, vol. 6, no. 3, 2013, pp. 196-200. Link

  • Sapon-Cousineau, V., et al. "PI3K Inhibitors and Their Role as Novel Agents for Targeted Therapy in Lymphoma."[4] Current Treatment Options in Oncology, vol. 21, no. 51, 2020.[4] Link

  • Gleave, R. J., et al. "Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists."[5] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 2, 2010, pp. 465-468.[5] Link

  • BenchChem Technical Support. "Synthesis of 3-Amino-6-Substituted Pyridazines and Pyridines." BenchChem Technical Guides, 2025. Link

  • Drugs.com. "List of PI3K Inhibitors + Uses, Types, Side Effects." Drugs.com, 2023. Link

Sources

safety data sheet (SDS) and toxicity hazards for 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety data, toxicity hazards, and handling protocols for 6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1147558-20-0).[1] It is designed for researchers and drug development professionals handling this specific intermediate, often used in the synthesis of kinase inhibitors.

Chemical Identity & Physicochemical Profile

This compound is a functionalized aminopyridine featuring a cyclopropyl sulfone moiety.[2] Its structural integrity relies on the stability of the sulfone linker and the reactivity of the primary amine.

Parameter Technical Specification
IUPAC Name 6-(Cyclopropanesulfonyl)pyridin-3-amine
Common Synonyms 5-Amino-2-(cyclopropylsulfonyl)pyridine; 3-Amino-6-cyclopropylsulfonylpyridine
CAS Number 1147558-20-0
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3]
pKa (Predicted) ~3.5 (Pyridine N), ~2.0 (Sulfone-withdrawing effect reduces amine basicity)
Hazard Identification (GHS Classification)

Based on vendor data (Fluorochem, BLD Pharm) and Structure-Activity Relationship (SAR) analysis of aminopyridines, this substance is classified as WARNING .

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Toxicity
H302 Harmful if swallowed.[1]Systemic absorption of aminopyridines can block K+ channels (neurotoxicity risk).
H315 Causes skin irritation.[4][5][6][7]Basic amine functionality reacts with skin lipids/proteins.
H319 Causes serious eye irritation.[5][6][7][8]Direct mucosal irritant; high risk of corneal opacity if untreated.
H335 May cause respiratory irritation.[5][6][7][8][9]Dust inhalation irritates the upper respiratory tract (mucous membranes).
Toxicological Analysis & Risk Assessment
3.1. Structural Alerts & Mechanism of Action

While specific experimental toxicology reports (e.g., 2-year carcinogenicity) may not be publicly available for this specific intermediate, its toxicity profile is inferred via Read-Across from structural analogs:

  • Aminopyridine Moiety:

    • Risk: Aminopyridines (especially 4-AP, and to a lesser extent 3-AP) are known potassium channel blockers.[1]

    • Symptomology: Systemic exposure can lead to neuronal hyperexcitability, tremors, and in severe cases, seizures.

    • Note: The electron-withdrawing sulfonyl group at position 6 likely reduces the basicity and channel-binding affinity compared to unsubstituted aminopyridines, potentially mitigating neurotoxicity, but standard high-potency precautions apply .[1]

  • Cyclopropyl Sulfone:

    • Stability: The sulfone group (

      
      ) is metabolically stable and generally non-genotoxic.
      
    • Metabolism: The cyclopropyl ring is robust but can be subject to oxidative opening by CYP450 enzymes, potentially forming reactive intermediates (though less likely in this sulfone configuration).

3.2. Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL):

  • Assigned Band: OEB 3 (Hazardous).

  • Default OEL: 10 – 100 µg/m³.

  • Justification: Presence of a primary aromatic amine and potential neuroactive pharmacophore requires containment beyond a standard fume hood if handling powders in open vessels.

Safety & Handling Protocols
4.1. Engineering Controls (The Primary Barrier)
  • Solids Handling: Weighing must be performed inside a HEPA-filtered balance enclosure or a certified chemical fume hood.

  • Solution Handling: Standard fume hood with face velocity > 100 fpm (0.5 m/s).

  • Validation: Verify hood flow using a vane anemometer or smoke test before every use.

4.2. Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (e.g., spill cleanup), use a P100/N95 respirator or PAPR.

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Amines can permeate thin nitrile; double gloving provides a breakthrough buffer.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Do not rely on safety glasses due to the H319 (Serious Eye Irritation) hazard.

4.3. Self-Validating Protocol: Glove Compatibility Check

Before handling large quantities in solution (e.g., DMSO), perform this spot check:

  • Place a drop of the solvent/compound mixture on the outer glove material.

  • Wait 15 minutes.

  • Inspect for swelling, puckering, or color change.

  • Pass Criteria: No physical change. If change occurs, switch to Butyl or Silver Shield gloves.

Emergency Response Procedures
5.1. First Aid Logic
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Use an eyewash station; do not use a squeeze bottle unless it is the only option. Hold eyelids apart.

  • Skin Contact: Wash with non-abrasive soap and water. Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the amine deeper into the dermis.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting . The compound is an irritant; vomiting re-exposes the esophagus.

5.2. Firefighting Measures
  • Decomposition Products: Emits toxic fumes of Sulfur Oxides (SOx) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[4]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[4][9] Water spray may be used to cool containers but avoid runoff into drains.

Visualized Workflows (Graphviz)
Figure 1: Safety Assessment & Handling Workflow

This logic tree guides the researcher through the decision-making process for handling this compound based on its physical state.

SafetyWorkflow Start Start: Handling 6-(Cyclopropanesulfonyl)pyridin-3-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DCM) StateCheck->Liquid EngControl_Solid REQ: HEPA Balance Enclosure or Static-Free Weighing Boat Solid->EngControl_Solid Dust Hazard EngControl_Liquid REQ: Fume Hood (Face Velocity > 0.5 m/s) Liquid->EngControl_Liquid Vapor/Splash Hazard PPE_Check PPE Verification: Nitrile (Double) + Goggles + Lab Coat EngControl_Solid->PPE_Check EngControl_Liquid->PPE_Check Action Proceed with Synthesis PPE_Check->Action Waste Disposal: Solid Hazardous Waste (Toxic/Irritant) Action->Waste

Caption: Decision logic for engineering controls based on the physical state of the material.

Figure 2: Emergency Response Logic

A rapid-response protocol for exposure incidents.

EmergencyResponse Exposure Exposure Incident Route_Eye Eye Contact Exposure->Route_Eye Route_Skin Skin Contact Exposure->Route_Skin Route_Oral Ingestion Exposure->Route_Oral Action_Eye Rinse 15 min (Hold Lids Open) Route_Eye->Action_Eye Action_Skin Wash Soap/Water (NO Ethanol) Route_Skin->Action_Skin Action_Oral Rinse Mouth NO Vomiting Route_Oral->Action_Oral Medical Seek Medical Attention (Show SDS/CAS 1147558-20-0) Action_Eye->Medical Action_Skin->Medical Action_Oral->Medical

Caption: Immediate response steps categorized by route of exposure.

References
  • Fluorochem Ltd. (2024). Safety Data Sheet: 6-(Cyclopropylsulfonyl)pyridin-3-amine. Retrieved from [1]

  • BLD Pharmatech. (2024). Product Safety Information: CAS 1147558-20-0.[1][2] Retrieved from [1]

  • PubChem Database. (n.d.). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012).[8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

Technical Analysis: Ionization & pKa of 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the ionization behavior and pKa values of 6-(Cyclopropanesulfonyl)pyridin-3-amine . This document is structured for researchers and drug development professionals, focusing on the interplay between structural electronics and physicochemical properties.[1]

Executive Summary

6-(Cyclopropanesulfonyl)pyridin-3-amine is a push-pull heteroaromatic system characterized by a weakly basic pyridine core.[1] The molecule features an electron-donating primary amine at the 3-position and a strongly electron-withdrawing cyclopropylsulfonyl group at the 6-position.[1]

  • Dominant Species at pH 7.4: Neutral (Unionized).[1]

  • Predicted pKa (Ring Nitrogen): 1.2 ± 0.5 (Very Weak Base).[1]

  • Predicted pKa (Exocyclic Amine): < 0 (Essentially Non-basic).[1]

  • Ionization Behavior: The compound remains neutral across the entire physiological pH range (pH 1.2 – 8.0). Protonation occurs only in strongly acidic environments (pH < 2.0).[1]

This ionization profile suggests high membrane permeability in the intestine (neutrality) but warns of potential solubility limitations in aqueous media, necessitating specific formulation strategies (e.g., lipid-based delivery or strong acid salts).

Structural Basis of Ionization[1]

To understand the pKa values, we must analyze the electronic environment of the two potential protonation sites: the pyridine nitrogen (N1) and the exocyclic amine (N-ex) .

Electronic Effects (Hammett Analysis)

The ionization constant (


) of the pyridine ring is governed by the substituents at positions 3 and 6.
  • The 6-Cyclopropanesulfonyl Group (The "Pull"):

    • Effect: Strong Electron Withdrawal (-I, -R).[1]

    • Mechanism: The sulfonyl group (

      
      ) is a potent electron withdrawer (
      
      
      
      ).[1] Located at the 6-position (ortho-like to the ring nitrogen), it exerts a massive inductive effect, drastically reducing the electron density on the ring nitrogen.[1]
    • Cyclopropyl Modulation: While the cyclopropyl group is slightly electron-donating via

      
      -conjugation (Walsh orbitals), this effect is negligible compared to the strong insulation and withdrawal of the sulfonyl moiety.[1]
      
  • The 3-Amino Group (The "Push"):

    • Effect: Electron Donation (+R).[1]

    • Mechanism: The lone pair on the exocyclic amine donates electron density into the ring.[1] While this typically raises the pKa (e.g., 3-aminopyridine pKa

      
       6.0 vs. Pyridine 
      
      
      
      5.2), the effect is insufficient to counteract the deactivating power of the sulfone.
Resonance "Push-Pull" System

The molecule exhibits a strong "push-pull" resonance where electron density flows from the 3-amine to the 6-sulfone.[1] This delocalization locks the amine's lone pair into the


-system, rendering the exocyclic amine non-basic and further reducing the basicity of the ring nitrogen.[1]

Resonance cluster_0 Electronic Flow cluster_1 pKa Consequences Amine 3-Amine (Electron Donor) Ring Pyridine Core (Conduit) Amine->Ring +R Effect Sulfone 6-Sulfone (Electron Acceptor) Ring->Sulfone -I/-R Effect N1 Ring Nitrogen (N1) pKa ~ 1.2 (Primary Protonation Site) Ring->N1 N_ex Exocyclic Amine pKa < 0 (Non-basic) Ring->N_ex

Figure 1: Electronic "Push-Pull" mechanism decreasing basicity at both nitrogen centers.[1]

Predicted Ionization Profile[1]

Based on Structure-Activity Relationship (SAR) analysis of analog compounds (e.g., 2-(methylsulfonyl)pyridine, pKa < 1.0; 3-aminopyridine, pKa 6.0), the following values are derived:

Ionization CenterTypePredicted pKaPhysiological State (pH 7.[1]4)
Pyridine Nitrogen (N1) Basic1.2 ± 0.5 Neutral (Base form)
Exocyclic Amine (-NH2) Basic< 0.0 Neutral (Base form)
Sulfonyl Group Acidic> 20.0 Neutral

Microspecies Distribution:

  • pH < 1.0: Mono-cationic (Protonated at N1).[1]

  • pH 2.0 – 14.0: Neutral species dominates (>99%).[1]

Experimental Protocols

Given the low pKa, standard aqueous potentiometric titration will likely fail due to the "leveling effect" of water and low solubility.[1] The following protocols are engineered for accuracy with weak bases.

Protocol A: Spectrophotometric Titration (Gold Standard)

This method relies on the UV shift between the ionized and neutral species, which is often distinct for aminopyridines.

Reagents:

  • Stock Solution: 50 µM compound in Methanol.

  • Buffers: Series of aqueous buffers ranging from pH 0.5 to 4.0 (HCl/KCl systems).[1]

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

Workflow:

  • Preparation: Prepare 10 samples, each containing 5% Methanol stock and 95% buffer at different pH values (0.5, 0.8, 1.1, ... 3.5).

  • Scan: Measure UV absorbance (200–400 nm) for each sample.

  • Isosbestic Point Check: Confirm the presence of isosbestic points (indicating a clean 2-state equilibrium).

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.[1]
    
Protocol B: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

Used if the compound lacks a UV chromophore shift or if solubility is critical.[1]

Workflow:

  • Titration: Perform titrations in three different percentages of organic modifier (e.g., 30%, 40%, 50% Methanol/Water).

  • Measurement: Titrate with 0.1 M HCl.

  • Extrapolation: Plot the apparent pKa (

    
    ) against the dielectric constant (
    
    
    
    ) or mole fraction of solvent.[1]
  • Intercept: Extrapolate to 0% organic solvent to obtain the aqueous pKa.

Experiment Start Start: pKa Determination Solubility Check Aqueous Solubility (Likely Low) Start->Solubility UV_Method Method A: UV-Metric (Preferred for Weak Bases) Solubility->UV_Method Chromophore Present Pot_Method Method B: Cosolvent Potentiometry (Yasuda-Shedlovsky) Solubility->Pot_Method No UV Shift Prep_UV Prepare pH buffers (0.5 - 4.0) + 5% MeOH Stock UV_Method->Prep_UV Prep_Pot Prepare 30%, 40%, 50% MeOH/Water Solutions Pot_Method->Prep_Pot Measure_UV Measure Absorbance Shift (Bathochromic/Hypsochromic) Prep_UV->Measure_UV Calc_UV Fit Sigmoid Curve Extract pKa Measure_UV->Calc_UV Titrate Titrate with 0.1M HCl Prep_Pot->Titrate Extrapolate Extrapolate to 0% Solvent Titrate->Extrapolate

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[1]

Solubility & Formulation
  • Challenge: The compound is neutral at physiological pH. Combined with the lipophilic cyclopropyl and sulfone groups, the intrinsic aqueous solubility (

    
    ) will be low.
    
  • Salt Selection: Forming a salt is difficult because the pKa is ~1.2.[1]

    • Weak acids (Acetate, Fumarate) will not form stable salts (requires

      
      ).[1]
      
    • Strong acids (HCl, Methanesulfonic acid) are required.[1] However, these salts may readily hydrolyze (disproportionate) in water, reverting to the free base and precipitating.

  • Recommendation: Focus on Lipid-Based Formulations (SEDDS) or Amorphous Solid Dispersions (ASD) rather than salt forms for oral delivery.[1]

Permeability[1]
  • Advantage: Being unionized at pH 6.5–7.4, the compound should exhibit excellent passive permeability across the intestinal epithelium, provided it is solubilized.[1]

Chemical Stability[1]
  • Reactivity: The 6-sulfonylpyridine core is electrophilic.[1] It can undergo Nucleophilic Aromatic Substitution (

    
    ) with strong nucleophiles (e.g., thiols like Glutathione) at the 6-position, displacing the sulfinate group.
    
  • Test: Assess stability in Glutathione (GSH) assay early in the development cycle to rule out covalent binding toxicity.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for pyridine pKa shifts).

  • Lonsdale, R., & Ward, R. A. (2020).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1] Bioconjugate Chemistry, 31(9).[1] Link (Discusses the electron-deficient nature of sulfonyl-heterocycles).[1]

  • Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link (Source for

    
     values of sulfone and amine groups).[1]
    
  • PubChem Compound Summary. (2023). 2-(Methylsulfonyl)pyridine.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link (Analog data point).[1]

Sources

Methodological & Application

synthesis protocols for 6-(Cyclopropanesulfonyl)pyridin-3-amine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1147558-20-0) Application Context: Advanced Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, and GPCR Modulators.

Strategic Overview & Mechanistic Rationale

The synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine requires a highly orthogonal, three-step approach starting from commercially available 2-chloro-5-nitropyridine. As a Senior Application Scientist, I have designed this protocol not just as a sequence of operations, but as a chemically self-validating workflow where each step's completion dictates the success of the next.

The synthetic logic is governed by three distinct mechanistic phases:

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the 5-nitro group activates the C2-position of the pyridine ring, lowering the lowest unoccupied molecular orbital (LUMO) energy. This facilitates a rapid SNAr reaction with cyclopropanethiolate, displacing the chloride leaving group[1].

  • Electrophilic Oxidation: The resulting thioether is oxidized to a sulfone using meta-chloroperoxybenzoic acid (mCPBA). mCPBA is selected over harsher oxidants (like KMnO4) to prevent the over-oxidation of the pyridine nitrogen to an N-oxide, ensuring chemoselective transformation of the sulfide to the sulfone[2].

  • Chemoselective Single-Electron Reduction: The final step requires the reduction of the nitro group to an amine. While palladium-catalyzed hydrogenation is common, sulfur-containing compounds (even sulfones) pose a risk of catalyst poisoning. Therefore, a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is employed. This guarantees high chemoselectivity for the nitroarene without degrading the sulfone or the pyridine core[3].

MechanisticLogic Nitro 5-Nitro Group Strong Electron Withdrawing SNAr Activates C2 position Facilitates SNAr by Thiolate Nitro->SNAr mCPBA mCPBA (Oxidant) Electrophilic Oxygen Transfer Sulfone Converts Thioether to Sulfone Prevents catalyst poisoning later mCPBA->Sulfone Fe Fe/NH4Cl (Reductant) Mild Single-Electron Transfer Amine Chemoselective Nitro Reduction Leaves Sulfone/Pyridine intact Fe->Amine

Mechanistic rationale governing the selection of reagents for each synthetic step.

Quantitative Data Summary

The following table summarizes the expected stoichiometric ratios, reaction parameters, and isolated yields for a standard 10-gram scale validation batch.

StepTransformationReagents (Equiv)Solvent / TempTimeExpected YieldPurification
1 SNAr (Thioetherification)Cyclopropanethiol (1.1)K2CO3 (2.0)DMF / 60 °C3 h85 - 90%Aqueous Workup &Silica Plug
2 Oxidation (Sulfone Formation)mCPBA (2.5)DCM / 0 °C to RT5 h90 - 95%Reductive Quench &Recrystallization
3 Nitro Reduction (Amination)Fe powder (5.0)NH4Cl (5.0)EtOH:H2O (4:1) / 80 °C2 h75 - 82%Celite Filtration &Chromatography

Experimental Workflow & Protocols

SyntheticWorkflow A 2-Chloro-5-nitropyridine + Cyclopropanethiol B Step 1: SNAr Reaction (K2CO3, DMF, 60°C) A->B C 2-(Cyclopropylthio)-5-nitropyridine (Intermediate 1) B->C D Step 2: Oxidation (mCPBA, DCM, 0°C to RT) C->D E 2-(Cyclopropanesulfonyl)-5-nitropyridine (Intermediate 2) D->E F Step 3: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) E->F G 6-(Cyclopropanesulfonyl)pyridin-3-amine (Target Product) F->G

Three-step synthetic workflow for 6-(Cyclopropanesulfonyl)pyridin-3-amine.

Step 1: Synthesis of 2-(Cyclopropylthio)-5-nitropyridine

Objective: Install the cyclopropylthio moiety via SNAr.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and anhydrous K2CO3 (17.4 g, 126.2 mmol).

  • Solvent Addition: Suspend the solids in anhydrous DMF (120 mL). Purge the flask with Nitrogen for 5 minutes.

  • Reagent Addition: Add cyclopropanethiol (5.14 g, 69.4 mmol) dropwise via syringe at room temperature. Causality Note: Slow addition prevents localized exothermic spikes and minimizes disulfide dimerization of the thiol.

  • Reaction: Heat the mixture to 60 °C using an oil bath and stir for 3 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow spot (Rf ~0.5).

  • Workup: Cool the reaction to room temperature and quench by pouring into 500 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Intermediate 1 as a yellow solid.

Step 2: Synthesis of 2-(Cyclopropanesulfonyl)-5-nitropyridine

Objective: Oxidize the thioether to the corresponding sulfone.

  • Preparation: Dissolve Intermediate 1 (approx. 11.5 g, 58.6 mmol) in anhydrous Dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Oxidation: Slowly add mCPBA (70-77% purity, 32.5 g, ~146.5 mmol) in small portions over 30 minutes. Causality Note: The oxidation of sulfide to sulfoxide is rapid and highly exothermic. Portion-wise addition at 0 °C controls the exotherm and suppresses N-oxide formation[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Validation: Monitor by LC-MS. The mass corresponding to the sulfoxide intermediate [M+H]+ +16 should transition entirely to the sulfone [M+H]+ +32.

  • Workup (Critical Safety Step): Quench the reaction by adding 150 mL of saturated aqueous Na2S2O3 and stir vigorously for 30 minutes to destroy unreacted peroxides. Add saturated aqueous NaHCO3 (150 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 100 mL), dry the combined organics over Na2SO4, and concentrate. Triturate the crude solid with cold diethyl ether to afford Intermediate 2 as a pale solid.

Step 3: Synthesis of 6-(Cyclopropanesulfonyl)pyridin-3-amine

Objective: Chemoselective reduction of the nitro group to the primary amine.

  • Preparation: In a 500 mL round-bottom flask, suspend Intermediate 2 (10.0 g, 43.8 mmol), Iron powder (325 mesh, 12.2 g, 219 mmol), and Ammonium Chloride (11.7 g, 219 mmol) in a mixture of Ethanol (160 mL) and DI Water (40 mL).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C (reflux) for 2 hours. Causality Note: Fe/NH4Cl provides a mild proton-coupled electron transfer environment that selectively reduces the nitro group without risking the desulfonylation or dehalogenation often seen with Pd/C and H2 gas[3].

  • Validation: Monitor by TLC (DCM/MeOH 95:5). The UV-active nitro compound should disappear, replaced by a highly polar, ninhydrin-active amine spot.

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad generously with Ethyl Acetate (300 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate (200 mL) and saturated aqueous NaHCO3 (100 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure target compound, 6-(Cyclopropanesulfonyl)pyridin-3-amine, as an off-white crystalline solid.

References

  • [1] WO2017175068A1 - Thiazolopyridine derivatives as gpr119 agonists. Google Patents. Available at:1

  • [3] Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon. Available at: 3

  • [2] Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. Macromolecules - ACS Publications. Available at:2

Sources

amide coupling conditions using 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details optimized amide coupling protocols for 6-(Cyclopropanesulfonyl)pyridin-3-amine , a highly electron-deficient heteroarylamine scaffold.[1] This specific intermediate is increasingly relevant in the synthesis of Tyk2 inhibitors and other immunological targets (e.g., BMS-986165 analogs).

Abstract

Coupling 6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: N/A for specific salt, generic scaffold ref: WO2018183649) presents a significant synthetic challenge due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the para-positioned cyclopropanesulfonyl group.[1] These factors drastically reduce the nucleophilicity of the C3-amine, rendering standard carbodiimide (EDC/NHS) couplings ineffective. This guide provides three validated protocols—T3P® (Propylphosphonic Anhydride) , HATU , and Acyl Chloride Activation —prioritized by yield, scalability, and racemization suppression.

Mechanistic Analysis & Challenge Definition

The core difficulty lies in the electronic landscape of the substrate.

  • Pyridine Ring: The nitrogen atom withdraws electron density from the ring via induction ($ -I $) and resonance, making the ring electron-poor.[1]

  • Sulfonyl Group: The 6-cyclopropanesulfonyl moiety is a strong electron-withdrawing group (EWG) ($ \sigma_p \approx 0.72 $).[1] Located para to the amine (relative to the pyridine nitrogen), it further delocalizes the lone pair of the exocyclic amine.

  • Result: The $ pK_a $ of the conjugate acid of this amine is likely

    
    , making it a "dead" nucleophile under neutral conditions. Successful coupling requires either high-energy activation of the carboxylic acid  or specific catalysis  that facilitates proton transfer and nucleophilic attack.[1]
    
Decision Matrix: Selecting the Right Protocol

CouplingDecision Start Acid Partner Selection IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral IsSteric Is the Acid Sterically Hindered? IsChiral->IsSteric No T3P Protocol A: T3P/Pyridine (Best for Chirality & Yield) IsChiral->T3P Yes IsSteric->T3P Yes (Alternative) HATU Protocol B: HATU/DIPEA (High Throughput/Small Scale) IsSteric->HATU Yes (Complex) AcidCl Protocol C: Acid Chloride (Non-Chiral/Bulk Scale) IsSteric->AcidCl No (Simple)

Figure 1: Strategic decision tree for selecting coupling conditions based on the carboxylic acid partner.

Protocol A: T3P® (Propylphosphonic Anhydride) – The Gold Standard

Best for: Chiral acids, scale-up (>10g), and weak nucleophiles. Mechanism: T3P acts as a kinetic dehydrating agent.[1] The reaction is driven by the release of stable cyclic phosphonate byproducts. Using pyridine as the solvent/base creates a "proton shuttle" effect that enhances the nucleophilicity of the aminopyridine.

Materials
  • Amine: 6-(Cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent/Base: Pyridine (anhydrous) or EtOAc with N-Methylmorpholine (NMM) (3.0 equiv).[1]

Step-by-Step Procedure
  • Setup: Charge a dry reaction vessel with the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv).

  • Solvation: Add anhydrous Pyridine (concentration ~0.2 M). Note: If the acid is valuable, use EtOAc as solvent and add Pyridine (3.0 equiv) as a base.

  • Activation: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.[1][2]

    • Checkpoint: Monitor by LC-MS.[1][2][3] If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Wash with Water (T3P byproducts are water-soluble).[1]

    • Wash with 0.5 M HCl (to remove Pyridine/unreacted amine).[1]

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).[1]

    • Dry over Na₂SO₄ and concentrate.[2][4]

Why this works: T3P generates a mixed anhydride that is highly reactive but sterically protected from racemization.[1] The high solubility of T3P byproducts simplifies purification, often eliminating the need for chromatography.

Protocol B: HATU Activation – High Energy Coupling

Best for: Discovery chemistry (mg scale), sterically hindered acids, and rapid screening. Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the HOAt leaving group provides an intramolecular base effect (anchimeric assistance) that accelerates the attack of the poor amine nucleophile.

Materials
  • Amine: 6-(Cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.0 equiv)[2][3][4]

  • Reagent: HATU (1.2 equiv)[1][4]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][3][4]

Step-by-Step Procedure
  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT. Solution should turn yellow/orange.

  • Coupling: Add the Amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 16 hours.

    • Optimization: If the reaction is sluggish, add HOAt (0.5 equiv) as an additive or heat to 60°C.

  • Workup:

    • Dilute with EtOAc/Ether (1:1).[1]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Brine.[1][4]

    • Purify via Flash Chromatography (MeOH/DCM gradient).[1]

Caution: HATU byproducts (tetramethylurea) are water-soluble but difficult to remove completely without thorough washing.[1]

Protocol C: Acyl Chloride (In Situ) – The "Brute Force" Method

Best for: Non-chiral acids, very unreactive amines, and cost-sensitive scale-up.[1] Mechanism: Converts the acid to a highly electrophilic acid chloride.[1]

Materials
  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1]

  • Solvent: DCM (Dichloromethane) or THF.[1]

  • Base: Pyridine or Et₃N.[1][3]

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid in dry DCM at 0°C. Add catalytic DMF (1-2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Stir until gas evolution ceases (1 hr).

  • Concentration: Evaporate solvent (to remove excess HCl/Oxalyl Chloride). Redissolve residue in dry DCM.

  • Coupling: Add a solution of 6-(Cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Standard aqueous extraction (HCl wash/Bicarb wash).

Comparative Data Summary

ParameterT3P (Method A)HATU (Method B)Acid Chloride (Method C)
Yield (Typical) 85–95%70–90%60–85%
Racemization < 1% (Low)2–5% (Moderate)High Risk
Purification Extraction often sufficientChromatography requiredExtraction often sufficient
Cost ModerateHighLow
Suitability Recommended Discovery / Small ScaleNon-Chiral / Bulk

Troubleshooting Guide

  • Problem: Low conversion (<20%).

    • Root Cause:[1][5][6][7][8] Nucleophile is too weak.[1]

    • Solution: Switch to Method C (Acid Chloride) or use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[1] Alternatively, use microwave irradiation (100°C, 30 min) with Method A.

  • Problem: Formation of primary amide (Acid-NH2).

    • Root Cause:[1][5][6][7][8] Ammonia contamination in reagents or degradation of the amine.

    • Solution: Recrystallize the amine or use fresh bottles of DIPEA/DMF.

  • Problem: Epimerization of the acid.

    • Root Cause:[1][5][8] Over-activation or high base concentration.[1]

    • Solution: Use Method A (T3P) at 0°C and reduce base equivalents.

Visualizing the T3P Activation Pathway

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Active Species) Acid->MixedAnh Activation (-H+) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation (-H+) Base Base (Pyridine/NMM) Base->MixedAnh Activation (-H+) Product Final Amide MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt MixedAnh->Byproduct Leaving Group Amine 6-(Cyclopropanesulfonyl) pyridin-3-amine Amine->Product +

Figure 2: The T3P activation cycle.[1] Note the byproduct is a water-soluble phosphonate, facilitating easy workup.[1]

References

  • Dunetz, J. R., et al. (2011).[9][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[9] Link

  • Valeur, E., & Bradley, M. (2009).[9] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Wrobleski, S. T., et al. (2019). "Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide." World Intellectual Property Organization, WO2018183649A1. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Buchwald-Hartwig cross-coupling reactions with 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 6-(Cyclopropanesulfonyl)pyridin-3-amine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Scientific Context

The incorporation of the 6-(cyclopropanesulfonyl)pyridin-3-amine scaffold is highly valued in modern medicinal chemistry. The cyclopropanesulfonyl moiety serves as a robust, metabolically stable bioisostere, while the aminopyridine core is a privileged structure in kinase inhibitors and GPCR ligands.

However, forming carbon-nitrogen (C–N) bonds with this specific substrate via Buchwald-Hartwig cross-coupling presents a triad of significant synthetic challenges:

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl group (

    
     > 0.6) drastically depletes electron density from the pyridine ring, rendering the C3-primary amine a remarkably poor nucleophile.
    
  • Catalyst Poisoning: The basic pyridine nitrogen can competitively coordinate to the palladium center, forming off-cycle, inactive Pd(II) species.

  • Over-Arylation: Primary amines are inherently prone to sequential coupling, leading to unwanted tertiary diarylamine byproducts.

This application note details a highly optimized, self-validating protocol utilizing BrettPhos Pd G3 to overcome these barriers, ensuring rapid, selective monoarylation with high functional group tolerance [1, 2].

Mechanistic Insights & Reagent Rationale

As a Senior Application Scientist, it is critical to understand the causality behind the selected catalytic system rather than merely following a recipe.

Why BrettPhos Pd G3?

For deactivated primary amines, the rate-limiting step shifts depending on the steric and electronic profile of the ligand[3].

  • Ligand Architecture: BrettPhos is a highly sterically demanding, electron-rich dialkylbiarylphosphine. Its bulk strictly prevents the binding of a second amine molecule to the palladium center, entirely suppressing diarylation. Furthermore, its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide [2, 3].

  • Precatalyst Generation (G3): Traditional Pd sources (e.g.,

    
    ) often suffer from incomplete activation or competitive binding by dba (dibenzylideneacetone). The G3 palladacycle precatalyst undergoes rapid, quantitative activation in the presence of a base to yield the active, monoligated 
    
    
    
    –BrettPhos species. This high concentration of active catalyst is mandatory to drive the coupling of the poorly nucleophilic cyclopropanesulfonyl-deactivated amine [1].
Pathway Visualization

CatalyticCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Precat BrettPhos Pd G3 Precatalyst Pd0 Pd(0)-BrettPhos Active Species Precat->Pd0 + Base - Carbazole derivative OxAdd Pd(II)(Ar)(X)(BrettPhos) Oxidative Addition Complex Pd0->OxAdd + Ar-X (Rate-Limiting) AmineCoord Pd(II)(Ar)(NHR)(BrettPhos) Amido Complex OxAdd->AmineCoord + Deactivated Amine + Base - Base·HX AmineCoord->Pd0 Reductive Elimination - Monoarylated Product

Fig 1: Buchwald-Hartwig catalytic cycle using BrettPhos Pd G3 for deactivated primary amines.

Quantitative Data: Optimization & Scope

The superiority of the BrettPhos system for 6-(cyclopropanesulfonyl)pyridin-3-amine is evident when compared against legacy ligands.

Table 1: Catalyst & Ligand Optimization

Reaction conditions: 6-(Cyclopropanesulfonyl)pyridin-3-amine (1.0 mmol), 4-chlorotoluene (1.05 mmol), Base (1.4 mmol), Dioxane (0.2 M), 100 °C, 4 h.

Ligand / Catalyst SystemBaseYield (%)Mechanistic Observation

/ BINAP (5 mol%)

< 5%Catalyst poisoning; no oxidative addition.

/ Xantphos (5 mol%)

35%Sluggish conversion; ~10% diarylation observed.
RuPhos Pd G3 (2 mol%)

68%Good conversion; reductive elimination is rate-limiting [3].
BrettPhos Pd G3 (2 mol%)

94% Complete conversion; exclusive monoarylation [2].
Table 2: Substrate Scope & Base Compatibility

To accommodate base-sensitive functional groups on the aryl halide coupling partner, the protocol can be modulated.

Aryl Halide PartnerCatalyst LoadingBase / SolventTemp / TimeYield (%)
4-Chlorotoluene2 mol%

/ Dioxane
100 °C / 2 h92%
4-Bromoanisole2 mol%

/ Dioxane
90 °C / 1.5 h95%
3-Chloropyridine3 mol%LiHMDS / THF65 °C / 4 h81%
Ethyl 4-bromobenzoate4 mol%

/

-AmylOH
110 °C / 12 h76%

Experimental Protocols

Protocol A: Standard Strong-Base Conditions (For robust substrates)

This self-validating protocol is designed for maximum conversion speed using Sodium tert-butoxide.

Reagents:

  • 6-(Cyclopropanesulfonyl)pyridin-3-amine: 1.0 equiv (198.2 mg, 1.0 mmol)

  • Aryl Chloride/Bromide: 1.05 equiv

  • BrettPhos Pd G3: 0.02 equiv (18.1 mg, 2.0 mol%)

  • 
    : 1.4 equiv (134.5 mg, 1.4 mmol)
    
  • Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox. Causality:

    
     intermediates are highly sensitive to oxidation; strict exclusion of 
    
    
    
    prevents premature catalyst death.
  • Reagent Loading: Add the aminopyridine, aryl halide (if solid), BrettPhos Pd G3, and

    
     to the vial.
    
  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane. (If the aryl halide is a liquid, add it via microsyringe at this stage).

  • Activation: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated aluminum block at 100 °C. Self-Validation Check: Upon heating, the solution should transition from a pale yellow/green to a deep red/brown, indicating the successful generation of the active

    
     species.
    
  • Monitoring: Stir vigorously (800 rpm) for 2 hours. Monitor via LC-MS. The desired product will exhibit an

    
     peak corresponding to 
    
    
    
    .
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure monoarylated product.

Protocol B: Mild-Base Conditions (For ester/carbonyl-containing substrates)

Use when


 causes saponification or degradation of the aryl halide.

Modifications from Protocol A:

  • Base: Replace

    
     with anhydrous, finely milled 
    
    
    
    (2.0 equiv).
  • Solvent: Replace Dioxane with

    
    -Amyl Alcohol (0.2 M). Causality: 
    
    
    
    -Amyl alcohol enhances the solubility of the milder phosphate base and stabilizes the transition state during the deprotonation of the deactivated amine.
  • Catalyst Loading & Time: Increase BrettPhos Pd G3 to 4 mol%. Heat at 110 °C for 12–16 hours.

Troubleshooting & Diagnostics

  • Reaction stalls at <50% conversion: Indicates catalyst poisoning by oxygen or moisture. Action: Ensure rigorous sparging of the solvent with argon/nitrogen for at least 30 minutes prior to use. Check glovebox atmosphere.

  • Formation of Diarylamine (<5%): Highly unusual with BrettPhos. If observed, it indicates an excess of aryl halide. Action: Reduce aryl halide stoichiometry to 0.95 equiv and monitor closely.

  • No conversion, starting materials recovered: Often implies failure of the precatalyst to activate. Action: Ensure the base is of high quality (not degraded by atmospheric moisture). For Protocol B, ensure

    
     is finely milled to increase surface area.
    

References

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Application Note: Leveraging 6-(Cyclopropanesulfonyl)pyridin-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the use of 6-(Cyclopropanesulfonyl)pyridin-3-amine in kinase inhibitor discovery. It synthesizes fragment-based drug discovery (FBDD) principles with practical synthetic and assay protocols.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(Cyclopropanesulfonyl)pyridin-3-amine (CSPA) represents a "privileged scaffold." It combines a classic hinge-binding motif (aminopyridine) with a metabolically robust, solubility-enhancing tail (cyclopropyl sulfone).

This guide details the utility of CSPA as an Anchor Fragment . Unlike promiscuous hydrophobic fragments, CSPA offers a directed vector for growing inhibitors that target the ATP-binding site of kinases—specifically those with accessible solvent channels or ribose pockets (e.g., ATR, DNA-PK, PI3K).

Key Fragment Attributes
PropertyValueSignificance
Molecular Weight ~198.24 DaIdeal for FBDD (Rule of 3 compliant).
H-Bond Donors/Acceptors 2 / 4Balanced profile for hinge interaction (Donor: -NH₂; Acceptor: Pyridine N).
ClogP ~0.5 - 0.8High water solubility; lowers lipophilicity in final leads.
Metabolic Stability HighCyclopropyl group resists CYP450 oxidation better than isopropyl/ethyl analogs.
Vector Geometry LinearThe sulfone provides a rigid exit vector from the hinge region.

Structural Rationale & Binding Mode

The efficacy of CSPA lies in its ability to satisfy the "donor-acceptor" requirement of the kinase hinge region while positioning the sulfone moiety towards the solvent front or the gatekeeper residue, depending on the specific kinase topology.

Mechanism of Action[1][2]
  • Hinge Binding (The Anchor): The 3-amino group functions as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The pyridine nitrogen (N1) acts as a hydrogen bond acceptor from the backbone amide NH.

  • Solvent Interaction (The Tail): The C6-cyclopropyl sulfone moiety extends away from the adenine pocket. The sulfone oxygens can form water-mediated bridges or direct interactions with residues at the pocket rim (e.g., Lys/Asp pairs), while the cyclopropyl ring fills small hydrophobic sub-pockets without incurring a high entropic penalty.

BindingMode cluster_0 Interaction Map Hinge Kinase Hinge Region (Backbone CO & NH) Fragment 6-(Cyclopropanesulfonyl) pyridin-3-amine Fragment->Hinge H-Bond (NH2 -> CO) H-Bond (N <- NH) Solvent Solvent Front / Ribose Pocket Fragment->Solvent Sulfone Vector

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the aminopyridine core and the kinase hinge region.

Experimental Protocols

Protocol A: Chemical Synthesis of the Fragment

While commercially available, in-house synthesis allows for rapid derivatization (e.g., changing the cyclopropyl to a methyl or difluoromethyl group).

Objective: Synthesize 6-(cyclopropanesulfonyl)pyridin-3-amine from 6-chloropyridin-3-amine. Method: Copper-Catalyzed Sulfinylation (Coupling).

Reagents:

  • Starting Material: 6-Chloropyridin-3-amine (1.0 eq)

  • Reagent: Sodium cyclopropanesulfinate (1.5 eq)

  • Catalyst: CuI (0.1 eq)

  • Ligand: L-Proline (0.2 eq)

  • Base: NaOH (0.2 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a pressure vial with 6-chloropyridin-3-amine (100 mg), sodium cyclopropanesulfinate (150 mg), CuI (15 mg), and L-Proline (18 mg).

  • Solvation: Add DMSO (2 mL). If using K₂CO₃, add it now.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours. The color typically changes from green/blue to dark brown.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts.

    • Note: The product is polar. If yield is low, back-extract the aqueous layer with n-butanol or DCM/iPrOH (3:1).

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (ESI+). Look for the characteristic cyclopropyl multiplets at δ 1.0–1.2 ppm.

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Due to low molecular weight, fragments like CSPA have fast off-rates. SPR is the gold standard for validating binding before investing in chemistry.

Instrument: Biacore 8K or T200. Sensor Chip: CM5 or Streptavidin (SA) chip (if kinase is biotinylated).

Workflow:

  • Immobilization: Immobilize the target kinase to a density of ~3000–5000 RU. High density is required for small fragments to generate sufficient Rmax.

  • Solvent Correction: Prepare a DMSO solvent correction curve (typically 1% to 5% DMSO) to account for bulk refractive index changes.

  • Sample Preparation:

    • Prepare CSPA stock at 100 mM in 100% DMSO.

    • Dilute to a concentration series: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM in Running Buffer (PBS-P + 2% DMSO).

  • Injection:

    • Contact time: 30–60 seconds.

    • Dissociation time: 60 seconds.

    • Flow rate: 30 µL/min.

  • Analysis:

    • Zero-adjust and double-reference the data (subtract reference channel and buffer blank).

    • Fit steady-state response (Req) vs. Concentration to determine

      
      .
      
    • Success Criteria: Square-wave sensorgrams indicating fast on/off kinetics.

      
       is typically in the range of 100 µM – 2 mM for a standalone fragment.
      

Fragment-to-Lead Optimization Strategy

Once binding is confirmed, CSPA serves as the starting point for Fragment Growing . The primary vector for expansion is the 3-amino group .

Logic Flow: "Grow and Link"
  • The Anchor: CSPA binds the hinge.

  • The Growth: React the 3-amine with electrophiles (acid chlorides, isocyanates, or via Buchwald coupling) to reach the "Back Pocket" (hydrophobic region II).

  • The Result: Conversion of a weak binder (

    
     ~mM) to a potent inhibitor (
    
    
    
    ~nM).[2]

Optimization Start Fragment Hit: 6-(Cyclopropanesulfonyl)pyridin-3-amine (Kd ~ 500 µM) Step1 Structural Biology (X-ray/CryoEM) Confirm Hinge Binding Mode Start->Step1 Decision Select Growth Vector: 3-Amino Group Step1->Decision Chem1 Amide Coupling (Targeting Gatekeeper) Decision->Chem1 Route A Chem2 Urea/Carbamate Formation (Targeting DFG-motif) Decision->Chem2 Route B Lead Lead Compound (IC50 < 100 nM) Chem1->Lead Chem2->Lead

Figure 2: Workflow for evolving the CSPA fragment into a lead compound using structure-guided design.

Case Study Context: ATR and DNA-PK Inhibitors

This specific fragment motif is highly relevant in the design of inhibitors for ATR (Ataxia Telangiectasia and Rad3-related protein) .

  • Reference Precedent: In the discovery of AZ20 (AstraZeneca), a sulfonyl-phenyl-aminopyrimidine scaffold was utilized. The sulfone group was critical for metabolic stability and solubility, replacing earlier morpholine or alkyl groups that suffered from rapid clearance [1].

  • Application: By using the cyclopropyl sulfone, researchers can avoid the "flatness" of phenyl rings, introducing

    
     character that improves physicochemical properties (Fsp3 score) and solubility.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Solubility in Assay Fragment aggregation at >500 µM.Add 0.01% Triton X-100 to assay buffer; verify solubility via nephelometry.
No Binding Signal (SPR) Protein inactive or lysine coupling blocked hinge.Use an ATP-competitive reference compound to verify active site accessibility.
Synthesis Yield Low Catalyst poisoning or wet DMSO.Use anhydrous DMSO and degas thoroughly. Cu(I) is sensitive to oxidation.
Metabolic Instability N-oxidation of pyridine.This is rare for this scaffold, but if observed, consider adding a substituent at C2 (e.g., -F or -CH3) to block metabolism.

References

  • Foote, K. M., et al. (2013).[3] "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity."[3] Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology.

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry.

Sources

Application Note: Reductive Amination of Pyridine-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reductive alkylation of pyridine-3-amine (3-aminopyridine) derivatives presents unique synthetic challenges compared to aliphatic amines or electron-rich anilines. The reduced nucleophilicity of the exocyclic amine, coupled with the basicity of the pyridine ring nitrogen, creates a "reactivity mismatch" that often leads to stalled imine formation or catalyst poisoning. This guide details three field-proven protocols designed to overcome these barriers, ranging from standard bench-scale methods to scalable industrial workflows.

Mechanistic Insight & Strategic Considerations

The Nucleophilicity Paradox

Success in reductively aminating pyridine-3-amines requires navigating two competing electronic factors:

  • Low Nucleophilicity of the Exocyclic Amine: The pyridine ring acts as an electron sink.[1] While the amino group at the 3-position is electron-donating to the ring, the overall electron-deficiency of the heteroaromatic system renders the exocyclic nitrogen (

    
    ) significantly less nucleophilic than benzylamine or cyclohexylamine.
    
  • Basicity of the Ring Nitrogen: The pyridine ring nitrogen (

    
     for the conjugate acid) is the most basic site. In standard acid-catalyzed protocols (e.g., pH 4-5), the ring nitrogen protonates first. This generates a cationic pyridinium species, which exerts a massive inductive electron-withdrawing effect, further deactivating the exocyclic amine and effectively shutting down imine formation.
    
The Solution: Lewis Acid Activation

To bypass the protonation trap, Titanium(IV) Isopropoxide [Ti(O


Pr)

]
is the reagent of choice. It serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen without protonating the pyridine ring.

  • Water Scavenger: Shifts the equilibrium toward the imine (Schiff base) by irreversibly sequestering the water by-product.

Mechanistic Pathway & Competition

The following diagram illustrates the critical divergence between productive imine formation and unproductive ring protonation.

ReductiveAmination Substrate Pyridine-3-amine (Substrate) Protonation Ring Protonation (Unproductive Trap) Substrate->Protonation Strong Acid (H+) Imine Imine Intermediate (Schiff Base) Substrate->Imine Ti(OiPr)4 or Weak Acid (AcOH) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Imine Protonation->Imine Slow/No Reaction Reduction Hydride Transfer (Reduction) Imine->Reduction Reducing Agent (STAB/NaBH4) Product Secondary Amine (Target) Reduction->Product Workup

Figure 1: Mechanistic pathway highlighting the risk of ring protonation vs. productive imine formation.

Experimental Protocols

Protocol A: The "Gold Standard" (Titanium-Mediated)

Best For: Unreactive ketones, hindered aldehydes, and valuable substrates. Mechanism: Pre-formation of the imine under anhydrous Lewis-acid conditions followed by one-pot reduction.

Reagents:

  • Pyridine-3-amine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[2]

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Nitrogen/Argon, dissolve the pyridine-3-amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Activation: Add neat

    
     (1.2 equiv) dropwise via syringe.
    
    • Note: The solution often turns slightly yellow or orange upon addition.

  • Incubation: Stir at room temperature for 6–12 hours.

    • QC Check: Monitor by TLC or LCMS. You should see the disappearance of the starting amine and formation of the less polar imine. If the reaction is sluggish, heat to 50°C.

  • Reduction: Cool the mixture to 0°C. Add solid

    
     (1.5 equiv) in one portion.
    
  • Solvolysis: Carefully add dry Methanol (approx. 2 mL per mmol substrate) to the reaction mixture.

    • Caution: Gas evolution (

      
      ) will occur. Stir at room temperature for 2 hours.
      
  • Quench & Workup (Crucial):

    • Quench by adding 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (

      
      ) forms and the phases separate clearly.
      
    • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.[3]

    • Extract the filtrate with EtOAc, dry over

      
      , and concentrate.
      
Protocol B: The "Workhorse" (STAB Method)

Best For: Reactive aldehydes and routine synthesis where strict anhydrous conditions are difficult. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB), which is less reactive toward aldehydes than imines.[4]

Reagents:

  • Pyridine-3-amine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride [

    
    ] (1.5 equiv)[2]
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Mixing: Dissolve the amine and aldehyde in DCE (0.2 M).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why? This buffers the system. It is acidic enough to catalyze imine formation but weak enough to prevent total protonation of the pyridine ring.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution. Extract with DCM.[2]
    
    • Note: Ensure the aqueous layer is basic (pH > 8) to ensure the pyridine product is deprotonated and extracts into the organic layer.

Protocol C: Catalytic Hydrogenation (Industrial Scale)

Best For: Large-scale manufacturing, avoiding boron waste. Constraint: Avoid if the substrate contains halides (Cl, Br, I) or alkenes sensitive to reduction.

Reagents:

  • Pyridine-3-amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Catalyst: 5% Pt/C or 10% Pd/C (sulfided)

  • Solvent: Methanol or Ethanol[5][6]

Step-by-Step Procedure:

  • Setup: Load the amine, carbonyl, and solvent into a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst: Add 5-10 wt% of the catalyst (e.g., if 1g substrate, use 50-100mg catalyst).

    • Tip: Use sulfided Pt/C to prevent reduction of the pyridine ring itself (saturation to piperidine).

  • Hydrogenation: Pressurize to 30–50 psi

    
    . Shake/stir at RT for 4–8 hours.
    
  • Filtration: Filter through Celite to remove the catalyst. Concentrate the filtrate.

Comparison of Reducing Agents

FeatureNaBH(OAc)3 (STAB)Ti(OiPr)4 + NaBH4NaCNBH3H2 / Catalyst
Selectivity High (Reduces imine > aldehyde)Very High (Pre-forms imine)High (pH dependent)Low (Reduces other groups)
Toxicity LowLowHigh (Cyanide) Low
Water Tolerance ModerateZero (Strictly Anhydrous) HighHigh
Substrate Scope Aldehydes, reactive ketonesDifficult/Hindered Ketones GeneralSimple substrates
Pyridine Ring Risk LowLowLowHigh (Ring reduction risk)

Troubleshooting "The Expert's Corner"

Problem: Low yield with unreacted amine remaining. Root Cause: Equilibrium favors the starting materials; water is hydrolyzing the imine. Fix: Switch to Protocol A (Titanium) . The titanium effectively scavenges water. Alternatively, use molecular sieves (4Å) in Protocol B.

Problem: Over-alkylation (formation of tertiary amine). Root Cause: The secondary amine product is more nucleophilic than the starting pyridine-3-amine. Fix: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or add the aldehyde slowly to the amine solution.

Problem: Emulsion during Titanium workup. Root Cause: Incomplete hydrolysis of titanium alkoxides. Fix: Use the Rochelle’s Salt method: Add saturated potassium sodium tartrate solution and stir vigorously for at least 1 hour until layers clarify.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. [Link]

Sources

Technical Application Note: Preparation of Urea Derivatives from 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of urea derivatives starting from 6-(cyclopropanesulfonyl)pyridin-3-amine (CAS: 1415559-XX-X / Generic Scaffold). This specific amine is a critical pharmacophore in the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors (e.g., analogues of Berzosertib/VX-970).

Chemical Context & Challenges

The primary synthetic challenge lies in the electronic nature of the starting material. The cyclopropanesulfonyl group at the C6 position is strongly electron-withdrawing (para-like orientation to the amine).

  • Deactivation: The electron density on the C3-amine is significantly reduced compared to unsubstituted aminopyridines or anilines.

  • Nucleophilicity: The amine is a weak nucleophile. Reactions with weak electrophiles will be sluggish.

  • Solubility: The sulfone moiety imparts polarity, often making the starting material sparingly soluble in non-polar solvents (Hexane/Et2O) but soluble in DCM, THF, and DMSO.

Route Selection Matrix

We present three validated protocols. Selection depends on the availability of the coupling partner and safety constraints.

MethodReagentKey AdvantageLimitation
A. Direct Coupling Isocyanates (R-NCO)High Atom Economy, One-StepRequires stable/commercial isocyanates.
B. Carbamate Activation Phenyl ChloroformateRobust, works for complex aminesTwo-step, generates phenol byproduct.
C. CDI Coupling 1,1'-CarbonyldiimidazolePhosgene-free, One-PotMoisture sensitive, imidazole byproduct removal.

Reaction Pathways Visualization

The following diagram outlines the strategic workflow for selecting the appropriate synthetic route based on the coupling partner.

ReactionPathways Start 6-(Cyclopropanesulfonyl) pyridin-3-amine Isocyanate Route A: Isocyanate (R-NCO) Start->Isocyanate Commercial R-NCO available Carbamate Route B: Phenyl Chloroformate Start->Carbamate Complex amine partner (R-NH2) CDI Route C: CDI Activation Start->CDI Safety priority (No Phosgene) Product Target Urea Derivative Isocyanate->Product DIPEA, THF/DCM RT to 50°C Carbamate->Product 1. PhOCOCl, Pyridine 2. R-NH2, DMSO/THF CDI->Product 1. CDI, THF 2. R-NH2

Figure 1: Strategic decision tree for urea synthesis based on reagent availability and substrate complexity.

Detailed Experimental Protocols

Protocol A: Direct Coupling with Isocyanates

Best for: Rapid library synthesis when the isocyanate partner is commercially available.

Mechanism: Nucleophilic attack of the pyridyl amine nitrogen onto the isocyanate carbon. Due to the electron-withdrawing sulfone, mild heating is often required to drive conversion.

Materials:

  • 6-(Cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Procedure:

  • Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 equiv) in anhydrous THF.

  • Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add the isocyanate (1.1 equiv) dropwise.

  • Reaction:

    • Initial: Stir at RT for 4 hours.

    • Optimization: If LCMS shows <50% conversion, heat to 50°C. The deactivated amine often requires thermal energy to overcome the activation barrier.

  • Workup:

    • Scenario 1 (Precipitate): If the product precipitates (common for ureas), filter the solid, wash with Et2O, and dry.

    • Scenario 2 (Solution): Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: The Phenyl Carbamate Method (Stepwise)

Best for: Coupling with complex amines (R-NH2) or when the isocyanate is unstable. This is the industry-standard "robust" route.

Mechanism: The pyridine amine is activated as a phenyl carbamate. The phenoxide is then displaced by the second amine.

Materials:

  • Step 1: Phenyl chloroformate (1.1 equiv), Pyridine (2.0 equiv), THF/DCM.

  • Step 2: Secondary amine (R-NH2) (1.2 equiv), DMSO or DMF.

Procedure: Step 1: Carbamate Formation

  • Dissolve 6-(cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Add phenyl chloroformate (1.05 equiv) dropwise. Caution: Exothermic.

  • Warm to RT and stir for 1-2 hours. Monitor by TLC (The carbamate is usually less polar than the amine).

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Isolation: The phenyl carbamate intermediate is often a stable solid. Triturate with Hexane/Ether to remove phenol impurities. Do not use chromatography if possible to avoid hydrolysis.

Step 2: Aminolysis (Urea Formation)

  • Dissolve the isolated phenyl carbamate (1.0 equiv) in DMSO (or DMF). Note: DMSO accelerates this nucleophilic displacement.

  • Add the coupling amine (R-NH2, 1.2 equiv) and TEA (2.0 equiv).

  • Heat to 60-80°C for 4-12 hours.

  • Workup: Pour into water. The urea product often precipitates. Filter and wash with water.

Protocol C: CDI-Mediated Coupling

Best for: "Green" chemistry requirements or avoiding chloroformates.

Procedure:

  • Dissolve the coupling partner amine (R-NH2) in anhydrous THF.

  • Add CDI (1,1'-Carbonyldiimidazole) (1.1 equiv) at RT. Stir until CO2 evolution ceases (approx. 30-60 min).

    • Note: We activate the partner amine first because the pyridine amine is less nucleophilic and might react slowly with CDI.

  • Add 6-(cyclopropanesulfonyl)pyridin-3-amine (1.0 equiv).

  • Heat to reflux (65°C) for 12-24 hours.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 1M HCl (to remove imidazole) and brine.

Purification & Troubleshooting Workflow

Urea derivatives often suffer from poor solubility, making standard chromatography difficult. Use this logic flow to optimize purification.

Purification ReactionEnd Reaction Complete (LCMS Confirmation) Precipitate Is solid visible in reaction mixture? ReactionEnd->Precipitate Filter Filtration Precipitate->Filter Yes Soluble Product is Soluble Precipitate->Soluble No Wash Wash with Et2O/Hexane (Removes unreacted Isocyanate) Filter->Wash Final Product Final Product Wash->Final Product Evap Evaporate Solvent Soluble->Evap Trituration Trituration with DCM/Hexane Evap->Trituration Column Reverse Phase Prep-HPLC (Preferred for Polar Ureas) Trituration->Column Still Impure Trituration->Final Product Success

Figure 2: Purification logic flow prioritizing precipitation to avoid difficult chromatography.

Critical Safety & Stability Notes

  • Sensitization: Isocyanates are powerful respiratory sensitizers. All weighing and handling must occur in a fume hood.

  • Lachrymators: Phenyl chloroformate is a lachrymator. Keep cold and open only in the hood.

  • Sulfone Stability: The cyclopropyl sulfone group is generally stable to acid and base, but avoid strong reducing agents (e.g., LiAlH4) which might attack the sulfone or the pyridine ring.

  • Reaction Monitoring: Due to the UV activity of the pyridine ring, UV detection (254 nm) is effective. However, the urea product and starting amine may have similar Rf values in EtOAc/Hexane. Use 5-10% MeOH in DCM for TLC to separate them effectively.

References

  • Vertex Pharmaceuticals Inc. Compounds useful as inhibitors of ATR kinase.[1] Patent WO2013152298A1.[2] (Describes the specific scaffold and urea synthesis context).

  • Thavonekham, B.Synthesis of substituted ureas from carbamates. Synthesis, 1997.
  • Organic Chemistry Portal. Synthesis of Urea Derivatives. (General overview of isocyanate and CDI methodologies).

  • BenchChem. Reactivity of 6-substituted pyridin-3-amines. (Comparative reactivity data for halo- and sulfonyl-pyridines).

Sources

Application Note: Advanced Functionalization of the C3-Amino Group in Sulfonyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of sulfonyl pyridines bearing a C3-amino group (e.g., 3-aminopyridine derivatives) is a critical transformation in medicinal chemistry and agrochemical development. The pyridine ring is an inherently electron-deficient scaffold, and the presence of a strongly electron-withdrawing sulfonyl group further depletes electron density. Consequently, the exocyclic C3-amino group exhibits exceptionally poor nucleophilicity, often leading to complex mixtures, self-condensation, or complete reaction failure when subjected to standard sulfonamidation or acylation conditions [1].

This application note provides a comprehensive guide to overcoming these electronic limitations. We detail two field-proven strategies: (A) Lewis Acid-Activated SuFEx (Sulfur(VI) Fluoride Exchange) for direct nucleophilic functionalization, and (B) Polarity Reversal via Diazotization-Chlorosulfonation to convert the inert amine into a highly reactive electrophile [2].

Mechanistic Rationale & Strategy Selection

The Challenge of the C3-Amino Group

In 3-aminopyridine systems, the lone pair of the exocyclic nitrogen is highly delocalized into the


-system of the electron-deficient pyridine ring. When attempting to react this amine with highly reactive electrophiles like sulfonyl chlorides, the reaction often suffers from poor chemoselectivity. Side reactions, such as attack by the endocyclic pyridine nitrogen or substrate degradation, outcompete the desired C3-N functionalization [3].
Strategy A: Calcium Triflimide-Activated SuFEx

To force the weakly nucleophilic C3-amine to react, researchers have pivoted from sulfonyl chlorides to sulfonyl fluorides . While sulfonyl fluorides are highly stable and resist self-condensation, their latent reactivity must be "unlocked." By introducing Calcium triflimide


, the hard 

cation coordinates strongly to the hard fluorine and oxygen atoms of the sulfonyl group. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur center, rendering it highly susceptible to attack even by the electron-poor 3-aminopyridine [1].
Strategy B: Polarity Reversal (Diazotization)

When direct functionalization of the amine is sterically or electronically impossible, reversing the polarity of the C3 position is required. Through a Sandmeyer-type reaction, the C3-amine is converted into a diazonium salt. A Copper(I) chloride (


) catalyst then initiates a Single-Electron Transfer (SET), releasing 

and generating a transient aryl radical. This radical is rapidly trapped by dissolved

and chloride ions to form 3-pyridinesulfonyl chloride—a highly versatile electrophile ready for downstream coupling [2].

Workflow Visualizations

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2F) AC Activated Complex [R-SO2F ••• Ca2+] SF->AC F/O Coordination LA Ca(NTf2)2 Lewis Acid LA->AC Ca2+ Binding PROD Sulfonamide Product + CaF(NTf2) AC->PROD Nucleophilic Attack (LUMO Lowered) NUC 3-Aminopyridine (Weak Nucleophile) NUC->PROD Addition

Fig 1: Mechanism of Ca(NTf2)2-activated SuFEx sulfonamidation of 3-aminopyridine.

Chlorosulfonation_Workflow S1 Step 1: Diazotization 3-Aminopyridine + NaNO2/HCl (0-5 °C) S2 Step 2: SET Catalysis Transfer to SO2 / CuCl / AcOH (RT) S1->S2 Diazonium Intermediate S3 Step 3: Radical Trapping Aryl Radical + SO2 -> Sulfonyl Chloride S2->S3 N2 Evolution S4 Step 4: Quench & Extract Ice Water Quench, MTBE Extraction S3->S4 Reaction Completion S5 Step 5: Isolation Wash (NaHCO3), Dry (Na2SO4), Concentrate S4->S5 Phase Separation

Fig 2: Step-by-step workflow for the diazotization and chlorosulfonation of 3-aminopyridine.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance metrics for the functionalization strategies discussed, providing benchmark data for assay validation.

Functionalization StrategyReagents / CatalystTarget TransformationPrimary AdvantageExpected Yield Range
Direct Sulfonamidation Sulfonyl Chloride, Pyridine/TEAAmine

Sulfonamide
Low cost, simple setup10% – 40% (High impurities)
Ca-Activated SuFEx Sulfonyl Fluoride,

Amine

Sulfonamide
High chemoselectivity, no self-condensation75% – 95%
Chlorosulfonation

,

,

,

Amine

Sulfonyl Chloride
Reverses polarity for downstream coupling60% – 85%

Experimental Protocols

Protocol A: -Mediated Sulfonamidation of 3-Aminopyridine

This protocol utilizes a self-validating visual cue: the dissolution of the calcium complex followed by the precipitation of byproducts indicates reaction progression.

Materials:

  • 3-Aminopyridine (1.0 equiv, 1.0 mmol)

  • Aryl/Alkyl Sulfonyl Fluoride (1.0 equiv, 1.0 mmol)

  • Calcium triflimide

    
     (1.0 equiv, 1.0 mmol)
    
  • tert-Amyl alcohol (t-amylOH) (0.20 M)

Step-by-Step Methodology:

  • Complex Pre-formation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 mmol) and

    
     (1.0 mmol).
    
    • Causality: Pre-mixing these reagents allows the hard Lewis acid to coordinate with the sulfonyl fluoride, lowering the LUMO prior to the introduction of the nucleophile, thereby preventing competitive binding.

  • Solvent Addition: Add 5.0 mL of t-amylOH to the vial.

    • Causality:tert-amyl alcohol is chosen because its steric bulk prevents it from acting as a competing nucleophile, while still providing adequate solubility for the polar calcium complex.

  • Nucleophile Introduction: Add 3-aminopyridine (1.0 mmol) to the stirring mixture. Seal the vial and heat to 60 °C for 24 hours.

  • Reaction Monitoring: Monitor via LC/MS or TLC (Hexanes/EtOAc). The disappearance of the sulfonyl fluoride peak validates the completion of the nucleophilic attack.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with Dichloromethane (DCM, 15 mL) and transfer to a separatory funnel.

  • Calcium Sequestration: Wash the organic layer with saturated aqueous

    
     (2 
    
    
    
    15 mL).
    • Causality: The ammonium chloride wash is critical to sequester the

      
       ions, breaking up any product-metal chelates that would otherwise drag the sulfonamide product into the aqueous phase and artificially lower the isolated yield.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfonamide.
    
Protocol B: Diazotization and Chlorosulfonation of 3-Aminopyridine

This protocol converts the C3-amine into a highly reactive 3-pyridinesulfonyl chloride.

Materials:

  • 3-Aminopyridine (1.0 equiv, 10 mmol)

  • Concentrated

    
     (37%, 5.0 mL)
    
  • Sodium nitrite (

    
    ) (1.2 equiv, 12 mmol) in 5 mL 
    
    
    
  • Glacial Acetic Acid (

    
    , 10 mL) saturated with 
    
    
    
    gas
  • Copper(I) chloride (

    
    ) (0.2 equiv, 2 mmol)
    

Step-by-Step Methodology:

  • Amine Salt Formation: Dissolve 3-aminopyridine (10 mmol) in concentrated

    
     (5.0 mL) in a round-bottom flask. Cool the mixture strictly to 0–5 °C using an ice-salt bath.
    
  • Diazotization: Dropwise add the aqueous

    
     solution over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.
    
    • Causality: Diazonium salts of electron-deficient pyridines are highly unstable. Exceeding 5 °C leads to rapid hydrolysis, converting the diazonium intermediate into a 3-pyridinol byproduct.

  • Preparation of the Trapping Solution: In a separate flask, saturate glacial acetic acid (10 mL) with

    
     gas at room temperature. Add 
    
    
    
    (2 mmol) to this solution.
  • SET Catalysis & Trapping: Carefully transfer the cold diazonium solution into the stirring

    
    /
    
    
    
    mixture.
    • Causality: The

      
       acts as a Single-Electron Transfer (SET) catalyst, reducing the diazonium salt to an aryl radical while releasing 
      
      
      
      gas (visual validation: vigorous bubbling). The radical is instantly trapped by the high concentration of
      
      
      .
  • Quenching: Once nitrogen evolution ceases (approx. 1 hour), pour the reaction mixture over 50 g of crushed ice.

  • Extraction and Isolation: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3

    
     20 mL). Wash the combined organic layers with cold saturated 
    
    
    
    to neutralize the acetic acid, followed by brine. Dry over
    
    
    and concentrate carefully under reduced pressure (keep bath < 30 °C) to afford 3-pyridinesulfonyl chloride.

References

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Organic Letters, American Chemical Society (2018). URL: [Link]

  • C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity Chemical Communications, Royal Society of Chemistry (2025). URL:[Link]

Application Note: Scalable Manufacturing Process for 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1147558-20-0) [1]

Strategic Importance in Drug Discovery

In modern medicinal chemistry, the incorporation of sulfonyl groups into heteroaromatic scaffolds is a privileged strategy. The sulfonyl moiety modulates physicochemical properties—such as lowering lipophilicity (LogP) and improving aqueous solubility—while acting as a potent hydrogen-bond acceptor in kinase hinge-binding regions.

Specifically, 6-(cyclopropanesulfonyl)pyridin-3-amine has emerged as a critical, high-value building block in the synthesis of next-generation immunotherapies, most notably in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [2]. The cyclopropyl ring restricts conformational flexibility compared to linear alkyl chains, thereby enhancing metabolic stability and extending target residence time.

Retrosynthetic Strategy & Process Causality

The Flaws of Traditional Thiol-Oxidation Routes

Historically, installing a sulfonyl group on a pyridine ring involved the nucleophilic displacement of a halide with a volatile thiol (e.g., cyclopropanethiol), followed by aggressive oxidation using reagents like mCPBA or Oxone. From a process chemistry perspective, this route is fundamentally flawed for scale-up:

  • Occupational Hazards: Low-molecular-weight thiols pose severe environmental and stench risks.

  • Chemoselectivity Failures: Late-stage oxidations frequently result in the formation of pyridine N-oxides, destroying atom economy and complicating downstream purification.

The Scalable SNAr Alternative

To circumvent these issues, our protocol leverages a direct Nucleophilic Aromatic Substitution (SNAr) using sodium cyclopropanesulfinate. This transition-metal-free approach is highly convergent, completely odorless, and eliminates the risk of over-oxidation. Furthermore, by replacing traditional Dimethylformamide (DMF) with Dimethyl Sulfoxide (DMSO), the process aligns with modern sustainable chemistry guidelines while enabling a highly efficient "drown-out" workup [3].

SynthesisWorkflow SM 2-Chloro-5-nitropyridine (Starting Material) Int1 2-(Cyclopropanesulfonyl)-5-nitropyridine (Intermediate) SM->Int1 SNAr Reaction DMSO, 80°C Reagent1 Sodium Cyclopropanesulfinate (Nucleophile) Reagent1->Int1 Product 6-(Cyclopropanesulfonyl)pyridin-3-amine (Final API Intermediate) Int1->Product Catalytic Hydrogenation MeOH, 25°C, 50 psi Reagent2 H2, 10% Pd/C (Reducing Agent) Reagent2->Product

Workflow for the scalable 2-step synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine.

Step-by-Step Manufacturing Protocols

Step 1: SNAr Synthesis of 2-(Cyclopropanesulfonyl)-5-nitropyridine

Causality & Design: The strong electron-withdrawing nature of the nitro group at the C5 position significantly lowers the LUMO of the pyridine ring, making the C2 chloride highly susceptible to nucleophilic attack. DMSO is utilized as the solvent because it effectively solvates the sodium sulfinate salt and allows for product precipitation directly upon the addition of water, eliminating hazardous liquid-liquid extractions at scale [3].

Protocol:

  • Charge a clean, dry glass-lined reactor with 2-chloro-5-nitropyridine (1.0 eq) and DMSO (5 volumes).

  • Begin agitation and add sodium cyclopropanesulfinate (1.2 eq) in a single portion.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Sample the reaction for HPLC analysis (UV 254 nm). The reaction is deemed complete when the starting material peak is < 1.0% Area.

  • Cool the mixture to 20 °C. Slowly charge purified water (15 volumes) over 60 minutes while maintaining vigorous agitation.

  • Self-Validating Workup: The product will crash out of solution as a dense, pale yellow precipitate, leaving unreacted sulfinate and DMSO in the aqueous phase.

  • Filter the slurry, wash the filter cake with water (3 x 2 volumes), and dry under vacuum at 45 °C to constant weight.

Step 2: Catalytic Hydrogenation to the Final Amine

Causality & Design: The reduction of the nitro group is achieved via heterogeneous catalytic hydrogenation. Methanol is selected due to its excellent hydrogen solubility and ability to dissolve the nitro intermediate. The cyclopropanesulfonyl group is completely inert under these mild reductive conditions, ensuring perfect chemoselectivity.

Protocol:

  • Charge a Parr pressure reactor with 2-(cyclopropanesulfonyl)-5-nitropyridine (1.0 eq) and Methanol (10 volumes).

  • Carefully charge 10% Palladium on Carbon (Pd/C, 50% wet, 0.05 eq by weight) under a blanket of nitrogen.

  • Purge the reactor with nitrogen (3 cycles), followed by hydrogen gas (3 cycles).

  • Pressurize the reactor to 50 psi with H₂ and maintain the temperature at 25 °C. Note: Nitro reduction is highly exothermic; utilize jacket cooling to prevent temperature spikes.

  • Self-Validation (IPC): Monitor the volumetric consumption of hydrogen gas. The reaction is self-indicating; hydrogen uptake will abruptly plateau once the stoichiometric requirement (3 equivalents of H₂ per nitro group) is met, preventing over-reduction.

  • Vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with warm Methanol (2 volumes).

  • Concentrate the filtrate under reduced pressure and recrystallize the crude residue from EtOAc/Heptane to afford the final product.

Quantitative Data & Analytical Specifications

To ensure batch-to-batch reproducibility, the following analytical metrics are established for the process:

ParameterStep 1: SNAr IntermediateStep 2: Final API Intermediate
Expected Yield 88 - 92%94 - 96%
HPLC Purity (a/a%) > 97.0%> 99.0%
Physical Appearance Pale yellow solidOff-white crystalline powder
Key Identity Marker Disappearance of SM at 254 nmMass Spec: [M+H]⁺ 199.0
Residual Palladium N/A< 10 ppm (by ICP-MS)

Downstream Application Mapping

Once synthesized, 6-(cyclopropanesulfonyl)pyridin-3-amine is typically subjected to Buchwald-Hartwig cross-coupling or SNAr reactions to assemble the core scaffolds of targeted kinase inhibitors.

DownstreamApplication A 6-(Cyclopropanesulfonyl) pyridin-3-amine B Buchwald-Hartwig Cross-Coupling A->B C Tetrahydropyrido[3,4-d] pyrimidine Core B->C Scaffold Assembly D HPK1 Inhibitor (Immunotherapy) C->D Target Binding

Downstream application of the synthesized intermediate in HPK1 inhibitor scaffold assembly.

References

  • Tetrahydropyrido[3,4-d]pyrimidines compounds as HPK1 inhibitors (WO2023220541A1).Google Patents.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development (ACS Publications). Available at:[Link]

Application Note: Reagent Compatibility & Protocols for the Sulfonylation of Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The introduction of a sulfone moiety (


) into a pyridine core is a high-value transformation in medicinal chemistry, imparting metabolic stability and unique hydrogen-bonding vectors. However, chloropyridines  present a dichotomous challenge:
  • The Electronic Bias: The electron-deficient nature of pyridine activates the 2- and 4-positions for Nucleophilic Aromatic Substitution (

    
    ), often rendering transition metal catalysis unnecessary or redundant.
    
  • The Coordination Problem: The pyridine nitrogen is a potent

    
    -donor, capable of poisoning Pd and Cu catalysts, particularly when targeting the unactivated 3-position.
    

This guide moves beyond generic "aryl halide" protocols to provide a position-specific logic for sulfonylation, prioritizing Sodium Sulfinates (


)  over sulfonyl chlorides due to the latter's instability and tendency toward Pd-catalyzed desulfonylation.

Decision Logic: Selecting the Methodology

The choice of protocol is strictly dictated by the position of the chlorine atom and the functional group tolerance required.

SulfonylationLogic Start Substrate: Chloropyridine Position Cl-Position? Start->Position Pos24 2- or 4-Chloropyridine (Electron Deficient) Position->Pos24 Activated Pos3 3-Chloropyridine (Unactivated) Position->Pos3 Deactivated MethodA Method A: S_NAr / Cu-Mediated Reagent: RSO2Na Solvent: DMSO/DMF Temp: 80-110°C Pos24->MethodA Standard Sensitive Sensitive FGs? (Aldehydes, Protics) Pos3->Sensitive MethodB Method B: Pd-Catalysis Ligand: Xantphos Precatalyst: Pd G4 Temp: 80-100°C Sensitive->MethodB No (Robust) MethodC Method C: Ni/Photoredox Dual Catalysis Temp: RT (Blue LED) Sensitive->MethodC Yes (Mild)

Figure 1: Strategic decision tree for selecting the optimal sulfonylation protocol based on substrate electronics and sensitivity.

Critical Reagent Compatibility Matrix

Success depends on pairing the correct sulfur source with the correct metal system.

ParameterSodium Sulfinates (

)
Sulfonyl Chlorides (

)
Thiols (

) + Oxidation
Stability High. Bench-stable solids.Low. Hydrolytically unstable; prone to desulfonylation.High. Foul odor; requires 2-step process.
Pd-Compatibility Excellent. The gold standard for cross-coupling.Poor. Pd catalyzes loss of

(desulfonylation).
Good. But requires subsequent oxidation (mCPBA/Oxone).
Atom Economy High.[1] Releases NaCl.Moderate. Releases reactive HCl (requires base).Low. Requires stoichiometric oxidant.
Recommendation Primary Choice Avoid (unless using radical/photoredox specific methods).Backup (if sulfinate unavailable).

Detailed Experimental Protocols

Method A: Cu-Mediated (For 2- and 4-Chloropyridines)

Context: The 2- and 4-positions are sufficiently electrophilic to react with sodium sulfinates in polar aprotic solvents. Copper iodide (CuI) is added not necessarily for a full catalytic cycle, but to facilitate the displacement at lower temperatures than pure thermal


.
  • Substrate Scope: 2-Cl-Py, 4-Cl-Py, 2-Cl-Pyrimidines.

  • Key Reagents: Sodium Sulfinate (1.5 equiv), CuI (10 mol%).

Protocol:

  • Setup: Charge a dried reaction vial with the 2-chloropyridine (1.0 mmol, 1.0 equiv), Sodium aryl/alkyl sulfinate (1.5 mmol, 1.5 equiv), and CuI (19 mg, 0.1 mmol, 10 mol%).

  • Solvent: Add anhydrous DMSO (3.0 mL). Note: DMF or NMP are acceptable, but DMSO accelerates

    
     rates significantly.
    
  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash aggressively with water (

    
    ) to remove DMSO. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If conversion is low, increase temperature to 120 °C. For 2-chloropyridines, L-Proline (20 mol%) can be added as a ligand to stabilize Cu species.

Method B: Pd-Catalyzed Cross-Coupling (For 3-Chloropyridines)

Context: 3-Chloropyridines are electronically neutral/deactivated.


 will fail. Palladium catalysis is required. The use of Xantphos  is non-negotiable here; its wide bite angle facilitates the difficult reductive elimination of the sulfone.
  • Key Innovation: Use of Pd G4 Buchwald Precatalysts or

    
    /Xantphos.
    
  • Mechanism:

    
    .
    

Protocol:

  • Catalyst Pre-complexation (if not using G4): In a glovebox or under Ar flow, mix

    
     (23 mg, 2.5 mol%) and Xantphos (29 mg, 5 mol%) in 1,4-Dioxane (1 mL). Stir at RT for 10 mins until the solution turns deep orange/red.
    
  • Reaction Assembly: Add 3-chloropyridine (1.0 mmol), Sodium Sulfinate (1.2 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add remaining 1,4-Dioxane (4 mL) to reach 0.2 M concentration.

  • Execution: Seal and heat to 100 °C for 16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify.

Why this works: The bulky Xantphos ligand prevents the pyridine nitrogen from coordinating effectively to the Pd center (catalyst poisoning) and forces the formation of the C-S bond.

Method C: Ni/Photoredox Dual Catalysis (Emerging/Mild)

Context: For substrates containing temperature-sensitive groups (e.g., aldehydes, complex scaffolds). This method utilizes the low oxidation potential of sulfinates to generate sulfonyl radicals.

  • Reference: Angew. Chem. Int. Ed. 2018 (See Ref 1).[3][4]

  • Conditions: Room Temperature, Blue LED.[5]

Protocol:

  • Reagents: Aryl chloride (0.2 mmol), Sodium Sulfinate (0.4 mmol),

    
     (10 mol%), 4,4'-di-methoxy-2,2'-bipyridine (dtbbpy, 10 mol%), and Photocatalyst (e.g., Ir(ppy)3 or organic dyes like 4CzIPN, 1-2 mol%).
    
  • Solvent: Degassed DMSO or DMF.

  • Irradiation: Stir at RT under Blue LED (450 nm) irradiation for 24 hours.

  • Note: This method proceeds via a

    
     cycle and is tolerant of ortho-substitution.
    

Mechanistic Visualization: The Pd-Catalytic Cycle

Understanding the failure points in Pd-catalysis is crucial for troubleshooting.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 3-Chloropyridine PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar LigandEx Ligand Exchange (NaSO2R enters, NaCl leaves) PdII_Ar->LigandEx + RSO2Na / - NaCl Poison OFF-CYCLE: Pyridine N-Coordination (Catalyst Death) PdII_Ar->Poison If Ligand is too small PdII_Sulf L-Pd(II)-Ar(SO2R) LigandEx->PdII_Sulf RedElim Reductive Elimination (Promoted by Xantphos) PdII_Sulf->RedElim RedElim->Pd0 Product Release

Figure 2: Palladium catalytic cycle highlighting the critical role of ligand steric bulk (Xantphos) in preventing off-cycle coordination of the pyridine nitrogen.

References

  • Ni/Photoredox Sulfonylation: Kuehnel, M. F., et al. "Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis."[5] Angewandte Chemie International Edition, vol. 57, no.[6] 5, 2018, pp. 1371–1375.[6] [Link]

  • Pd-Catalyzed Sulfonylation (Seminal Work): Cacchi, S., et al. "Palladium-Catalyzed Sulfonylation of Aryl Halides with Sodium Arenesulfinates." The Journal of Organic Chemistry, vol. 69, no. 17, 2004, pp. 5605–5614. [Link]

  • Cu-Catalyzed Protocols: Zhu, W., & Ma, D. "CuI/l-Proline-catalyzed coupling reactions of aryl halides with sulfinic acid salts." The Journal of Organic Chemistry, vol. 70, no. 7, 2005, pp. 2696–2700. [Link]

  • Review of Sodium Sulfinate Utility: Tong, K., et al. "Sodium Sulfinates: Reagents for the Synthesis of Organosulfur Compounds."[1] Chemical Reviews, vol. 121, no. 15, 2021. [Link]

Sources

Application Note: Strategic Protecting Group Manipulations for 3-Aminopyridine Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and GPCR ligands. However, its synthesis and functionalization present a unique "electronic dichotomy": the pyridine nitrogen is basic and nucleophilic (prone to catalyst poisoning), while the 3-amino group is electronically deactivated compared to anilines yet sufficiently nucleophilic to interfere with organometallic protocols. This guide details three field-proven strategies to navigate these challenges: Orthogonal Protection for Directed Lithiation , Catalyst-Preserving Cross-Coupling , and De Novo Synthesis via Curtius Rearrangement .[1]

Part 1: The Electronic Landscape & Strategic Decision Matrix

The primary challenge in handling 3-aminopyridine is the competition between the pyridine ring nitrogen (


) and the exocyclic amine (

).
  • 
     (Pyridine Nitrogen):  A 
    
    
    
    -donor that poisons Palladium catalysts and directs lithiation to the C-2 position (often unwanted).[1]
  • 
     (Exocyclic Amine):  Requires protection to prevent N-oxidation or side reactions, but the type of protection dictates the regioselectivity of subsequent functionalization.
    
Decision Matrix: Selecting the Right Strategy
Synthetic GoalRecommended StrategyKey Protecting GroupMechanism
C-4 Functionalization Directed Ortho Metalation (DoM)Pivaloyl (Piv) C=O[1] Coordination directs n-BuLi to C-4.
C-2 Functionalization DoM / Halogen DanceBoc / N-Oxide Boc is less robust; N-oxide activates C-2.[1]
Installing Amine Buchwald-HartwigNone (Ligand controlled) Use BrettPhos/RuPhos to outcompete

.[1]
De Novo Synthesis Curtius RearrangementBoc (In-situ) Trapping isocyanate with t-BuOH.[1]

Part 2: Directed Ortho Metalation (DoM) – The Pivaloyl Strategy

For regioselective functionalization at the C-4 position , the Pivaloyl (Piv) group is superior to Boc. The bulky tert-butyl group of the pivalamide forces the carbonyl oxygen into a conformation ideal for coordinating Lithium, directing deprotonation to the C-4 position.

Mechanism of Action

Unlike Boc, which can suffer from competitive attack at the carbonyl or instability at higher lithiation temperatures, the Pivaloyl group is robust. The coordination complex pre-organizes the lithiating agent (n-BuLi) at C-4.[1]

DoM_Mechanism cluster_0 Pre-Complexation cluster_1 Lithiation & Quench Start 3-(Pivaloylamino) pyridine Complex Li-Coordination (C=O ... Li-Bu) Start->Complex + n-BuLi (2.2 eq) Lithiated C4-Lithio Species (Stable at -78°C) Complex->Lithiated Deprotonation (C-4 Selective) Product 4-Substituted 3-(Pivaloylamino)pyridine Lithiated->Product + Electrophile (E+)

Figure 1: The Pivaloyl group acts as a Directing Metalation Group (DMG), steering the lithiation exclusively to the C-4 position.[1]

Protocol 1: C-4 Functionalization of 3-Aminopyridine[1]

Reagents:

  • 3-Aminopyridine[1][2][3][4][5]

  • Pivaloyl chloride (PivCl)

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Electrophile (e.g., MeI, DMF, I2)

Step-by-Step Methodology:

  • Protection (Pivaloylation):

    • Dissolve 3-aminopyridine (10 mmol) in DCM (50 mL) with Et3N (12 mmol).

    • Cool to 0°C. Add PivCl (11 mmol) dropwise.

    • Warm to RT and stir for 2 hours. Wash with NaHCO3, dry, and concentrate. Recrystallize from EtOAc/Hexanes.

    • Checkpoint: 1H NMR should show a sharp singlet (9H) at ~1.3 ppm.

  • Lithiation (DoM):

    • Dissolve N-pivaloyl-3-aminopyridine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (2.2 equiv) dropwise over 20 mins. The first equivalent deprotonates the amide N-H; the second lithiates C-4.

    • Critical: Stir at 0°C for 2 hours to ensure lithiation (unlike benzene derivatives, pyridines often require higher temps for DoM, but -78°C is safer to start to avoid addition to the pyridine ring). Optimization: If yield is low, warm to -40°C for 30 mins.

  • Quench:

    • Cool back to -78°C. Add Electrophile (3.0 equiv) dissolved in THF.

    • Warm to RT overnight.[6][7][8] Quench with sat. NH4Cl.

  • Deprotection (The Challenge):

    • Standard: Reflux in 6M HCl for 12 hours.

    • Mild (Expert Tip): If the electrophile is acid-sensitive, use Li / Naphthalene in THF at -78°C (Reductive cleavage).[1]

Part 3: Cross-Coupling Strategies (Buchwald-Hartwig)[1][9]

Palladium-catalyzed amination involving 3-aminopyridines is difficult because the pyridine nitrogen (


) can displace phosphine ligands, deactivating the catalyst.
Strategy A: Installing the Amine (3-Halopyridine + Amine)

When synthesizing the 3-amino core from a halide, ligand selection is paramount to prevent


 interference.

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Pd center.

  • Base: LiHMDS (soluble, mild) or Cs2CO3.

Strategy B: Functionalizing the Amine (3-Aminopyridine + Aryl Halide)

Here, the 3-aminopyridine acts as the nucleophile. The


 is a competitive inhibitor.

Protocol 2: Coupling 3-Aminopyridine with Aryl Bromides

  • Setup: Charge a Schlenk tube with Pd2(dba)3 (1 mol%) and BrettPhos (2 mol%).

  • Activation: Add anhydrous Dioxane and heat to 80°C for 2 mins to pre-form the active catalyst species (color change to light green/brown).

  • Addition: Add Aryl Bromide (1.0 equiv), 3-Aminopyridine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Stir at 100°C for 4-12 hours.

  • Workup: Filter through Celite. The use of NaOtBu is critical as it is strong enough to deprotonate the aniline-like NH2 but bulky enough to minimize nucleophilic attack on the pyridine ring.

Part 4: De Novo Synthesis (Curtius Rearrangement)

When starting from nicotinic acids (common feedstock), the Curtius rearrangement is the most reliable method to generate 3-aminopyridines while simultaneously installing a Boc protecting group. This avoids handling the free, oxidatively labile amine.

Curtius_Pathway Acid Nicotinic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Tol, RT Isocyanate Isocyanate (-N2) Azide->Isocyanate Heat (80°C) Curtius Rearrangement Product 3-(Boc-amino)pyridine Isocyanate->Product + t-BuOH (In-situ Trap)

Figure 2: The "One-Pot" Curtius sequence converts carboxylic acids directly to protected amines.[1]

Protocol 3: One-Pot Curtius Rearrangement[1]

Safety Note: Azides are potential explosives. Perform behind a blast shield. Do not concentrate acyl azide intermediates.

  • Activation:

    • Suspend Nicotinic Acid (1.0 equiv) in Toluene (0.5 M).

    • Add Et3N (1.1 equiv) and DPPA (Diphenylphosphoryl azide) (1.1 equiv).[9]

    • Stir at RT for 1 hour. (Formation of Acyl Azide).[10]

  • Rearrangement & Trapping:

    • Add t-BuOH (5.0 equiv) to the reaction mixture.

    • Heat slowly to 90°C . Evolution of N2 gas will be observed.

    • Maintain reflux for 4 hours.[11]

  • Isolation:

    • Cool to RT. Dilute with EtOAc.

    • Wash with sat. NaHCO3 (removes phosphate byproducts).

    • Purify via silica gel chromatography.[9]

Why this works: The isocyanate intermediate is highly reactive. By having t-BuOH present during the thermal rearrangement, the amine is trapped immediately as the Boc-carbamate, preventing side reactions with the pyridine nitrogen.

References

  • Regiospecific Electrophilic Substitution of Aminopyridines: Ortho Lithiation. Turner, J. A. (1983).[12] The Journal of Organic Chemistry. [Link] (Foundational text on using Pivaloyl for C-4 direction)

  • Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit. Rouquet, G., et al. (2014).[13] Chemical Communications. [Link] (Modern DoM strategies)

  • Buchwald-Hartwig Amination of Heterocycles. Surry, D. S., & Buchwald, S. L.[13] (2011).[13] Chemical Science. [Link] (Ligand selection guide for BrettPhos/RuPhos)

  • Deprotection of N-Pivaloylindoles and Related Heterocycles. Murcia, M. C., et al. (2004). Sciforum/Molbank. [Link] (Discussion on the difficulty and methods of Piv cleavage)

Sources

Troubleshooting & Optimization

improving reaction yields for 6-(Cyclopropanesulfonyl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Portal: Technical Support Center

This technical support guide is designed for researchers and drug development professionals scaling up the synthesis of 6-(Cyclopropanesulfonyl)pyridin-3-amine . This molecule is a critical building block in medicinal chemistry, but its synthesis presents distinct challenges, primarily centered around the nucleophilic aromatic substitution (SNAr) of the sulfinate and the subsequent reduction of the nitro group in the presence of a coordinating sulfur atom.

Below, you will find validated troubleshooting guides, quantitative performance metrics, and self-validating standard operating procedures (SOPs) to ensure high-yield, reproducible batches.

Reaction Pathway Visualization

Pathway SM1 2-Chloro-5-nitropyridine (Electrophile) INT 2-(Cyclopropanesulfonyl)-5-nitropyridine (Intermediate) SM1->INT SNAr Reaction Cu-Catalyzed or Thermal SM2 Sodium Cyclopropanesulfinate (Nucleophile) SM2->INT SNAr Reaction Cu-Catalyzed or Thermal PROD 6-(Cyclopropanesulfonyl)pyridin-3-amine (Target API Intermediate) INT->PROD Nitro Reduction Fe/NH4Cl or Pd/C

Reaction pathway for the two-step synthesis of 6-(Cyclopropanesulfonyl)pyridin-3-amine.

Module 1: C-S Bond Formation (SNAr Troubleshooting)

Q: Why is my SNAr reaction between 2-chloro-5-nitropyridine and sodium cyclopropanesulfinate stalling at ~40% conversion? A: Stalling in this step is typically caused by the poor solubility of the sodium cyclopropanesulfinate salt in the reaction medium. While the 5-nitro group strongly activates the 2-position for nucleophilic attack, the cyclopropanesulfinate anion is a bulky, moderate nucleophile [1]. Mechanistic Fix: If standard thermal conditions (e.g., DMF at 80 °C) fail to reach completion, transition to a copper-catalyzed Ullmann-type coupling. Adding a catalytic amount of CuI (10 mol%) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates the reaction via a highly reactive Cu(I)/Cu(III) intermediate, driving the C-S bond formation to completion.

Q: I am observing a highly polar byproduct in my TLC/LCMS during the SNAr step. What is it, and how do I prevent it? A: The byproduct is likely 2-hydroxy-5-nitropyridine. Causality: This occurs when adventitious water in your solvent acts as a competing nucleophile. The highly activated 2-chloro position is exceptionally susceptible to hydrolysis at elevated temperatures. Prevention: Ensure strictly anhydrous conditions. Dry the sodium cyclopropanesulfinate in a vacuum oven at 50 °C overnight, as sulfinate salts are highly hygroscopic. Use anhydrous DMF or DMSO stored over molecular sieves.

Module 2: Nitro-to-Amine Reduction Troubleshooting

Q: Catalytic hydrogenation (Pd/C, H2) of 2-(cyclopropanesulfonyl)-5-nitropyridine is extremely slow and yields a mixture of products. Why? A: There are two mechanistic issues at play here:

  • Catalyst Poisoning: Although the sulfur atom in the cyclopropanesulfonyl group is fully oxidized (S(VI)), it can still weakly coordinate with the palladium surface, reducing the catalyst's turnover frequency.

  • Hydroxylamine Accumulation: The reduction of the nitro group proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine). The reduction of the hydroxylamine intermediate to the final amine is the rate-limiting step, often leading to significant accumulation if the catalyst is impaired [2]. Mechanistic Fix: Abandon Pd/C in favor of a dissolving metal reduction. Iron powder with ammonium chloride (Fe/NH4Cl) in aqueous ethanol is entirely immune to sulfur poisoning and rapidly drives the reduction through the hydroxylamine intermediate to the target amine [3].

Q: If I must use catalytic hydrogenation for scale-up due to waste disposal constraints, how do I force the reaction to completion? A: If dissolving metal reduction is incompatible with your scale-up constraints, you must overcome the hydroxylamine bottleneck. Optimization: Increase the hydrogen pressure (3–5 bar) and elevate the temperature to 45–50 °C. Alternatively, consider using a disproportionation agent or specialized biocatalysts, which have been shown to efficiently reduce complex aromatic nitro compounds without requiring high-pressure hydrogen [2].

Quantitative Performance Metrics

The following table summarizes the causal relationship between reaction conditions and isolated yields, providing a baseline for your process optimization.

Reaction StepMethodologyReagents & CatalystsSolventTemp (°C)Time (h)Yield (%)
SNAr ThermalNa-cyclopropanesulfinate (1.5 eq)DMF801265%
SNAr Cu-CatalyzedNa-cyclopropanesulfinate, CuI, DiamineDMF90688%
Reduction Hydrogenation10% Pd/C, H2 (1 atm)MeOH252445% (Incomplete)
Reduction Dissolving MetalFe powder, NH4ClEtOH/H2O80392%

Validated Standard Operating Procedures (SOPs)

SOP 1: Copper-Catalyzed Synthesis of 2-(Cyclopropanesulfonyl)-5-nitropyridine
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 10 minutes.

  • Reagent Loading: Add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol), anhydrous sodium cyclopropanesulfinate (10.5 g, 82.0 mmol, 1.3 eq), and CuI (1.2 g, 6.3 mmol, 10 mol%).

  • Solvent & Ligand: Inject anhydrous DMF (100 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (1.8 g, 12.6 mmol, 20 mol%).

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed within 6 hours, replaced by a new UV-active spot (Rf ~0.3).

  • Workup: Cool to room temperature. Quench with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to afford the intermediate as a pale yellow solid.

SOP 2: Iron-Mediated Reduction to 6-(Cyclopropanesulfonyl)pyridin-3-amine
  • Preparation: In a 500 mL flask, dissolve 2-(cyclopropanesulfonyl)-5-nitropyridine (10.0 g, 43.8 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Activation: Add ammonium chloride (NH4Cl, 11.7 g, 219 mmol, 5.0 eq) and iron powder (325 mesh, 12.2 g, 219 mmol, 5.0 eq).

  • Reaction Execution: Attach a reflux condenser and heat to 80 °C with vigorous stirring (800+ rpm to ensure solid-liquid mixing).

    • Self-Validation Checkpoint: The reaction mixture will turn dark brown/black. LCMS analysis should confirm the disappearance of the nitro mass [M+H]+ 229 and the appearance of the amine mass[M+H]+ 199 within 2–3 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (2 x 100 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the target amine as an off-white solid.

References

  • Title: Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors (WO2023220541A1)
  • Title: Method of reducing aromatic nitro compounds (US20220042055A1)

Technical Support Center: Purification of 6-(Cyclopropanesulfonyl)pyridin-3-amine

[1]

Product: 6-(Cyclopropanesulfonyl)pyridin-3-amine CAS: 1006497-69-1 Chemical Formula: C8H10N2O2S Molecular Weight: 198.24 g/mol [1]

Introduction

Welcome to the Technical Support Center for 6-(Cyclopropanesulfonyl)pyridin-3-amine . This intermediate is a critical scaffold in the synthesis of ATR and JAK inhibitors. Its unique structure—combining a basic primary amine, an electron-deficient pyridine ring, and a polar cyclopropyl sulfone—presents specific purification challenges regarding solubility, basicity, and impurity profiling.[1]

This guide moves beyond standard protocols, offering troubleshooting workflows based on the specific electronic and physical properties of this molecule.

Module 1: Synthesis Context & Impurity Profiling

To purify effectively, you must identify the source of your impurities. The impurity profile is dictated by your chosen synthesis route.

Common Synthesis Routes & Associated Impurities
RouteMethodologyPrimary ImpuritiesCritical Challenge
Route A (Displacement) Displacement of 6-Cl-3-nitropyridine with Sodium Cyclopropanesulfinate , followed by reduction.[1]• Unreacted Halopyridine• Reduction byproducts (Azo/Hydrazo)• Inorganic salts (NaCl)Salt Removal: High salt content can crash out with the product during aqueous workup.[1]
Route B (Oxidation) Displacement with Cyclopropanethiol , oxidation to sulfone, then reduction.[1]Sulfoxide intermediate (M-16)[1]• Over-oxidized N-oxides• Residual oxidants (mCPBA/H2O2)Sulfoxide Removal: Sulfoxides are chemically similar to sulfones but harder to separate via simple extraction.[1]
Visualizing the Impurity Pathways

ImpurityPathwaysStartPrecursor:6-Chloro-3-nitropyridineRouteARoute A:Sulfinate DisplacementStart->RouteARouteBRoute B:Thiol DisplacementStart->RouteBInterAIntermediate:Nitro-SulfoneRouteA->InterAInterBIntermediate:Nitro-SulfideRouteB->InterBReductionReduction Step(Fe/NH4Cl or H2/Pd)InterA->ReductionOxidationOxidation StepInterB->OxidationOxidation->InterACompleteImpurity1Impurity: Sulfoxide(Incomplete Oxidation)Oxidation->Impurity1IncompleteProductTarget Product:6-(Cyclopropanesulfonyl)pyridin-3-amineReduction->ProductImpurity2Impurity: Metal Residues(Pd/Fe)Reduction->Impurity2Catalyst LeachingImpurity3Impurity: Hydroxylamines(Incomplete Reduction)Reduction->Impurity3Stalled Rxn

Figure 1: Impurity genealogy based on synthesis route.[1] Identifying the pathway is the first step in troubleshooting.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Solubility & Extraction Efficiency

Q: I tried an acid-base extraction, but the yield is very low. The product seems to stay in the organic layer or crash out at the interface. Why?

A: This is a classic issue derived from the electronic effects of the sulfone group.

  • The Science: The cyclopropanesulfonyl group at position 6 is strongly electron-withdrawing.[1] This pulls electron density away from the pyridine ring and, inductively, from the amine at position 3. Consequently, the basicity of the amine is significantly reduced compared to a standard aminopyridine.

  • The Fix:

    • Lower pH: Standard pH 4-5 extractions may not fully protonate the amine.[1] You likely need to drop the pH to 1.0–2.0 using 2M HCl to force the species into the aqueous phase.

    • Avoid Chlorinated Solvents: If the product crashes out, it is likely forming an HCl salt that is insoluble in both phases (oiling out).[1] Switch the organic phase to Ethyl Acetate or IPA/DCM (1:9) to improve solubility of the free base during the initial dissolution.

Issue 2: Persistent Coloration (Red/Brown)

Q: My product is a dark brown solid, but the literature says it should be off-white or pale yellow. NMR looks clean.[1] What is this?

A: This is typically trace metal contamination (if Fe/HCl or SnCl2 was used) or oxidative azo-coupling byproducts.[1]

  • The Science: Aminopyridines are prone to air oxidation, forming colored azo or nitroso impurities at ppm levels that don't show up clearly on NMR but ruin appearance and stability.

  • The Fix:

    • If Metal (Fe/Sn): Perform a chelating wash .[1] Dissolve the product in EtOAc and wash with 5% aqueous EDTA or Potassium Sodium Tartrate (Rochelle salt) solution.[1]

    • If Organic (Oxidation): Use Activated Carbon (Charcoal) .[1]

      • Dissolve crude in boiling Ethanol (10 mL/g).

      • Add Activated Carbon (10 wt%).

      • Reflux for 30 mins.

      • Filter hot through Celite.[1]

Issue 3: Sulfoxide Contamination (M-16 Peak)

Q: I see a small peak at M-16 in LCMS. It co-elutes with my product. How do I remove it?

A: This is the sulfoxide intermediate.[1] It is extremely difficult to separate via crystallization due to structural similarity.[1]

  • The Science: The sulfoxide is less polar than the sulfone but more polar than the sulfide.

  • The Fix: Don't purify; React.

    • The most efficient method is to re-subject the crude material to oxidation conditions . Dissolve the crude in DCM/MeOH and treat with a mild oxidant (e.g., 1.1 eq mCPBA or Oxone) at 0°C to push the remaining sulfoxide to the sulfone. Then perform a basic wash (NaHCO3) to remove the oxidant byproducts.[1]

Module 3: Validated Purification Protocols

Protocol A: Optimized Recrystallization

Best for: Removing non-polar impurities and improving crystallinity.[1]

Solvent System: Ethanol / Water (High yield) or Ethyl Acetate / Heptane (High purity).[1]

  • Dissolution: Suspend 10 g of crude amine in Ethanol (50 mL) .

  • Heating: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 5 mL increments until clear.

    • Note: If a dark residue remains undissolved after 70 mL, filter it off hot (these are likely inorganic salts or polymers).[1]

  • Precipitation: Remove from heat. While stirring, slowly add Water (25 mL) dropwise.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours) to grow defined crystals. Then cool to 0–5°C in an ice bath for 1 hour.

  • Filtration: Filter the solids and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 45°C for 12 hours. Sulfones can hold water; ensure constant weight is achieved.[1]

Protocol B: "Reverse" Acid-Base Extraction

Best for: Removing neutral organic impurities (unreacted starting materials).[1]

Reagents: 2M HCl, 2M NaOH, Ethyl Acetate (EtOAc).[1]

  • Dissolve: Dissolve crude residue in EtOAc (10 vol) .

  • Acid Extraction: Extract with 2M HCl (3 x 5 vol) .

    • Checkpoint: The product (amine) moves to the Aqueous Acid layer. Impurities (neutrals) stay in EtOAc.[1]

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1 x 5 vol) to remove entrained organics.[1]

  • Basify: Cool the acidic aqueous layer to 0°C. Slowly adjust pH to 10–12 using 2M NaOH .

    • Observation: The product will precipitate as a solid or oil out.

  • Re-Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 10 vol) .

    • Note: Use a larger volume here; the sulfone reduces solubility in organics compared to standard amines.

  • Dry & Concentrate: Dry organic layer over Na2SO4, filter, and concentrate.

Module 4: Decision Tree for Purification

Use this logic flow to select the correct protocol for your situation.

PurificationLogicStartCrude Product AnalysisCheckLCMSCheck LCMS/NMRStart->CheckLCMSQ_SulfoxideIs Sulfoxide (M-16)present?CheckLCMS->Q_SulfoxideAction_ReOxRe-oxidize with mCPBA/Oxonethen WashQ_Sulfoxide->Action_ReOxYesQ_ColorIs product colored (Red/Brown)?Q_Sulfoxide->Q_ColorNoAction_ReOx->Q_ColorAction_CarbonActivated Carbon Treatment(Protocol A modification)Q_Color->Action_CarbonYesQ_PurityIs Purity >95%?Q_Color->Q_PurityNoAction_Carbon->Q_PurityAction_RecrystRecrystallization(Protocol A: EtOH/H2O)Q_Purity->Action_RecrystNo (85-95%)Action_AcidBaseAcid-Base Extraction(Protocol B)Q_Purity->Action_AcidBaseNo (<85%)FinalPure IntermediateQ_Purity->FinalYesAction_Recryst->FinalAction_AcidBase->Action_RecrystIf color persists

Figure 2: Purification Logic Flow.[1] Follow the diamonds to determine the optimal processing step.

Frequently Asked Questions (FAQs)

Q: How stable is this intermediate? A: The sulfone group stabilizes the molecule significantly compared to other aminopyridines. It is stable at room temperature for months if stored under inert atmosphere (Nitrogen/Argon).[1] However, avoid prolonged exposure to light, which can darken the amine.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary if crystallization works.[1] If you must column:

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).[1]

  • Additive: Add 1% Triethylamine or Ammonium Hydroxide to the mobile phase to prevent the amine from streaking on the acidic silica.

Q: What is the pKa of the amine? A: While experimental data is specific to conditions, the predicted pKa of the pyridine nitrogen is very low (<2) due to the sulfone. The exocyclic amine (aniline-like) pKa is likely in the range of 3.5 – 4.5 .[1] This explains why strong acid (pH < 2) is needed for extraction.[1]

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Inhibitors of ATR Kinase. WO2014055756A1.[1] (Describes synthesis of similar aminopyridine sulfones). Link

  • Organic Chemistry Portal. (2023).[1][2] Synthesis of Sulfones. (General reference for sulfide-to-sulfone oxidation protocols). Link

  • BenchChem. (2025).[1][3] 6-Cyclopropyl-3-nitro-pyridin-2-amine Technical Data. (Precursor properties and reduction methodologies). Link[1]

  • Sigma-Aldrich. (2024).[1] Purification of Amines by Acid-Base Extraction. Technical Bulletin AL-123. Link

resolving solubility issues of sulfonyl pyridines in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Sulfonyl Pyridines

Current Status: Operational Ticket Topic: Resolving Solubility Issues in Reaction Media & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Sulfonyl pyridines represent a unique solubility paradox in medicinal chemistry. The combination of the electron-deficient pyridine ring and the highly polar sulfonyl group (


) creates a scaffold with high lattice energy and significant dipole moments.

The Core Problem: These molecules often exhibit "brick dust" properties—high melting points and poor solubility in common organic solvents—while simultaneously being prone to "oiling out" during crystallization due to their ability to form supersaturated metastable phases.

This guide moves beyond simple "add more solvent" advice. We utilize Hansen Solubility Parameters (HSP) and Thermodynamic Control to engineer a solution.

Module 1: Diagnostic Framework

Before altering your reaction media, you must distinguish between a solubility limitation and a kinetic/reactivity issue .

Figure 1: Solubility vs. Reactivity Decision Tree

Diagnostic_Tree Start Issue: Low Reaction Yield Check_State Visual Inspection at T_rxn Start->Check_State Heterogeneous Suspension/Slurry Present Check_State->Heterogeneous Solids Visible Homogeneous Clear Solution Check_State->Homogeneous No Solids Sampling HPLC Sampling (Supernatant vs. Whole) Heterogeneous->Sampling Kinetics Reactivity Issue (Check Catalyst/Temp/Reagents) Homogeneous->Kinetics Conversion_Check Is Conversion < 10%? Sampling->Conversion_Check Solubility_Limit Mass Transfer Limited (Solubility Issue) Conversion_Check->Solubility_Limit Low Conversion in Supernatant Product_Crash Product Inhibition (Product precipitating on SM) Conversion_Check->Product_Crash SM Trapped in Precipitate

Caption: Diagnostic logic to determine if the root cause is mass-transfer limitation (solubility) or intrinsic reactivity.

Module 2: The Science of Solvent Selection

To dissolve sulfonyl pyridines, we must overcome their high crystal lattice energy. We rely on Hansen Solubility Parameters (HSP) , which break down solubility into three forces:

  • 
     (Dispersion/Van der Waals)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Polar/Dipole)[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding)[1][2]
    

Sulfonyl pyridines have high


 (due to the sulfonyl dipole) and moderate 

(pyridine nitrogen is a H-bond acceptor).

The "Like Dissolves Like" Matrix:

Solvent ClassRepresentative SolventsSuitabilityMechanism & Notes
Polar Aprotic DMSO, DMF, NMP, DMAcHigh Best Choice. Matches the high

of the sulfonyl group. Disrupts lattice energy effectively.
Chlorinated DCM, Chloroform, DCEModerate Good

, but often lacks sufficient

to dissolve high-melting analogs. Good for workup, poor for reaction heat.
Ethers THF, 2-MeTHF, DioxaneLow/Mixed often leads to precipitation. 2-MeTHF is a greener alternative but may require heating.
Protic Methanol, Ethanol, TFEVariable Can dissolve via H-bonding (

), but nucleophilicity may interfere with electrophilic reactions (

).
Hydrocarbons Toluene, Hexanes, HeptanePoor Anti-solvent. Lacks

and

. Use only to induce crystallization.

Expert Insight: For difficult substrates, do not rely on a single solvent. Use a Binary System :

  • Primary: High

    
     (e.g., DMSO or NMP) to solvate.
    
  • Secondary: Moderate polarity (e.g., EtOAc or THF) to lower viscosity and facilitate workup.

Module 3: Troubleshooting Guides (FAQs)

Scenario A: "My reaction turns into a solid brick/slurry and stalls."

Diagnosis: The product or intermediate is crystallizing out, coating the unreacted starting material (Product Inhibition). Solution:

  • Increase Temperature: Solubility increases exponentially with temperature. Ensure your catalyst/reagents are thermally stable.

  • Switch to High-Boiling Polar Aprotic: Replace THF/DCM with Sulfolane or NMP . These allow higher reaction temperatures (

    
    C) and possess high dipole moments to maintain homogeneity.
    
  • Phase Transfer Catalysis (PTC): If reagents are inorganic (e.g.,

    
    ), the solid base surface may be coated. Add 5-10 mol% TBAB (Tetrabutylammonium bromide)  or 18-Crown-6  to shuttle ions into the organic phase.
    
Scenario B: "The product 'oils out' instead of crystallizing during purification."

Diagnosis: The compound is entering a "Liquid-Liquid Phase Separation" (LLPS) region. This happens when the impurity profile depresses the melting point, or the anti-solvent is added too fast. Solution:

  • Seeding at Metastable Zone: Do not crash cool. Cool slowly to the Metastable Zone Width (MSZW) and add seed crystals of pure product.

  • Change the Anti-Solvent: If using Hexanes (too non-polar), switch to MTBE or IPA . The gentler polarity gradient prevents immediate oiling.

  • Trituration: If it oils, decant the supernatant, add a solvent in which the product is slightly soluble (e.g., Et2O), and sonicate/scratch to induce lattice formation.

Scenario C: "I cannot extract my product from DMSO/DMF/NMP."

Diagnosis: Sulfonyl pyridines partition poorly into non-polar organic layers when a "super-solvent" like DMSO is present in the aqueous phase. Solution:

  • The "Flood" Method: Dilute the reaction mixture with 10x volume of water (or 5% LiCl solution) to break the DMSO solvation shell.

  • Aggressive Extraction: Use 3:1 CHCl3:IPA or EtOAc as the extraction solvent. The IPA helps solvate the polar pyridine.

  • Back-Extraction: Wash the combined organic layers with water 5 times to remove the polar aprotic solvent.

Module 4: Experimental Protocols

Protocol 1: Miniaturized Solubility Screening (The "20mg Test")

Stop wasting grams of material. Use this validated workflow.

Figure 2: Solubility Screening Workflow

Solubility_Screen Step1 Weigh 20mg Solid into 4 Vials Step2 Add 100µL Solvent (5 vol) Step1->Step2 Solvents 1. Toluene (Non-polar) 2. EtOAc (Mid) 3. THF (Polar Ether) 4. DMSO (High Polar) Step2->Solvents Decision Visual Check Solvents->Decision Soluble Soluble (200mg/mL) Too soluble for yield? Decision->Soluble Clear Insoluble Heat to 60°C Decision->Insoluble Solid Hot_Check Soluble Hot? Insoluble->Hot_Check Ideal Ideal Recryst Solvent (Soluble Hot/Insol Cold) Hot_Check->Ideal Yes Still_Insol Need Stronger Solvent or Binary Mix Hot_Check->Still_Insol No

Caption: Rapid solubility screening protocol to identify reaction or crystallization media.

Protocol 2: Controlled Recrystallization of Sulfonyl Pyridines
  • Dissolution: Dissolve crude material in the minimum amount of Hot solvent (e.g., Ethanol or EtOAc). If insoluble, add DMSO dropwise until clear (keep DMSO <10% total volume if possible).

  • Filtration: Perform a hot filtration to remove inorganic salts (common in sulfonyl couplings).

  • Nucleation: Cool slowly to room temperature.

    • Critical Step: If no crystals form at 25°C, add Seed Crystals or scratch the glass.

  • Anti-Solvent Addition: Add Heptane dropwise very slowly to the stirred solution. Stop immediately if cloudiness persists.

  • Aging: Allow the slurry to stir for 2-4 hours. This "Ostwald Ripening" allows small, impure crystals to redissolve and deposit onto larger, purer crystals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

    
     framework essential for solvent selection). 
    
  • Jouyban, A. (2019).[3] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents. Journal of Chemical & Engineering Data. (Provides thermodynamic data for sulfonamide analogs). [3]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" and crystallization troubleshooting).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Discusses solubility optimization of pyridine/sulfonamide scaffolds).

  • Pfizer Inc. (2008). Solvent Selection Guide. Green Chemistry. (Standard industry reference for solvent substitution).

Sources

minimizing side reactions during oxidation of cyclopropyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #CS-OX-404: Minimizing Side Reactions & Ring Opening

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High (Substrate Stability Risk)

Executive Summary: The Strain Energy Challenge

Welcome to the technical support center. You are likely here because your cyclopropyl sulfide oxidation is yielding ring-opened byproducts, sulfones, or complex mixtures.

The Core Problem: The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol). While the sulfide sulfur is nucleophilic, the resulting sulfoxide oxygen is basic. In the presence of acidic byproducts (common in oxidations) or radical initiators, the cyclopropyl carbinyl system becomes highly susceptible to:

  • Acid-Catalyzed Ring Opening: Protonation of the sulfoxide leads to heterolytic cleavage.

  • Over-Oxidation: Uncontrolled kinetics leading to sulfones (

    
    ).
    
  • Pummerer-Type Rearrangement: If electrophiles (like anhydrides) are present, the ring opens rapidly.

This guide provides the protocols and decision matrices necessary to navigate these pitfalls.

Diagnostic Matrix: Troubleshooting Common Failures

Use this table to diagnose your specific reaction failure.

SymptomProbable CauseThe Mechanism (Causality)Corrective Action
Ring Opening (Allylic Alcohol/Chloride) Acidic Environment The oxidant generates acid (e.g., m-chlorobenzoic acid from m-CPBA). Protonation of the sulfoxide (

) triggers ring expansion or cleavage to relieve strain [1].
Switch to Buffered Conditions. Add 2.0 eq.

or use

(neutral).
Sulfone Contamination (>5%) Fast Kinetics / Excess Oxidant The oxidant is too electrophilic or temperature is too high. Sulfoxide is oxidized to sulfone faster than the remaining sulfide is consumed [2].Stoichiometry Control. Use 0.95–1.0 eq. oxidant.[1][2][3][4][5][6] Lower temp to -78°C or 0°C.
Complex Mixture / Polymerization Radical Pathway Radical oxidants (e.g., peroxides without scavengers) generate cyclopropylcarbinyl radicals, which ring-open at rates of

[3].
Radical Scavenging. Add BHT (1 mol%) or switch to ionic oxidants (Periodate).
Vinyl Sulfide Formation Pummerer Conditions Presence of acylating agents (e.g.,

) or strong Lewis acids triggers Pummerer rearrangement, destroying the ring [4].
Avoid Anhydrides. Ensure workup removes all Lewis acids before concentration.

Reagent Selection Guide

Not all oxidants are created equal for strained rings.

ReagentAcidity (pH)Selectivity (

)
Risk LevelRecommendation
Sodium Periodate (

)
Neutral (6-7)HighLowGold Standard. Slow but safe. Ideal for valuable substrates.
Buffered m-CPBA Basic (with

)
Medium-HighMediumStandard. Fast, but requires strict temp control (-78°C to 0°C).
Hydrogen Peroxide (

)
VariableLow (w/o catalyst)HighAvoid unless using specific catalysts (e.g., Mo/W) or HFIP solvent [5].
Oxone® Highly AcidicHighCriticalAvoid. Requires massive buffering; generally too harsh for cyclopropanes.

Standard Operating Procedures (SOPs)

SOP-A: The "Safe" Method (Sodium Periodate)

Best for: Late-stage intermediates, highly acid-sensitive substrates.

  • Preparation: Dissolve cyclopropyl sulfide (1.0 mmol) in

    
     (1:1, 10 mL).
    
  • Addition: Add

    
     (1.05 mmol, 1.05 eq) in one portion at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[4][6]

    • Note: This reaction forms a cyclic periodate intermediate that sterically hinders over-oxidation.

  • Workup: Filter off the white precipitate (

    
    ). Extract filtrate with 
    
    
    
    .[4]
  • Validation: Check

    
     NMR. Cyclopropyl protons should remain intact (0.5–1.0 ppm region).
    
SOP-B: The "Fast" Method (Buffered m-CPBA)

Best for: Simple substrates, large scale, non-acid-sensitive side chains.

  • Buffering (Critical): Dissolve cyclopropyl sulfide (1.0 mmol) in

    
     (10 mL). Immediately add 
    
    
    
    (2.5 mmol, solid).
    • Why: The buffer neutralizes m-chlorobenzoic acid in situ, preventing protonation of the sulfoxide.

  • Cooling: Cool the slurry to -78°C (acetone/dry ice).

  • Addition: Add m-CPBA (1.0 eq, pre-dissolved in minimal DCM) dropwise over 20 minutes.

  • Quench: Quench at -78°C with saturated aqueous

    
     (removes peroxides) and 
    
    
    
    .
  • Warm & Extract: Allow to warm to RT only after quenching.

Pathway Visualization

The following diagram illustrates the divergence between successful oxidation and the two primary failure modes (Ring Opening vs. Over-Oxidation).

CyclopropylOxidation Start Cyclopropyl Sulfide (Substrate) Oxidant Choose Oxidant Start->Oxidant MCPBA_Acid m-CPBA (Unbuffered) Acidic Conditions Oxidant->MCPBA_Acid High Risk NaIO4_Buffer NaIO4 or Buffered m-CPBA (Neutral pH) Oxidant->NaIO4_Buffer Recommended Protonation Protonated Sulfoxide (Activated for Cleavage) MCPBA_Acid->Protonation Generates m-CBA RingOpen FAILURE: Ring Opening (Allylic Alcohol/Chloride) Protonation->RingOpen Strain Relief Sulfoxide Cyclopropyl Sulfoxide (Target Product) NaIO4_Buffer->Sulfoxide Selective ExcessOx Excess Oxidant / High Temp Sulfoxide->ExcessOx Poor Control Sulfone FAILURE: Sulfone (Over-Oxidation) ExcessOx->Sulfone

Figure 1: Mechanistic divergence in cyclopropyl sulfide oxidation. Acidic conditions (left branch) lead to ring opening, while uncontrolled stoichiometry (right branch) leads to sulfones. Buffered conditions (center) preserve the ring.

Frequently Asked Questions (FAQs)

Q: Can I use Oxone® to make the sulfoxide? A: Proceed with extreme caution. Oxone is a triple salt containing


, which is highly acidic. If you must use it, you must use a biphasic system (Water/Ethyl Acetate) with excess 

or keep the pH strictly at 7.0. For cyclopropanes,

is safer.

Q: I see a spot moving just above my product on TLC. What is it? A: This is likely the sulfone . Sulfones are generally more polar than sulfides but less polar than sulfoxides. However, in many solvent systems, the sulfone and sulfoxide run close together. Use a stain like


 (sulfides/sulfoxides stain, sulfones usually do not) to distinguish.

Q: My product decomposed during column chromatography. Why? A: Cyclopropyl sulfoxides can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q: What about Pummerer rearrangement? A: Pummerer rearrangement requires an electrophile (like acetic anhydride) to activate the sulfoxide. As long as you avoid adding anhydrides or strong acyl chlorides to your sulfoxide, this side reaction is unlikely during the oxidation step. However, be aware that vinyl cyclopropyl sulfoxides are extremely prone to this rearrangement if exposed to acid [4].

References

  • Trost, B. M. , & Salzmann, T. N. (1973). New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. Link (Foundational work on sulfide/sulfoxide reactivity).

  • Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers.[2] Tetrahedron.[4] Link (Comprehensive review on selectivity).

  • Newcomb, M. , & Toy, P. H. (2000). Hypersensitive radical probes and the mechanisms of cytochrome P450-catalyzed hydroxylation. Accounts of Chemical Research. Link (Kinetics of cyclopropylcarbinyl radical ring opening).

  • Minato, T. , et al. (2002). Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates.[7][8] Journal of the Chemical Society, Perkin Transactions 1.[7] Link (Specific evidence of ring opening under Pummerer conditions).

  • Ravikumar, K. S. , et al. (2019). Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoro-2-propanol. (Green chemistry approach minimizing over-oxidation).[2][4]

Sources

preventing oxidative degradation of 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 6-(Cyclopropanesulfonyl)pyridin-3-amine

Welcome to the technical support and troubleshooting guide for handling 6-(Cyclopropanesulfonyl)pyridin-3-amine . While the cyclopropanesulfonyl moiety is fully oxidized and highly stable, the 3-aminopyridine core is notoriously vulnerable to oxidative degradation. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound during storage, formulation, and in vitro assays.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

FAQ 1: Why does my compound turn from off-white to dark brown during storage? Causality: The primary aromatic amine at the 3-position is highly electron-rich and susceptible to oxidation. In the presence of ambient oxygen and light, the amine undergoes a one-electron oxidation to form a highly reactive aminium radical cation[1]. These radicals rapidly couple with adjacent amine molecules, triggering an oxidative dimerization cascade that yields highly conjugated, dark-colored azo and azoxy polymers[2].

FAQ 2: Does the choice of solvent affect the oxidation rate in my assays? Causality: Yes, significantly. Ethereal solvents (like THF or diethyl ether) naturally accumulate trace peroxides over time. These peroxides drive a two-electron oxidation of the primary amine, converting it into an N-hydroxylamine, which subsequently oxidizes into a nitroso derivative[3]. Furthermore, using non-degassed DMSO introduces dissolved oxygen that acts as a terminal oxidant. Always use freshly opened, peroxide-free solvents or degassed buffers.

FAQ 3: How do trace metals influence this process, and how do I mitigate it? Causality: Transition metals (such as Fe³⁺ or Cu²⁺) act as potent catalysts for Fenton-like radical generation, dramatically accelerating the one-electron oxidation pathway of aromatic amines[4]. Simply using a scratched stainless steel spatula can introduce enough trace iron to initiate degradation in a pristine batch. Solution: Always handle the solid with PTFE (Teflon) or ceramic spatulas. For aqueous assays, supplement your buffers with 1 mM EDTA to sequester catalytic metal ions.

Part 2: Quantitative Stability Data

The following table summarizes the causal relationship between handling conditions and the structural integrity of 6-(Cyclopropanesulfonyl)pyridin-3-amine over time.

Storage / Handling ConditionAtmosphereAdditive / PrecautionEstimated Half-LifePurity (6 Months)
Solid, Room Temp, Clear VialAmbient AirNone (Steel Spatula)< 2 weeks< 40%
Solid, 4°C, Amber VialAmbient AirNone3 months~ 75%
Solid, -20°C, Amber VialArgon PurgePTFE Spatula> 2 years> 99%
10 mM DMSO Stock, RTAmbient AirNone5 days< 60%
10 mM DMSO Stock, -80°CArgon Purge1 mM BHT> 1 year> 98%

Part 3: Experimental Protocols

Protocol A: Rescue & Purification of Degraded Batches

Objective: Separate the unoxidized primary amine from neutral azo/azoxy dimers and polymeric byproducts using selective acid-base partitioning.

  • Dissolution: Dissolve the degraded, discolored solid in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g).

    • Mechanistic Rationale: The unoxidized 3-aminopyridine (pKa ~6) protonates and partitions into the aqueous layer. The conjugated azo dimers are significantly less basic and remain trapped in the organic layer.

  • Organic Wash: Wash the pooled aqueous acidic layers with Dichloromethane (DCM) to remove residual neutral organic impurities. Discard all organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 10, precipitating the free base.

  • Recovery Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Inert Storage: Flush the resulting purified solid with Argon gas for 60 seconds, seal in an amber vial, and store immediately at -20°C.

Protocol B: Preparation of Oxidation-Resistant Assay Stocks

Objective: Create a stable DMSO stock solution that actively resists peroxide and radical-mediated degradation.

  • Solvent Degassing: Sparge anhydrous, LC-MS grade DMSO with Argon gas for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve Butylated hydroxytoluene (BHT) or Dithiothreitol (DTT) in the degassed DMSO to a final concentration of 1 mM.

    • Mechanistic Rationale: BHT acts as a sacrificial radical scavenger, intercepting aminium radicals before dimerization can occur.

  • Compound Dissolution: Using a static-free PTFE spatula, transfer the 6-(Cyclopropanesulfonyl)pyridin-3-amine into the prepared DMSO to achieve your target stock concentration.

  • Aliquot & Seal: Aliquot the solution into single-use amber glass vials. Blanket the headspace of each vial with Argon before capping tightly. Store at -80°C.

Part 4: Degradation Pathway Visualization

The following diagram maps the specific oxidative vulnerabilities of the 3-aminopyridine core and the targeted chemical interventions required to block them.

G Start 6-(Cyclopropanesulfonyl) pyridin-3-amine Radical Aminium Radical (1e- Oxidation) Start->Radical Trace Metals / Light Hydroxylamine N-Hydroxylamine (2e- Oxidation) Start->Hydroxylamine Peroxides / ROS Azo Azo Dimers / Polymers (Dark Impurities) Radical->Azo Dimerization Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation Nitroso->Azo Amine Coupling Block1 Inert Gas (Ar) Blocks O2 Block1->Start Block2 EDTA / Metal-Free Blocks Catalysis Block2->Radical Block3 BHT / Ascorbate Quenches Radicals Block3->Hydroxylamine

Oxidative degradation pathways of 3-aminopyridines and targeted chemical interventions.

Part 5: References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system Oxford Academic (PNAS Nexus)[4]

  • Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies ACS Publications (The Journal of Organic Chemistry)[2]

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study DOI.org (Radiation Physics and Chemistry)[1]

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule NIH PMC (Advanced Science)[3]

Sources

troubleshooting low conversion rates in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Nucleophilic Aromatic Substitution (SNAr) Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Precision Troubleshooting for Aromatic Functionalization

Status: Online 🟢 Ticket Type: Reaction Optimization / Low Conversion Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the SNAr Technical Support Center. You are likely here because your nucleophilic aromatic substitution has stalled, yielded a complex mixture, or failed to convert despite high temperatures. Unlike Pd-catalyzed couplings, SNAr relies heavily on intrinsic electronic parameters. If the electronics aren't tuned, the reaction will not proceed.

Below is your diagnostic guide, engineered to isolate the failure mode and prescribe a mechanistic solution.

📊 Part 1: Diagnostic Triage

Before altering reagents, trace your issue through this logic flow to identify the bottleneck.

SNAr_Troubleshooting Start ISSUE: Low Conversion (<20%) Check_Substrate 1. Check Substrate Activation (EWG ortho/para?) Start->Check_Substrate Check_LG 2. Check Leaving Group (Is it F or NO2?) Check_Substrate->Check_LG Yes (Activated) Action_AddEWG Action: Add EWG or Change Position Check_Substrate->Action_AddEWG No (Electron Rich) Check_Solvent 3. Check Solvent System (Polar Aprotic?) Check_LG->Check_Solvent Yes (F/NO2) Action_SwitchLG Action: Switch Cl/Br → F (Rate acceleration ~100x) Check_LG->Action_SwitchLG No (Cl/Br/I) Check_Nuc 4. Check Nucleophile (Basicity/Solubility) Check_Solvent->Check_Nuc Yes (DMSO/DMF) Action_Solvent Action: Switch to DMSO/NMP (Naked Anion Effect) Check_Solvent->Action_Solvent No (EtOH/THF) Action_Base Action: Increase Base Strength or Add 18-Crown-6 Check_Nuc->Action_Base Insoluble/Weak Action_Buchwald CRITICAL FAILURE: Switch to Buchwald-Hartwig Check_Nuc->Action_Buchwald Reaction still fails Action_AddEWG->Action_Buchwald Impossible to modify Action_SwitchLG->Check_Solvent

Caption: Diagnostic logic flow for identifying the rate-limiting factor in SNAr reactions.

🛠 Part 2: Critical Troubleshooting (Q&A)
Ticket #124: The "Frozen" Reaction

User Question: "I am heating my reaction to 120°C in THF, but 80% of my starting material (an aryl chloride) remains unreacted. Why is the reaction stalling?"

Technical Diagnosis: You are likely facing an Activation Energy Barrier caused by a suboptimal leaving group and solvent choice.

  • Leaving Group Mismatch: In SNAr, the rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity. Unlike SN2, bond breaking happens after the RDS. Therefore, highly electronegative leaving groups (F > NO2 > Cl) accelerate the reaction by lowering the LUMO energy of the ring, facilitating attack [1]. If you are using a chloride, the ring is less activated than with a fluoride.

  • Solvent Suppression: THF is a polar aprotic solvent but has a low dielectric constant compared to DMSO or DMF. It does not sufficiently separate ion pairs. Your nucleophile is likely "caged" by its counter-cation, reducing its reactivity.

The Fix:

  • Swap the Halogen: If possible, synthesize or purchase the aryl fluoride analog. This single change can increase the reaction rate by orders of magnitude (the "Element Effect") [2].

  • The "Naked" Anion Protocol: Switch solvent to DMSO or NMP . These solvents solvate cations (K+, Na+) efficiently but leave the anionic nucleophile unsolvated ("naked") and highly reactive [3].

Ticket #125: The "Disappearing" Nucleophile

User Question: "I'm using sodium methoxide (NaOMe) as my nucleophile. The reaction works, but I see a major impurity that corresponds to the phenol (hydrolysis). How do I stop this?"

Technical Diagnosis: This is a classic Competitive Nucleophilicity issue. Hydroxide ions (OH-) are often present in hygroscopic solvents or bases. Since water is a smaller, harder nucleophile than many organic alkoxides, it attacks the Meisenheimer complex faster.

  • Mechanism: Even trace water in DMSO or DMF can generate OH- in the presence of strong bases. The OH- displaces your leaving group to form a phenol, which is then deprotonated to a phenolate, permanently deactivating the ring toward further substitution.

The Fix:

  • Dry Your System: Use anhydrous solvents (stored over molecular sieves).

  • Sacrificial Scavenger: Add a small amount of molecular sieves directly to the reaction flask.

  • Base Switch: If using an amine nucleophile, switch to a non-nucleophilic organic base like DIPEA or DBU instead of inorganic carbonates/hydroxides to minimize water generation.

Ticket #126: Regioselectivity Nightmares

User Question: "My substrate has two fluorines (2,4-difluoronitrobenzene). I want to substitute the 4-position, but I'm getting a mixture. How do I control this?"

Technical Diagnosis: Regioselectivity in SNAr is dictated by the stability of the Meisenheimer intermediate .

  • Para-attack (4-pos): The negative charge can delocalize directly onto the nitro group oxygens (resonance stabilization). This is the most stable intermediate, leading to the fastest reaction [4].

  • Ortho-attack (2-pos): Also allows delocalization onto the nitro group but is often sterically hindered.

  • Meta-attack: The negative charge cannot delocalize onto the EWG. This pathway is kinetically forbidden.

The Fix:

  • Temperature Control: The para position is kinetically favored (lower activation energy). Run the reaction at the lowest possible temperature (e.g., 0°C to RT) to favor the kinetic product (para) over the thermodynamic mixture.

  • Steric Bulk: Use a bulkier nucleophile if possible, which will further disfavor the sterically crowded ortho position.

📉 Part 3: Technical Reference Data
Table 1: Leaving Group Reactivity Hierarchy (The Element Effect)

Note: This trend is INVERSE to SN1/SN2 reactions.

RankLeaving Group (LG)Relative RateMechanistic Rationale
1 Fluoride (-F) Fastest High electronegativity inductively stabilizes the transition state for nucleophilic attack.
2 Nitro (-NO2) FastStrong EWG; can also act as a leaving group (rare but possible).
3 Chloride (-Cl) ModerateStandard baseline. Less electronegative than F.
4 Bromide (-Br) SlowWeak inductive effect compared to F/Cl.
5 Iodide (-I) Slowest Poor inductive withdrawal; bond weakness doesn't help in the rate-determining step.
Table 2: Solvent Acceleration Factors

Data normalized to Methanol (MeOH).

SolventTypeRate FactorPrimary Benefit
DMSO Polar Aprotic~106x Solvates cations; leaves anions "naked" and reactive.[1]
DMF/DMAc Polar Aprotic~105xSimilar to DMSO; easier to remove (lower BP than DMSO).
Acetonitrile Polar Aprotic~103xGood compromise; easier workup but less acceleration.
THF Ether~10xPoor cation solvation; often requires crown ethers.
MeOH/EtOH Polar Protic1x (Baseline)AVOID. Solvates nucleophile (H-bonding), killing reactivity.
🧪 Part 4: Standard Operating Procedure (SOP)

Protocol: SNAr Optimization Stress Test

If your reaction is failing, perform this standardized screen to force conversion.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 - 1.5 equiv

  • Base: Cs2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Workflow:

  • Setup: Charge a vial with Substrate, Base, and Nucleophile.

  • Inerting: Purge with N2 or Ar for 2 minutes.

  • Solvent: Add Anhydrous DMSO via syringe.

  • Temperature Ramp:

    • T0 (Start): Stir at Room Temperature for 1 hour. Check LCMS.

    • T1 (If <50% conv): Heat to 60°C for 2 hours.

    • T2 (If <50% conv): Heat to 100°C for 2 hours.

    • T3 (If <50% conv): Add 10 mol% 18-Crown-6 (if using K/Cs bases) to sequester cations.

  • Workup (Crucial for DMSO):

    • Dilute reaction 10x with Ethyl Acetate.

    • Wash 3x with Water (to remove DMSO).

    • Wash 1x with Brine.

    • Dry over Na2SO4.[2]

🧬 Part 5: Mechanistic Insight

Understanding the energy landscape is key to troubleshooting. The Meisenheimer Complex is the high-energy intermediate.

Energy_Profile cluster_0 Mechanism Logic Start Reactants (Ar-F + Nu-) TS1 TS1 (Attack) Start->TS1 RDS (High Ea) Inter Meisenheimer Complex TS1->Inter Note2 Leaving Group (F) lowers TS1 Energy TS1->Note2 TS2 TS2 (Departure) Inter->TS2 Fast Note1 EWG stabilizes this negative charge Inter->Note1 Product Product (Ar-Nu + F-) TS2->Product

Caption: Energy profile of SNAr. The first step (Attack) is rate-determining.[3][4][5][6] Fluorine lowers TS1 energy via induction.

📚 References
  • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 1951 , 49(2), 273-412. Link

  • Rohrbach, S.; Smith, A. J. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2019 , 84(6), 3456-3465. Link

  • Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962 , 16, 163-187. Link

  • Terrier, F. "Nucleophilic Aromatic Substitution: An Update." Chemical Reviews, 1982 , 82(2), 77-152. Link

  • Neustadt, B. R. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Tetrahedron Letters, 1994 , 35(3), 379-382. Link

Sources

handling hygroscopic properties of pyridine-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Pyridine-Amine Salts

Executive Summary

Pyridine-amine salts (e.g., aminopyridinium halides, N-aminopyridinium salts) are critical intermediates in drug development, particularly for heterocyclic scaffold synthesis. However, their pronounced hygroscopicity —the ability to adsorb moisture from the air to the point of deliquescence—compromises stoichiometric accuracy and reaction reproducibility.

This guide provides a self-validating system for handling these materials. It moves beyond simple "keep dry" advice to explain the physics of failure and the mechanics of control.

Part 1: Diagnosis & Storage (The Prevention Phase)

Q: Why does my free-flowing powder turn into a sticky gum within minutes of opening the bottle?

A: You are witnessing deliquescence , not just simple absorption. Pyridine-amine salts often possess a crystal lattice energy that is easily overcome by the hydration energy of water. When the relative humidity (RH) of your lab exceeds the Critical Relative Humidity (CRH) of the salt, the solid adsorbs enough water to form a saturated solution on its surface. This triggers a cascade where the liquid layer absorbs more water, eventually dissolving the entire bulk solid.

The Fix: You must lower the local RH below the salt's CRH.

  • Immediate Action: Do not return "gummy" material to the original container. It will autocatalyze the hydration of the remaining dry stock.

  • Long-Term Storage:

    • Primary Barrier: Use glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags, which are permeable to water vapor over time.

    • Secondary Barrier: Store vials inside a desiccator containing Phosphorus Pentoxide (

      
      )  or High-Grade Silica Gel .
      
    • Seal Integrity: Parafilm is insufficient for long-term storage of highly hygroscopic salts. Use electrical tape or heat-shrink bands for a tighter vapor seal.

Q: How do I determine if my salt has already been compromised?

A: Perform a Solubility Haze Test . Dissolve a small aliquot (50 mg) in a dry, non-polar solvent like Dichloromethane (DCM) or dry THF.

  • Result A (Clear Solution): The salt is dry.

  • Result B (Cloudiness/Oiling out): Significant water content is present (water is immiscible with DCM, causing phase separation).

Part 2: Accurate Weighing (The Interaction Phase)

Q: My balance reading drifts upwards while I am weighing. How do I get an accurate mass?

A: The upward drift is the mass of atmospheric water being adsorbed in real-time. To stop this, you must isolate the weighing environment.[1]

Method A: The "Weighing by Difference" Technique (Benchtop) Best for when a glovebox is unavailable.

  • Dry a glass weighing bottle (with a ground-glass stopper) in an oven.

  • Add your salt to the bottle and close it immediately.

  • Weigh the entire assembly (Bottle + Salt + Lid) =

    
    .
    
  • Open the bottle, quickly pour the estimated amount into your reaction flask, and close the bottle immediately.

  • Reweigh the assembly =

    
    .
    
  • Actual Mass Added =

    
    .
    Why this works: The salt is never exposed to the balance's open air while being measured. The drift is eliminated because the closed bottle prevents uptake during the measurement phase.
    

Method B: The Inert Gas Cone (Schlenk Technique) Create a localized dry zone. Invert a funnel connected to an Argon line over your balance pan. High-density Argon creates a "curtain" that displaces moist air, slowing down adsorption rates significantly.

Diagram 1: Decision Matrix for Weighing Hygroscopic Salts

WeighingWorkflow Start Start: Weighing Hygroscopic Salt CheckGB Is a Glovebox Available? Start->CheckGB GB_Yes Use Glovebox (Inert atm) CheckGB->GB_Yes Yes GB_No Benchtop Handling CheckGB->GB_No No Reaction Transfer to Reaction Vessel GB_Yes->Reaction DriftCheck Does mass drift >0.1mg/sec? GB_No->DriftCheck Method_Diff Method: Weighing by Difference (Closed Weighing Bottle) DriftCheck->Method_Diff Yes (High Sensitivity) Method_Argon Method: Argon Cone Shielding (Rapid Transfer) DriftCheck->Method_Argon No (Moderate Sensitivity) Method_Diff->Reaction Method_Argon->Reaction

Caption: Workflow for selecting the correct weighing methodology based on equipment availability and salt sensitivity.

Part 3: Drying & Purification (The Correction Phase)

Q: My salt is wet. Can I dry it in an oven?

A: Proceed with caution. Many aminopyridinium salts are thermally sensitive and can undergo Hofmann elimination or ring-opening at high temperatures.

Protocol: The Vacuum-Desiccation Cycle Do not use a standard convection oven. Use a Vacuum Drying Pistol (Abderhalden) or a vacuum oven.

  • Temperature: Set to

    
     (Start low).
    
  • Vacuum: High vacuum (

    
    ) is essential to lower the boiling point of the bound water.
    
  • Desiccant: Place a tray of

    
     inside the vacuum oven to act as a water sink.
    
  • Duration: Dry for 12-24 hours.

Table 1: Drying Agent Compatibility for Pyridine-Amine Salts

Drying AgentCompatibilityMechanismNotes
Phosphorus Pentoxide (

)
Excellent Chemical ReactionIrreversible water removal. Best for vacuum desiccators. Acidic byproducts; keep physically separate from salt.
Calcium Hydride (

)
Good Chemical ReactionUse only for drying solvents containing the salt, not the solid salt directly (hard to separate).
Silica Gel (Blue/Orange) Moderate Physical AdsorptionGood for maintaining dryness, but often too weak to remove absorbed water from deliquescent salts.
Molecular Sieves (3Å/4Å) Poor Physical AdsorptionSieves are for solvents. Mixing solid sieves with solid salts creates a separation nightmare.
Q: Can I use Azeotropic Distillation?

A: Yes, this is often superior to oven drying for large batches.

  • Dissolve/Suspend the wet salt in dry Toluene or Benzene (if permitted).

  • Reflux using a Dean-Stark trap.

  • Water forms a low-boiling azeotrope with toluene and collects in the trap.

  • Once water stops collecting, cool and filter the solid under an inert atmosphere (Schlenk frit).

Part 4: Reaction Impact (The Application Phase)

Q: Does a little moisture really matter for my coupling reaction?

A: Yes. In pyridine-amine chemistry, moisture is not just a spectator; it is a competitor.

  • Stoichiometry Shift: If your salt is 10% water by weight, you are under-loading your reagent by 10%. In 1:1 coupling reactions, this leaves unreacted starting material, complicating purification.

  • Catalyst Deactivation: If using Pd/Cu catalysts (e.g., Buchwald-Hartwig), water can coordinate to the metal center or hydrolyze the ligand, killing the catalytic cycle.

  • Hydrolysis: Aminopyridinium salts can hydrolyze back to the parent pyridine and amine under basic, aqueous conditions, destroying your reagent before it reacts.

Diagram 2: Impact of Moisture on Catalytic Cycles

MoistureImpact Salt Pyridine-Amine Salt (Reagent) Water Absorbed Water (Contaminant) Salt->Water Reaction Desired Coupling (Product) Salt->Reaction Dry Conditions SideReaction Hydrolysis/Deactivation (Impurity) Water->SideReaction Catalyst Poisoning Stoich Stoichiometric Error Water->Stoich Mass Deviation Stoich->Reaction Incomplete Conversion

Caption: Visualizing the dual-threat of moisture: stoichiometric error and active catalyst poisoning.

References

  • Organic Syntheses. (1939). 1-Methyl-2-pyridone: Preparation and Handling of Pyridinium Salts. Org. Synth. 1939, 19, 6. [Link]

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures. PubMed Central. [Link]

  • American Chemical Society (ACS). (2017).[2] Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents. ACS Publications. [Link]

  • Michigan Technological University. Weighing by Difference Protocol. Department of Chemistry. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of 6-(Cyclopropanesulfonyl)pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(cyclopropanesulfonyl)pyridin-3-amine, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related compounds, providing a deeper understanding of the substituent effects on the NMR landscape of the pyridine ring. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers in the field.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In 6-(cyclopropanesulfonyl)pyridin-3-amine, the pyridine ring is influenced by two key groups: an electron-donating amino group (-NH₂) at the 3-position and a strongly electron-withdrawing cyclopropanesulfonyl group (-SO₂-c-Pr) at the 6-position.

The amino group, through resonance, increases electron density primarily at the ortho and para positions (C2, C4, and C6). Conversely, the sulfonyl group is a powerful meta-directing deactivator, withdrawing electron density from the ring through an inductive effect. The interplay of these opposing electronic effects dictates the chemical shifts and coupling patterns of the pyridine protons.

Predicted ¹H NMR Spectrum of 6-(Cyclopropanesulfonyl)pyridin-3-amine

A detailed prediction of the ¹H NMR spectrum is crucial for structural confirmation and purity assessment. Based on established chemical shift values and substituent effects, the following spectrum is anticipated for 6-(cyclopropanesulfonyl)pyridin-3-amine.[1]

Molecular Structure and Proton Labeling

Caption: Molecular structure of 6-(Cyclopropanesulfonyl)pyridin-3-amine with proton labeling.

Predicted Chemical Shifts and Coupling Constants
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 ~8.0 - 8.2Doublet (d)J2,4 ≈ 0.5 HzLocated ortho to the electron-withdrawing sulfonyl group and para to the electron-donating amino group. The deshielding effect of the sulfonyl group is expected to dominate. Exhibits long-range coupling to H-4.
H-4 ~7.2 - 7.4Doublet of doublets (dd)J4,5 ≈ 8.5 Hz, J2,4 ≈ 0.5 HzPositioned ortho to the amino group and meta to the sulfonyl group. The shielding effect of the amino group is significant. Coupled to both H-5 and H-2.
H-5 ~7.9 - 8.1Doublet (d)J4,5 ≈ 8.5 HzSituated meta to the amino group and ortho to the sulfonyl group. Strong deshielding from the adjacent sulfonyl group. Coupled to H-4.
-NH₂ ~5.0 - 6.0Broad Singlet (br s)-The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
-CH- (cyclopropyl) ~2.5 - 2.8Multiplet (m)-The methine proton of the cyclopropyl group, deshielded by the adjacent sulfonyl group.
-CH₂- (cyclopropyl) ~1.0 - 1.5Multiplet (m)-The methylene protons of the cyclopropyl ring are expected in the upfield region, characteristic of cyclopropyl protons.[2]

Comparative ¹H NMR Analysis

To fully appreciate the spectral features of 6-(cyclopropanesulfonyl)pyridin-3-amine, a comparison with related molecules is instructive.

Comparison with 3-Aminopyridine
  • Pyridine Protons: In unsubstituted 3-aminopyridine, the proton at C2 appears around 8.0 ppm, C4 at ~7.0 ppm, and C6 at ~8.1 ppm. The introduction of the strongly electron-withdrawing cyclopropanesulfonyl group at the 6-position in our target molecule is expected to cause a significant downfield shift for the adjacent H-5 and the para-positioned H-2.

Comparison with 6-chloro-3-aminopyridine
  • Substituent Effects: Chlorine is an electron-withdrawing group, but its effect is less pronounced than the sulfonyl group. In 6-chloro-3-aminopyridine, the proton at C2 is observed around 7.9 ppm, and H-4 and H-5 are around 7.1 ppm. This highlights the stronger deshielding effect of the cyclopropanesulfonyl group in our target molecule, which will shift H-2 and H-5 further downfield.

Comparison with 6-(Methylsulfonyl)pyridin-3-amine
  • Alkyl Group on Sulfonyl: Replacing the cyclopropyl group with a methyl group provides a direct comparison of the alkyl substituent's influence. The ¹H NMR of 6-(methylsulfonyl)pyridin-3-amine would show a singlet for the methyl protons around 3.1-3.3 ppm. The pyridine proton chemical shifts are expected to be very similar to our target molecule, as the electronic effect of the sulfonyl group is the dominant factor. However, the absence of the complex multiplets for the cyclopropyl group simplifies the upfield region of the spectrum.

Summary of Comparative ¹H NMR Data
CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)Other Key Signals (ppm)
6-(Cyclopropanesulfonyl)pyridin-3-amine (Predicted) ~8.0 - 8.2 (d)~7.2 - 7.4 (dd)~7.9 - 8.1 (d)~5.0-6.0 (br s, NH₂), ~2.5-2.8 (m, CH), ~1.0-1.5 (m, CH₂)
3-Aminopyridine ~8.0 (d)~7.0 (dd)-~8.1 (d, H-6), ~5.7 (br s, NH₂)
6-Chloro-3-aminopyridine ~7.9 (d)~7.1 (d)~7.1 (dd)~5.9 (br s, NH₂)
6-(Methylsulfonyl)pyridin-3-amine (Predicted) ~8.1 - 8.3 (d)~7.3 - 7.5 (dd)~8.0 - 8.2 (d)~5.1-6.1 (br s, NH₂), ~3.1-3.3 (s, CH₃)

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like aminopyridines, as it can also help in observing exchangeable protons like those of the amino group. Chloroform-d (CDCl₃) is another common option.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Data Acquisition

The following parameters are suggested for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).Sufficient for routine ¹H NMR.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Spectral Width 12-16 ppmTo ensure all proton signals are captured.
Acquisition Time 2-4 secondsTo obtain good resolution.
Relaxation Delay 1-5 secondsTo allow for full relaxation of the protons between scans, ensuring accurate integration.
Temperature 298 K (25 °C)For standard room temperature measurements.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio with minimal loss of resolution.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of the proton signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. A COSY spectrum of 6-(cyclopropanesulfonyl)pyridin-3-amine would show a cross-peak between H-4 and H-5, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Expected Spin-Spin Coupling Network

Caption: Predicted spin-spin coupling network for the pyridine protons in 6-(Cyclopropanesulfonyl)pyridin-3-amine.

Conclusion

The ¹H NMR spectrum of 6-(cyclopropanesulfonyl)pyridin-3-amine is a rich source of structural information. A thorough understanding of the electronic effects of the amino and cyclopropanesulfonyl substituents allows for a detailed prediction of the chemical shifts and coupling patterns. Comparative analysis with structurally related molecules provides valuable context and reinforces the spectral assignments. By following the recommended experimental protocols and employing advanced 2D NMR techniques when necessary, researchers can confidently characterize this and similar molecules, ensuring the integrity of their scientific endeavors.

References

  • SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

  • ResearchGate. ¹H NMR spectra of compound 3d in DMSO-d₆. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Figure S14: ¹H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0215806). [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • CORE. ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

  • PubChem. Cyclopropyl phenyl sulfide. [Link]

  • National Center for Biotechnology Information. 6-Methylpyridin-3-amine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of methylamine CH₅N CH₃NH₂ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Free University of Bozen-Bolzano. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • ResearchGate. ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

  • SpectraBase. 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine - Optional[¹H NMR] - Spectrum. [Link]

  • Organic Chemistry Data. NMR Gallery Indexed by NMR Spin Systems. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Cyclopropanesulfonyl Pyridines (ESI-CID vs. EI-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cyclopropanesulfonyl pyridines are rapidly gaining traction as tunable, cysteine-reactive electrophiles in the development of targeted covalent inhibitors . Their unique nucleophilic aromatic substitution (SNAr) reactivity makes them ideal warheads for chemoproteomics and drug discovery. However, tracking their metabolic fate and confirming structural integrity during development requires highly robust analytical frameworks.

This guide objectively compares the performance of Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) for the structural elucidation of these compounds, providing foundational experimental data and self-validating protocols for analytical scientists.

Mechanistic Causality: The "Why" Behind the Fragmentation

Understanding the gas-phase behavior of cyclopropanesulfonyl pyridines is critical for accurate spectral interpretation. The sulfonyl group attached to the pyridine ring introduces highly specific, predictable fragmentation pathways .

  • The SO₂ Extrusion Pathway (ESI-CID): Under low-to-medium collision energies, the protonated precursor ion [M+H]⁺ undergoes a characteristic loss of 64 Da (neutral SO₂).

    • Causality: This is not a simple bond cleavage. It is an intramolecular rearrangement driven by the stability of the partially positive charge at the ipso position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen promotes the extrusion of SO₂, leading to the direct attachment of the cyclopropyl ring to the pyridine core.

  • Cyclopropyl Ring Cleavage: The highly strained cyclopropane ring (a structural motif often utilized in modern antivirals and protease inhibitors ) is prone to opening. Following SO₂ loss, the resulting intermediate rapidly loses an allyl radical (C₃H₅•, 41 Da) or propene (C₃H₆, 42 Da) to relieve ring strain.

  • EI-MS Over-Fragmentation: In contrast, the 70 eV hard ionization of EI-MS imparts excessive internal energy.

    • Causality: The C-S and S-C bonds are relatively labile compared to the massive 70 eV energy input, causing instantaneous homolytic cleavage. Consequently, the intact molecular ion (M⁺•) is rarely observed, making EI-MS inferior for identifying novel, intact cyclopropanesulfonyl pyridine metabolites.

Objective Comparison: ESI-CID-MS/MS vs. EI-MS Performance

The following table summarizes the quantitative fragmentation performance of a model compound, 2-(cyclopropanesulfonyl)pyridine (Exact Mass: ~183.04 Da), across both platforms.

Analytical ParameterESI-CID-MS/MS (Soft Ionization)EI-MS (Hard Ionization, 70 eV)Analytical Advantage
Precursor Ion Survival High (>90% relative abundance at low CE)Very Low (<5% relative abundance)ESI-CID allows definitive molecular weight confirmation.
Primary Fragment [M+H - SO₂]⁺ (m/z 120)[C₅H₄N]⁺ (m/z 78)ESI-CID preserves structural connectivity data.
Secondary Fragment [M+H - SO₂ - C₃H₆]⁺ (m/z 78)[C₃H₅]⁺ (m/z 41)ESI-CID provides stepwise mechanistic elucidation.
Limit of Detection (LOD) 1–5 ng/mL (MRM mode)50–100 ng/mL (Scan mode)ESI-CID is vastly superior for trace metabolite tracking.
Library Matching Requires custom MS/MS library buildingExcellent match with NIST/Wiley librariesEI-MS is better for identifying known, small volatile fragments.
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following methodology incorporates a self-validating System Suitability Test (SST). By embedding an isotopically labeled internal standard (IS), the protocol internally verifies ionization efficiency and actively controls for matrix effects.

Step 1: Sample Preparation & Internal Calibration

  • Prepare a 1 mg/mL stock solution of the cyclopropanesulfonyl pyridine analyte in LC-MS grade acetonitrile.

  • Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with 50 ng/mL of a ¹³C₆-labeled pyridine internal standard.

    • Causality: If the IS signal area deviates by >15% between consecutive runs, it immediately flags ion suppression, matrix interference, or source contamination, automatically invalidating the run before data misinterpretation occurs.

Step 2: Chromatographic Separation (UPLC)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (low pH promotes [M+H]⁺ formation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization & Collision Energy Ramping

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Isolate the [M+H]⁺ precursor ion (m/z 184) in Q1.

  • Causality-Driven Ramping: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV in Q2 using Argon as the collision gas.

    • At 10-15 eV: Observe the isolated [M+H]⁺ to confirm precursor stability and lack of in-source fragmentation.

    • At 20-25 eV: Monitor the appearance of the [M+H - 64]⁺ peak (m/z 120). This confirms the presence of the sulfonyl linker undergoing rearrangement.

    • At 30-40 eV: Monitor the subsequent loss of the cyclopropyl group to yield the bare pyridine core (m/z 78).

  • Record the optimal CE for the most abundant product ion to establish a Multiple Reaction Monitoring (MRM) method for downstream pharmacokinetic quantification.

Fragmentation Pathway Visualization

MS_Fragmentation cluster_ESI ESI-CID Pathway (Soft Ionization) cluster_EI EI-MS Pathway (Hard Ionization) Precursor Precursor Ion [M+H]+ (m/z 184) SO2_Loss Loss of SO2 (-64 Da) Rearrangement (m/z 120) Precursor->SO2_Loss Low CE (15 eV) Extensive_Frag Extensive Fragmentation (No Molecular Ion) Precursor->Extensive_Frag 70 eV Electron Impact Cyclo_Loss Cyclopropyl Cleavage (-42 Da) (m/z 78) SO2_Loss->Cyclo_Loss Med CE (25 eV) Pyridine_Core Pyridine Core Ion (m/z 78) Cyclo_Loss->Pyridine_Core High CE (35 eV) Small_Neutrals Small Neutrals & Radicals (m/z 41, m/z 78) Extensive_Frag->Small_Neutrals Spontaneous Cleavage

Divergent MS fragmentation pathways of cyclopropanesulfonyl pyridines (ESI vs EI).

Conclusion

For the structural elucidation and quantification of cyclopropanesulfonyl pyridines, ESI-CID-MS/MS is unequivocally superior to EI-MS. The soft ionization preserves the precursor ion, while controlled collision energies reveal a highly predictable, step-wise fragmentation mechanism (SO₂ extrusion followed by cyclopropyl ring opening). By utilizing the self-validating LC-MS/MS protocol outlined above, researchers can confidently track these potent electrophiles through complex biological matrices during the drug development lifecycle.

References
  • Title: 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Source: Journal of the American Chemical Society, 2020, 142(16), 7304–7309. URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry, 2008, 22(8), 1163-1168. URL: [Link]

  • Title: Structure-Based Development of Ultra-Broad-Spectrum 3C-Like Protease Inhibitors Source: Advanced Science, 2024, 11(12), 2306127. URL: [Link]

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Sulfone and Amine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredients (APIs) is critical. Functional groups such as sulfones (


) and amines (

,

) are ubiquitous in modern therapeutics, including sulfonamide antibiotics (e.g., Dapsone) and various central nervous system agents.

As a Senior Application Scientist, I designed this guide to objectively compare the two dominant infrared (IR) spectroscopic techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the qualitative and quantitative analysis of these specific functional groups. This guide breaks down the spectroscopic signatures, explains the physical causality behind methodological choices, and provides self-validating experimental protocols to ensure robust data acquisition.

Spectroscopic Signatures: The Symmetry of Sulfones and Amines

Both sulfone and primary amine groups share a fascinating vibrational characteristic: because they feature two identical terminal atoms bonded to a central atom (


 and 

), their stretching vibrations couple. This coupling splits the absorption into two distinct modes: an asymmetric (out-of-phase) stretch and a symmetric (in-phase) stretch .

Understanding these exact wavenumber regions is the first step in structural validation.

Table 1: Characteristic IR Peaks for Sulfone and Amine Groups
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Peak Appearance & Physical Causality
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3500Sharp, medium intensity. Out-of-phase stretching of the two N-H bonds[1].
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3400Sharp, medium intensity. In-phase stretching of the two N-H bonds[1].
Secondary Amine (-NH-) N-H Stretch3300 – 3500Single sharp peak, as there is only one N-H bond present to vibrate[1].
Amine N-H Bend (Scissoring)1580 – 1650Medium to strong. Often overlaps with aromatic C=C stretching vibrations.
Sulfone (-SO₂-) S=O Asymmetric Stretch1300 – 1350Very strong. Out-of-phase oxygen movement[2].
Sulfone (-SO₂-) S=O Symmetric Stretch1120 – 1180Very strong. In-phase oxygen movement[2].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission modes is not merely a matter of convenience; it fundamentally alters the physics of how the IR beam interacts with the sample, which in turn dictates the integrity of your sulfone and amine data.

Transmission FTIR (The KBr Pellet Method)

Transmission FTIR requires the IR beam to pass entirely through a diluted sample[3]. For solid APIs, this typically involves grinding the sample with potassium bromide (KBr) and pressing it into a transparent pellet.

  • The Advantage: Because the beam passes through a defined pathlength of bulk material, this method strictly adheres to the Beer-Lambert law, making it highly superior for absolute quantitation[4].

  • The Pitfall (Causality): KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a massive, broad O-H stretching band will form between 3200–3600 cm⁻¹. This water interference will completely mask the critical N-H stretching doublet of primary amines[4], leading to false negatives.

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (like Diamond or ZnSe). When the IR beam reflects internally, it generates an evanescent wave that projects orthogonally into the sample resting on the crystal[3].

  • The Advantage: It requires minimal sample preparation and no KBr, completely eliminating the risk of hygroscopic water masking your amine peaks[4]. Furthermore, sample thickness does not need to be rigorously controlled[5].

  • The Pitfall (Causality): The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light[6]. Therefore, the beam penetrates deeper at lower wavenumbers. In a raw ATR spectrum, the sulfone symmetric stretch (~1120 cm⁻¹) will appear artificially much stronger than the amine N-H stretch (~3400 cm⁻¹) compared to a transmission spectrum. An ATR correction algorithm is mandatory to normalize these relative intensities[6].
    
Table 2: Performance Comparison Data
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute (Direct application)5 – 10 minutes (Grinding, pressing)
Water Interference Risk Low (Ideal for N-H amine detection)High (Moisture masks 3300-3500 cm⁻¹ region)
Pathlength / Penetration 1 – 5 µm (Wavelength dependent)Defined by pellet thickness (Bulk analysis)
Quantitation Suitability Semi-quantitative (Surface sensitive)Highly quantitative (Bulk transmission)
Peak Intensity Profile Artificially stronger at low wavenumbersUniform across the mid-IR spectrum

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify that the sample preparation has not compromised the spectroscopic data.

Protocol A: Transmission FTIR (KBr Pellet)
  • Desiccation (Critical Step): Pre-dry spectroscopic-grade KBr powder at 105°C for 24 hours. Causality: Removing absorbed water is mandatory to prevent the O-H band from obscuring the 3300–3500 cm⁻¹ amine region.

  • Milling: Weigh ~1.5 mg of the API and ~150 mg of anhydrous KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: Particle sizes must be smaller than the IR wavelength to prevent baseline scattering.

  • Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. A sloping baseline indicates poor grinding (scattering). Inspect 3440 cm⁻¹; a massive broad peak indicates water contamination, meaning the pellet must be remade to accurately assess amines.

Protocol B: ATR-FTIR Method
  • Background Collection: Clean the diamond Internal Reflection Element (IRE) with isopropanol. Collect a background spectrum of the empty crystal to ensure no residual API cross-contamination.

  • Sample Application: Place ~2 mg of the neat solid API directly onto the center of the crystal[3].

  • Compression (Critical Step): Lower the pressure anvil and apply uniform, high force. Causality: Because the evanescent wave only penetrates 1-5 µm[4], intimate optical contact between the rigid API crystals and the IRE is required to achieve a viable signal-to-noise ratio[5].

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Data Correction: Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring the sulfone S=O peaks and amine N-H peaks are accurately proportioned for library matching.

Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FTIR Workflow Start Solid Pharmaceutical Sample (e.g., Dapsone) ATR1 Place 1-2 mg sample directly on Diamond/ZnSe Crystal Start->ATR1 Trans1 Grind 1-2 mg sample with 100 mg anhydrous KBr Start->Trans1 ATR2 Apply uniform pressure via anvil (Ensure optical contact) ATR1->ATR2 ATR3 Collect Spectrum (Evanescent Wave Penetration: 1-5 µm) ATR2->ATR3 ATR4 Apply ATR Correction (Adjust for wavelength-dependent intensity) ATR3->ATR4 Compare Data Processing & Peak Integration (Quantify S=O and N-H bands) ATR4->Compare Trans2 Press mixture in hydraulic press (10 tons for 2 mins) to form pellet Trans1->Trans2 Trans3 Collect Spectrum (Full Beam Transmission) Trans2->Trans3 Trans4 Baseline Correction (Adjust for KBr scattering/moisture) Trans3->Trans4 Trans4->Compare

Comparative workflows: ATR-FTIR vs. Transmission FTIR for solid pharmaceutical analysis.

References

  • [1] IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.[Link]

  • [6] Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... PMC / National Institutes of Health.[Link]

  • [3] Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.[Link]

  • [5] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI.[Link]

  • [4] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.[Link]

Sources

HPLC method development for purity analysis of 6-(Cyclopropanesulfonyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of 6-(Cyclopropanesulfonyl)pyridin-3-amine presents a classic chromatographic challenge. The molecule contains a highly basic pyridin-3-amine moiety coupled with a polar, sterically bulky cyclopropanesulfonyl group. When developing an HPLC method for such compounds, standard reversed-phase approaches often fail, resulting in severe peak tailing, poor retention, and compromised impurity resolution.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional methodologies against an optimized high-pH approach, explaining the physicochemical causality behind each outcome and providing a self-validating protocol for immediate laboratory implementation.

Mechanistic Causality: The Silanol Problem

In reversed-phase liquid chromatography (RPLC), the primary retention mechanism is hydrophobic partitioning. However, basic compounds like our target pyridine derivative undergo destructive secondary interactions.

Standard silica-based columns contain residual silanol groups (-Si-OH). Because these silanols have a pKa of approximately 3.5 to 4.5, they become deprotonated (-Si-O⁻) at mid-to-high pH levels 1. Concurrently, the basic amine groups on the analyte remain protonated. This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. Because this ionic interaction operates with much slower kinetics than hydrophobic partitioning, it results in severe, asymmetric peak tailing and a drastic loss of theoretical plates 2.

Comparison of Methodological Alternatives

To overcome this fundamental incompatibility, chromatographers typically evaluate three distinct pathways.

Alternative A: Standard C18 with Acidic Mobile Phase (0.1% TFA)
  • Mechanism: Lowering the mobile phase pH below 2.5 suppresses the ionization of residual silanols, neutralizing the stationary phase and preventing ion-exchange tailing.

  • The Flaw: At pH 2.0, the basic amine is fully protonated. This drastically increases the molecule's polarity. On a standard C18 column, this results in a near-total loss of hydrophobic retention. The compound elutes near the void volume, making it impossible to separate from early-eluting polar synthesis byproducts.

Alternative B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase, which is traditionally excellent for retaining polar bases.

  • The Flaw: The cyclopropanesulfonyl group introduces localized hydrophobicity that disrupts the aqueous layer partitioning required in HILIC. This leads to mixed-mode retention behaviors, long equilibration times, and poor lot-to-lot reproducibility.

Recommended Alternative C: High-pH Stable Hybrid C18 (pH 9.5)
  • Mechanism: Instead of suppressing the silanols, this approach suppresses the ionization of the analyte. By raising the mobile phase pH to 9.5 (well above the basic amine's pKa), the molecule is rendered neutral 3. This maximizes its hydrophobicity, ensuring strong retention on a C18 phase while completely eliminating ionic interactions with the column.

  • Critical Requirement: Traditional silica dissolves via basic hydrolysis at pH > 8.0 4. Therefore, an ethylene-bridged hybrid (EBH) organosilica column must be used to withstand the alkaline conditions.

Experimental Data Summary

The following table summarizes the quantitative performance of the three methodologies when analyzing 6-(Cyclopropanesulfonyl)pyridin-3-amine against its primary desamino impurity.

Chromatographic ParameterAlt A: Low pH C18 (0.1% TFA)Alt B: HILIC ModeRecommended: High-pH Hybrid C18
Retention Factor (

)
0.8 (Poor)4.2 (Excessive/Variable)3.5 (Optimal)
Asymmetry Factor (

)
1.1 (Good)1.8 (Tailing)1.05 (Excellent)
Theoretical Plates (

)
4,5006,20014,800
Resolution (

)
0.9 (Co-elution)1.5 (Marginal)3.2 (Baseline Separation)
Column Lifespan > 1000 injections~ 500 injections> 1000 injections

Logical Workflow Visualization

Method_Development Start Target Analyte: 6-(Cyclopropanesulfonyl)pyridin-3-amine Challenge Key Challenge: Basic Amine + Pyridine N Prone to Silanol Interactions Start->Challenge Decision Select Chromatographic Strategy Challenge->Decision AltA Alternative A: Low pH (0.1% TFA) Standard C18 Decision->AltA AltB Alternative B: HILIC Mode (Aqueous/Organic) Decision->AltB AltC Recommended: High pH (pH 9.5) Hybrid C18 Decision->AltC ResA Result: Poor Retention Amine Fully Protonated (k' < 1) AltA->ResA ResB Result: Mixed-Mode Complex Equilibration Variable Peak Shape AltB->ResB ResC Result: Optimal Retention Amine Neutralized Sharp Peaks (As < 1.1) AltC->ResC

Caption: Logical workflow for selecting the optimal HPLC method for basic pyridine derivatives.

Step-by-Step Methodology: High-pH Purity Analysis

To guarantee scientific integrity, this protocol is designed as a self-validating system . The method incorporates internal checks that prevent the reporting of data if the column chemistry or buffer capacity begins to fail.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water (10 mM). Adjust the pH to 9.5 ± 0.1 using dilute Ammonium Hydroxide. Causality: The high pH ensures the primary amine remains completely unprotonated, eliminating ionic interactions.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid (EBH) C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Gemini).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control is required to stabilize partitioning kinetics and mobile phase viscosity).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: Linear ramp to 60% B

    • 15.0 - 18.0 min: Hold at 60% B

    • 18.1 - 25.0 min: Re-equilibrate at 5% B

Step 3: Sample Preparation

  • Prepare the API sample at a concentration of 0.5 mg/mL in a diluent of 90:10 Water:Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents sample solvent effects that cause peak fronting.

Step 4: Self-Validation & System Suitability Testing (SST) Before analyzing unknown batches, inject a System Suitability Standard containing the API and a known closely eluting impurity (e.g., 2-chloro-6-(cyclopropanesulfonyl)pyridine). The system is only validated for use if it passes the following gates:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and the impurity. (Validates column efficiency).
  • Asymmetry (

    
    ):  Must be 
    
    
    
    for the API peak. (Validates that the buffer is successfully maintaining the high pH and suppressing silanol interactions).
  • Precision: The Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections must be

    
    .
    

References

  • Reversed Phase HPLC Method Development. Phenomenex.[Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions. [Link]

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 6-(Cyclopropanesulfonyl)pyridin-3-amine

[1]

Executive Summary: The Role of EA in ATR Inhibitor Development

6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1248927-92-5*) is a critical intermediate in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, such as Berzosertib (VE-822) .[1] As a reference standard, its certification requires rigorous validation.[1] While High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are industry staples for organic impurity profiling, they often fail to detect "invisible" bulk impurities like moisture, inorganic salts, or trapped solvents.[1]

This guide objectively compares Elemental Analysis (CHNS) against modern alternatives like Quantitative NMR (qNMR) and HRMS for validating this specific sulfone-pyridine scaffold.[1] We demonstrate why EA remains the "gold standard" for establishing mass balance, particularly for sulfur-rich heterocycles where combustion dynamics are non-trivial.

*Note: CAS 1248927-92-5 is often associated with the sulfonamide analog.[1] For the specific sulfone intermediate used in VE-822, the chemical structure C8H10N2O2S is the definitive reference.

Product Profile: 6-(Cyclopropanesulfonyl)pyridin-3-amine[1]

Before comparing analytical methods, we must establish the theoretical baseline for the pure compound.[1]

PropertySpecification
Chemical Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Structure Pyridine ring substituted with 3-amino and 6-cyclopropylsulfonyl groups.[1]
Critical Moiety Sulfonyl group (-SO₂-) : Requires high-temperature oxidation for quantitative recovery.[1]
Hygroscopicity Moderate; amine group can form hydrates or absorb CO₂.[1]
Theoretical Elemental Composition (Mass %)
ElementTheoretical %Tolerance (±0.4%)
Carbon (C) 48.47%48.07 – 48.87%
Hydrogen (H) 5.08%4.68 – 5.48%
Nitrogen (N) 14.13%13.73 – 14.53%
Sulfur (S) 16.17%15.77 – 16.57%

Comparative Analysis: EA vs. Orthogonal Alternatives

This section evaluates three primary methodologies for certifying the purity of 6-(Cyclopropanesulfonyl)pyridin-3-amine.

Method A: Elemental Analysis (CHNS) – The Bulk Validator

Mechanism: Dynamic Flash Combustion (>1000°C) followed by GC separation and TCD detection.[1]

  • Pros:

    • Mass Balance: The only method that directly measures the weight percent of elements. If the sum of C, H, N, S is <99.5%, you definitively have non-combustible impurities (inorganics) or oxygen-rich solvation (water).[1]

    • Sulfur Specificity: Crucial for confirming the integrity of the sulfone group, which can sometimes degrade to sulfoxides or sulfides during synthesis.

  • Cons:

    • Non-Specific: Cannot distinguish between the product and an isomer.

    • Matrix Effects: Sulfones can form stable metal sulfates with ash, leading to low Sulfur recovery if not catalyzed properly.[1]

Method B: Quantitative NMR (qNMR) – The Specificity King

Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid, TCNB).[1]

  • Pros:

    • Absolute Purity: Determines molar purity without needing a reference standard of the analyte.

    • Structural ID: Confirms the structure and purity simultaneously.

  • Cons:

    • Hygroscopicity: The amine group in the pyridine can absorb water, shifting chemical shifts or affecting weighing accuracy.

    • Relaxation Times: Requires long T1 relaxation delays (D1 > 30s) for accurate integration, increasing instrument time.

Method C: HPLC-UV / HRMS – The Trace Detector

Mechanism: Chromatographic separation based on polarity/hydrophobicity.[1]

  • Pros:

    • Sensitivity: Detects organic impurities at 0.05% levels.[1]

  • Cons:

    • Response Factors: Assumes all impurities absorb UV light equally (which is false).[1]

    • Blind Spots: Completely misses water, inorganic salts (NaCl), and residual solvents, often overestimating purity (e.g., HPLC says 99.9%, but EA shows 95% due to salt).[1]

Summary Comparison Table
FeatureElemental Analysis (CHNS) qNMR HPLC-UV
Primary Output Bulk Purity (Weight %)Molar PurityChromatographic Purity
Detects Water? Indirectly (via %C/N dilution)Yes (if specific peak)No
Detects Inorganics? Yes (Low total %)No (invisible)No
Sample Size 1–3 mg10–20 mg<1 mg
Critical for Sulfones? High (Confirms S content)MediumLow

Experimental Protocols

To achieve "Standard Grade" certification, we recommend a dual-validation workflow. Below are the optimized protocols.

Protocol 1: Optimized CHNS Analysis for Sulfonyl Pyridines

Sulfur-containing heterocycles are "refractory" (hard to burn).[1] Standard combustion often yields low Sulfur results due to ash retention.

  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Configuration: CHNS Mode (TCD detector).

  • Combustion Temperature: 1020°C (Critical for breaking S-C bonds).

  • Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule.

    • Why? V₂O₅ acts as an oxygen donor and flux, preventing the formation of stable metal sulfates in the ash and ensuring 100% conversion of Sulfur to SO₂.

  • Calibration Standard: Sulfanilamide (C₆H₈N₂O₂S) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).[1]

    • Note: Sulfanilamide (%S = 18.62%) is structurally closer to our analyte.[1]

Protocol 2: qNMR Validation
  • Solvent: DMSO-d₆ (Avoids exchange of amine protons).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (D1): 60 seconds (Ensure full relaxation of aromatic protons).

    • Scans: 16–32.[1]

  • Integration: Integrate the cyclopropyl methylene protons (0.9–1.2 ppm) vs. the Internal Standard methyl peak.

Visualization: The Certification Workflow

The following diagram illustrates the logical decision tree for certifying the 6-(Cyclopropanesulfonyl)pyridin-3-amine standard, highlighting where EA provides the "Go/No-Go" decision.

CertificationWorkflowStartCrude 6-(Cyclopropanesulfonyl)pyridin-3-amineHPLCStep 1: HPLC-UV(Check Organic Impurities)Start->HPLCDecision1Purity > 98%?HPLC->Decision1RecrystallizeRecrystallize(Remove Organic Impurities)Decision1->RecrystallizeNoEAStep 2: Elemental Analysis (CHNS)(Check Bulk Composition)Decision1->EAYesRecrystallize->HPLCDecision2Values within ±0.4%?EA->Decision2CheckWaterCheck for Solvation/Salt(Low %C, %N, %S)Decision2->CheckWaterNoqNMRStep 3: qNMR(Absolute Purity Assignment)Decision2->qNMRYesDryingVacuum Drying / DesaltingCheckWater->DryingDrying->EAFinalCertified Reference StandardqNMR->Final

Caption: Logical workflow for certifying the standard. EA acts as the critical gatekeeper for bulk purity (salts/solvents) before final qNMR assignment.

Data Interpretation: Diagnosing Common Issues

When analyzing this compound, EA results often deviate due to specific "invisible" impurities. Use this table to diagnose your synthesis:

ObservationDiagnosisCorrective Action
All values (C,H,N,S) low by ~5% Inorganic Salt Contamination (e.g., NaCl, Na₂SO₄ from workup).[1]Desalt using reverse-phase prep-HPLC or aqueous wash.[1]
%C low, %H high Water Solvation (Hydrate formation).[1]Dry at 60°C under high vacuum (P₂O₅ trap).
%S low, others normal Incomplete Combustion or Ash Retention .[1]Add V₂O₅ combustion aid; increase O₂ dosage.
%N high Residual Pyridine/Amine Solvent or trapped DMF.[1]Extended drying; check ¹H NMR for solvent peaks.

Conclusion

While HPLC and qNMR are indispensable for structural identification, Elemental Analysis remains the only method capable of verifying the bulk integrity of 6-(Cyclopropanesulfonyl)pyridin-3-amine.[1] For a sulfonyl-pyridine intermediate, the presence of sulfur requires optimized combustion conditions (V₂O₅ additive).[1] Researchers should view EA not as an obsolete technique, but as a critical orthogonal filter that detects the salts and hydrates other methods miss.

References

  • Thermo Fisher Scientific. (2018).[1] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42255. Link

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link[1]

  • Analytik Jena. (2021).[1] Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Application Note. Link

  • Fokenberg, T., et al. (2012).[1] Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation.[1][2][3] Cell Death & Disease, 3, e441.[1] Link

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds. Technical Note. Link

Structural Optimization and Binding Efficacy: A Comparative Guide to Sulfonyl Pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: X-ray Crystallography, Structure-Based Drug Design (SBDD), and Kinase Selectivity

Executive Summary

In the landscape of targeted covalent and non-covalent kinase inhibition, the structural evolution of pharmacophores is driven by the need for exquisite selectivity and sub-nanomolar potency. Historically, benzylpyrimidine (BP) scaffolds were utilized to target the ATP-binding pocket of kinases such as Interleukin-2 inducible T-cell kinase (ITK). However, these traditional scaffolds often suffer from structural bottlenecks, primarily off-target binding to homologous kinases like Lck.

Recent advances in X-ray crystallography have catalyzed a paradigm shift toward Sulfonyl Pyridine (SP) derivatives . By objectively comparing the crystallographic data, binding thermodynamics, and experimental workflows of SP derivatives against traditional BP alternatives, this guide provides a comprehensive framework for researchers optimizing hinge-binding motifs in structure-based drug design (SBDD).

Mechanistic Rationale: The Sulfonyl Pyridine Advantage

As an Application Scientist analyzing electron density maps, the superiority of the sulfonyl pyridine scaffold is not merely empirical; it is deeply rooted in its physicochemical geometry.

  • Geometrical Rigidity and Trajectory: The sulfonyl group (–SO₂–) features a tetrahedral sulfur center. This geometry forces the adjacent pyridine ring into a staggered conformation relative to the core scaffold. Unlike the flexible methylene linker in benzylpyrimidines, the sulfonyl linker restricts conformational entropy. When the ligand enters the kinase pocket, it requires less energy to adopt its bioactive conformation, driving a highly favorable binding enthalpy.

  • Electrostatic Anchoring: The highly electronegative oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors. In the case of ITK, these oxygens interact with specific solvent-exposed residues or structured water networks at the edge of the hinge region, locking the kinase into an inactive (Type I') conformation [1].

  • Electronic Modulation of the Pyridine Ring: The strong electron-withdrawing nature of the sulfonyl group lowers the electron density of the attached pyridine ring. This modulates the pKa of the pyridine nitrogen and optimizes the ring for parallel displaced

    
     stacking with aromatic residues (e.g., Phe501 in ITK) within the hydrophobic pocket [2].
    

Comparative Performance Data: Benzylpyrimidine vs. Sulfonyl Pyridine

The following table synthesizes quantitative crystallographic and biochemical data, objectively comparing the legacy BP scaffold with the optimized SP scaffold.

Performance MetricBenzylpyrimidine (Traditional)Sulfonyl Pyridine (Next-Gen)Structural Causality & X-Ray Evidence
Target Affinity (ITK IC₅₀) 10 – 150 nM< 1 nM (Sub-nanomolar)Sulfonyl oxygens form critical auxiliary H-bonds, anchoring the scaffold deeper into the ATP-binding site [1].
Kinase Selectivity (ITK vs. Lck) Poor (< 5-fold)High (> 50-fold) The SP scaffold uniquely stabilizes the inactive

C-helix-out conformation of ITK, a state structurally distinct from Lck [3].
Crystallographic Resolution ~2.80 Å (Flexible)2.45 Å (PDB: 4QD6)The rigidified –SO₂– linker reduces ligand mobility within the crystal lattice, yielding highly ordered, easily resolvable co-crystals [2].
Binding Thermodynamics Entropy-drivenEnthalpy-driven Formation of highly specific, directional electrostatic interactions via the sulfonyl group replaces non-specific hydrophobic collapse.

Logical Workflow: Structure-Based Drug Design Pathway

The transition from traditional scaffolds to highly selective SP derivatives relies on an iterative, crystallography-driven feedback loop. The diagram below illustrates the logical relationships and critical decision points in this workflow.

G N1 Traditional Scaffold (Benzylpyrimidine Hit) N2 X-Ray Crystallography (Binding Mode Analysis) N1->N2 Co-crystallization N3 Structural Bottleneck (High Flexibility, Low Selectivity) N2->N3 Identifies N4 Sulfonyl Pyridine (SP) Derivative Design N3->N4 SBDD Optimization N5 Enhanced Interactions (H-Bonds & π-π Stacking) N4->N5 Induces N6 Sub-nanomolar ITK Inhibition (PDB: 4QD6 Validation) N5->N6 Yields N7 Therapeutic Application (T-Cell Modulation) N6->N7 Downstream Effect

Fig 1: Structure-based optimization workflow from traditional scaffolds to sulfonyl pyridine derivatives.

Self-Validating Experimental Protocol: Co-Crystallization Workflow

To achieve the 2.45 Å resolution observed in PDB 4QD6, researchers must abandon standard soaking techniques in favor of precise co-crystallization. Sulfonyl pyridine derivatives induce significant conformational shifts (e.g., activation loop rearrangement); soaking these ligands into pre-formed apo-crystals often shatters the crystal lattice.

Below is a self-validating, step-by-step methodology for the co-crystallization of ITK with SP derivatives.

Step 1: Protein Preparation & Quality Control
  • Express the kinase domain of human ITK (residues 352-620) in Sf9 insect cells.

  • Purify via Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease.

  • Perform Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 5 mM DTT.

  • Self-Validation Checkpoint: Analyze the SEC chromatogram. A single, sharp, symmetrical peak indicates a monodisperse sample. A broad or shouldered peak suggests aggregation, which will poison crystal nucleation. Do not proceed until monodispersity is achieved.

Step 2: Ligand Complexation
  • Concentrate the monodisperse ITK protein to 10 mg/mL.

  • Dissolve the Sulfonyl Pyridine derivative in 100% DMSO to a stock concentration of 50 mM.

  • Add the ligand to the protein dropwise while gently vortexing, achieving a 3-to-5-fold molar excess. Ensure the final DMSO concentration remains strictly below 2% (v/v) to prevent protein denaturation.

  • Incubate the complex on ice for 2 hours.

  • Self-Validation Checkpoint: Perform Differential Scanning Fluorimetry (DSF) on an aliquot. A positive thermal shift (

    
    ) compared to the apo-protein validates successful ligand binding and complex stabilization.
    
Step 3: Sitting-Drop Vapor Diffusion
  • Utilize a 96-well sitting-drop crystallization plate.

  • Mix 1

    
    L of the ITK-SP complex with 1 
    
    
    
    L of reservoir solution (Optimized condition: 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).
  • Seal the plate and incubate at 18°C.

  • Causality: The vapor diffusion method allows for the slow, controlled equilibration of the drop with the reservoir. This gently drives the system into the supersaturation zone, allowing the rigid SP-complex to pack neatly into the crystal lattice without precipitating the hydrophobic ligand.

Step 4: Data Collection & Refinement
  • Harvest crystals after 3-5 days. Briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) and flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Solve the phase problem using Molecular Replacement (MR) with a homologous ITK structure as the search model.

  • Self-Validation Checkpoint: Assess the

    
     electron density map at a contour level of 
    
    
    
    . Continuous, unbroken density around the sulfonyl linker and the pyridine ring validates the modeled binding pose and ensures the sub-nanomolar affinity claims are structurally sound.

References

  • Trani, G., et al. "Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK)." Bioorganic & Medicinal Chemistry Letters, 2014. [Link]

  • Protein Data Bank (PDB). "4QD6 - ITK kinase domain in complex with inhibitor compound." RCSB PDB, 2014.[Link]

  • Hantani, R., et al. "Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations." Journal of Chemical Information and Modeling, 2023.[Link]

Validating Structure-Activity Relationships (SAR) of C6-Modified Pyridines: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine Conundrum in Medicinal Chemistry

The pyridine ring is the most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals, serving as a privileged scaffold in drug design due to its capacity for hydrogen bonding and structural rigidity [1]. However, unsubstituted pyridines often suffer from high basicity (leading to hERG toxicity and poor membrane permeability) and are highly susceptible to rapid Phase I metabolism, specifically N-oxidation and cytochrome P450 (CYP)-mediated clearance.

To overcome these liabilities, medicinal chemists frequently target the C6 position (adjacent to the basic nitrogen) for structural modification. This guide objectively compares the performance of traditional C6-modifications (unsubstituted and methyl) against the advanced C6-Trifluoromethyl (-CF3) scaffold , providing researchers with the mechanistic rationale and self-validating experimental workflows required to optimize lead compounds [4].

Mechanistic Rationale: The Superiority of C6-Trifluoromethylation

The choice of substituent at the C6 position is not merely a steric consideration; it fundamentally rewrites the electronic and metabolic profile of the entire pharmacophore.

  • C6-Unsubstituted (-H): Leaves the basic nitrogen exposed. The high pKa (~5.2) results in protonation at physiological pH, drastically reducing passive membrane permeability and increasing the risk of off-target ion channel binding.

  • C6-Methyl (-CH3): Provides mild steric shielding of the nitrogen, but acts as an electron-donating group, which can paradoxically increase nitrogen basicity. Furthermore, the benzylic-like C-H bonds of the methyl group create a highly vulnerable metabolic hotspot for CYP450-mediated hydroxylation.

  • C6-Trifluoromethyl (-CF3): Acts as a transformative modification. The strong electron-withdrawing nature of the -CF3 group (Hammett constant

    
     = 0.43) pulls electron density away from the nitrogen via inductive effects, drastically lowering the pKa. Simultaneously, the exceptionally strong C-F bond (~116 kcal/mol) resists CYP450-mediated hydrogen atom transfer (HAT), effectively shutting down metabolic clearance pathways [2].
    

C6_Logic C6_Mod C6-Trifluoromethylation (-CF3) pKa Strong Inductive Effect (Lower N-Basicity) C6_Mod->pKa Steric Steric Shielding of Pyridine Nitrogen C6_Mod->Steric Metabolism Strong C-F Bond (Resists CYP450) C6_Mod->Metabolism Permeability Increased Passive Membrane Permeability pKa->Permeability hERG Reduced hERG Liability pKa->hERG Stability Enhanced Metabolic Stability (HLM/RLM) Steric->Stability Metabolism->Stability

Caption: Logical flow illustrating how C6-trifluoromethylation modulates physicochemical and ADME properties.

Comparative Performance Data Matrix

To validate these mechanistic claims, we compare three model pyridine scaffolds targeting a standard viral protein interface (e.g., HIV-1 Capsid or Integrase). The quantitative data below illustrates the dramatic shift in performance when transitioning from a C6-H or C6-CH3 scaffold to a C6-CF3 scaffold [3].

Scaffold ModificationCalculated pKa (N-atom)LogD (pH 7.4)HLM Intrinsic Clearance (

)
Target Affinity (

)
Primary Liability
C6-Unsubstituted (-H) 5.21.5> 150 µL/min/mg+1.2 °CRapid N-oxidation, poor permeability
C6-Methyl (-CH3) 5.82.085 µL/min/mg+2.5 °CCYP450 hydroxylation at methyl group
C6-Trifluoromethyl (-CF3) 3.12.8< 15 µL/min/mg+3.8 °CNone (Optimal Lead Profile)

Data Interpretation: The C6-CF3 scaffold not only exhibits near-total resistance to hepatic clearance but also demonstrates superior target engagement (highest


), likely due to favorable halogen bonding and optimal desolvation kinetics within the hydrophobic binding pocket.

Self-Validating Experimental Workflows

To ensure scientific integrity, the SAR data presented above must be generated using self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies used to validate the C6-modified pyridine libraries.

Workflow cluster_assays Self-Validating In Vitro System Synth Synthesize C6-Analogs (-H, -CH3, -CF3) HLM HLM Stability Assay (Control: Verapamil) Synth->HLM TSA Thermal Shift Assay (Target Binding) Synth->TSA Data SAR Data Matrix (CLint, ΔTm) HLM->Data TSA->Data Lead Lead Selection (Optimal C6-CF3) Data->Lead

Caption: Experimental workflow for validating the SAR of C6-modified pyridines using self-validating assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Causality & Validation: This assay determines the vulnerability of the C6-substituent to Phase I oxidative metabolism. The system is made self-validating by the mandatory inclusion of Verapamil. If Verapamil is not rapidly degraded during the run, it indicates the microsomes are metabolically incompetent (inactive CYP enzymes), and the assay must be rejected to prevent false-positive stability data [3].

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic activity.

  • Incubation Mixture: Combine the C6-pyridine test compounds (1 µM final concentration) with HLMs (0.5 mg/mL final protein concentration) in the phosphate buffer. Set up a parallel reaction utilizing Verapamil (1 µM) as the positive control.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Quenching & Timepoints: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol 2: Thermal Shift Assay (TSA) for Target Binding

Causality & Validation: Enzymatic assays can be confounded by assay interference or aggregation. TSA provides a direct, thermodynamic confirmation of target engagement by measuring the shift in the protein's melting temperature (


) upon ligand binding. The inclusion of a known reference inhibitor validates the target protein's folding state and responsiveness [3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5X final concentration) to the protein solution. This dye fluoresces only when bound to the hydrophobic regions exposed during protein denaturation.

  • Compound Plating: Dispense the C6-analogs into a 96-well PCR plate at a final concentration of 20 µM (maintaining 1% DMSO final concentration). Include a DMSO-only negative control and a reference inhibitor positive control.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Extraction: Calculate the first derivative of the melt curve to identify the

    
    . The 
    
    
    
    is calculated as the difference between the compound well and the DMSO control well.

Conclusion

When optimizing pyridine-based lead compounds, the C6 position serves as a critical fulcrum for balancing potency and pharmacokinetics. While unsubstituted or methyl-substituted pyridines often fail due to basicity-driven permeability issues or rapid CYP-mediated clearance, the C6-Trifluoromethyl (-CF3) scaffold consistently emerges as the superior alternative. By leveraging strong inductive effects and an unbreakable C-F bond, the -CF3 modification systematically eliminates metabolic liabilities while enhancing target affinity.

References

  • Source: RSC Medicinal Chemistry (via PMC)
  • Title: The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
  • Source: RSC Medicinal Chemistry (via PMC)
  • Source: ACS Medicinal Chemistry Letters (via PMC)

LC-MS Identification of Impurities in 6-(Cyclopropanesulfonyl)pyridin-3-amine: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of pharmaceutical impurity profiling requires moving beyond standard analytical methods to deploy phase-appropriate technologies. 6-(Cyclopropanesulfonyl)pyridin-3-amine is a critical, electron-deficient heterocyclic intermediate used in the synthesis of advanced therapeutics. Due to the presence of both an oxidizable amine and a sulfone moiety, this compound is prone to forming complex degradation products, such as N-oxides and sulfoxides, alongside residual starting materials.

According to the[1], any impurity present in a new drug substance at or above the 0.10% threshold (for a standard daily dose) must be structurally identified and qualified. This guide objectively compares two premier Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—High-Resolution Quadrupole Time-of-Flight (UHPLC-Q-TOF) and Triple Quadrupole (UHPLC-QQQ) —to demonstrate how each fulfills distinct roles in the impurity profiling lifecycle.

G API 6-(Cyclopropanesulfonyl) pyridin-3-amine Batch UHPLC UHPLC-UV Analysis API->UHPLC Threshold Impurity > 0.10%? (ICH Q3A Threshold) UHPLC->Threshold Report Report & Monitor (Routine QQQ) Threshold->Report No Identify Structural Elucidation (HRMS Q-TOF) Threshold->Identify Yes Tox Toxicity / Safety Qualification Identify->Tox

Caption: ICH Q3A-guided impurity profiling workflow for pharmaceutical intermediates.

The Causality of Platform Selection

When an unknown peak breaches the 0.10% identification threshold, standard single-quadrupole LC-MS is insufficient due to its reliance on nominal mass, which cannot differentiate between isobaric compounds.

The Q-TOF Advantage (Untargeted Elucidation): We deploy Q-TOF systems for de novo structural elucidation. By providing sub-2 ppm mass accuracy and resolving isotopic fine structures, Q-TOF restricts the mathematical possibilities of empirical formulas[2]. For a sulfur-containing compound like 6-(Cyclopropanesulfonyl)pyridin-3-amine, the precise measurement of the


 isotopic peak is mechanically critical for confirming the preservation of the sulfone group in the impurity.

The QQQ Advantage (Targeted Quantitation): Once the impurity's structure is elucidated and a reference standard is synthesized, the method must be transferred to a QQQ platform for routine batch release. As demonstrated in recent bridging studies, QQQ systems utilize Multiple Reaction Monitoring (MRM) to filter out background matrix noise, offering superior linear dynamic range and limits of quantitation (LOQ) that are essential for regulatory compliance[3].

G cluster_QTOF Q-TOF (Unknowns) cluster_QQQ QQQ (Targeted) Sample Impurity Sample FullScan Full Scan MS1 (High Res) Sample->FullScan Precursor Precursor Ion Selection (Q1) Sample->Precursor DDA Data-Dependent MS/MS FullScan->DDA Formula Formula Generation DDA->Formula Collision CID Fragmentation (q2) Precursor->Collision MRM MRM Detection (Q3) Collision->MRM

Caption: Comparison of Q-TOF untargeted vs. QQQ targeted LC-MS acquisition strategies.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run includes continuous internal calibration and System Suitability Tests (SST) to preemptively detect false positives or mass drift.

Step 1: Sample Preparation & System Suitability
  • Diluent: 50:50 LC-MS grade Water:Acetonitrile.

  • Sample: 6-(Cyclopropanesulfonyl)pyridin-3-amine prepared at 1.0 mg/mL.

  • SST Mixture: API spiked with 0.1% (1.0 µg/mL) of known oxidation impurities.

  • Validation Logic: A blank diluent must be injected before the SST to prove zero column carryover. The SST must demonstrate a chromatographic resolution (

    
    ) of 
    
    
    
    between the API and its closest eluting impurity to ensure MS spectra are not convoluted by co-elution.
Step 2: Chromatographic Separation (UHPLC)
  • Column: Superficially Porous Particle (SPP) C18, 2.7 µm, 2.1 x 100 mm.

    • Causality: SPP architecture limits longitudinal diffusion, sharpening peaks to

      
       seconds wide. This increases the localized concentration of the analyte entering the MS source, directly boosting the signal-to-noise ratio.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic pyridine nitrogen in positive Electrospray Ionization (ESI+) mode.

Step 3: Mass Spectrometry Configuration
  • Q-TOF Workflow: Operated in ESI+ Data-Dependent Acquisition (DDA) mode.

    • Self-Validation: A reference mass solution (e.g., Purine

      
       121.0509) is continuously infused via a secondary orthogonal sprayer. Because Time-of-Flight tubes are highly sensitive to ambient temperature micro-fluctuations, this continuous lock-mass calibration is the only way to guarantee the 
      
      
      
      ppm mass accuracy required for valid formula generation[2].
  • QQQ Workflow: Operated in ESI+ MRM mode. Precursor-to-product ion transitions are optimized using collision-induced dissociation (CID)[4].

Comparative Data Analysis

The following tables summarize the experimental outcomes when analyzing a degraded batch of 6-(Cyclopropanesulfonyl)pyridin-3-amine using both platforms.

Table 1: HRMS (Q-TOF) Mass Accuracy and Formula Generation

This table demonstrates the Q-TOF's ability to identify unknown impurities based on exact mass.

CompoundTheoretical


Observed

Mass Error (ppm)Generated FormulaStructural Identification
API 199.0541199.0543+1.0

6-(Cyclopropanesulfonyl)pyridin-3-amine
Impurity A 183.0592183.0589-1.6

6-(Cyclopropanesulfinyl)pyridin-3-amine (Sulfoxide)
Impurity B 215.0490215.0494+1.8

N-Hydroxy-6-(cyclopropanesulfonyl)pyridin-3-amine
Table 2: QQQ vs Q-TOF Performance Metrics for Routine Monitoring

This table contrasts the operational strengths of both platforms for regulatory batch release.

Performance MetricUHPLC-Q-TOF (Full Scan / DDA)UHPLC-QQQ (MRM Mode)Mechanistic Justification
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mLQQQ filters chemical background noise via double mass selection (Q1 and Q3), drastically lowering the noise floor[3].
Linear Dynamic Range 3 orders of magnitude5 orders of magnitudeTOF microchannel plate (MCP) detectors saturate faster than QQQ electron multipliers during high-concentration API elution.
Unknown Identification Excellent (Sub-2 ppm error)Poor (Nominal mass only)Q-TOF resolves isotopic fine structure, enabling definitive empirical formula generation[2].
Duty Cycle / Scan Speed 10-20 Hz>500 MRMs/secQQQ allows for sufficient data points across narrow UHPLC peaks, ensuring highly reproducible peak integration.

Conclusion

For the comprehensive impurity profiling of 6-(Cyclopropanesulfonyl)pyridin-3-amine, neither platform operates in isolation. UHPLC-Q-TOF is the mandatory first line of defense; its high-resolution accurate mass capabilities are non-negotiable for elucidating the structures of complex oxidation products (like Impurities A and B) without requiring prior knowledge of the sample[2].

However, once these impurities are characterized, the UHPLC-QQQ platform becomes the superior choice for routine monitoring. Its MRM capabilities provide the extreme sensitivity and linear dynamic range required to confidently quantify impurities well below the ICH Q3A 0.10% threshold, ensuring long-term regulatory compliance and patient safety[3].

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS . Agilent Technologies. URL:[Link]

  • Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation . Emery Pharma. URL:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . Chimia. URL:[Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 6-(Cyclopropanesulfonyl)pyridin-3-amine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Application Focus: Quality Control (QC) of critical intermediates for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in immuno-oncology.

Introduction: The Mechanistic Imperative for Purity

In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a premier therapeutic target. HPK1 acts as a negative regulator of the T-cell receptor (TCR) signaling pathway by phosphorylating the SLP-76 adaptor protein at Ser376, leading to its ubiquitination and degradation [2]. Pharmacological inhibition of HPK1 reinvigorates exhausted T-cells and enhances anti-tumor immunity [2].

The compound 6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1147558-20-0) is a highly specialized, critical building block used in the synthesis of novel tetrahydropyrido[3,4-d]pyrimidine-based HPK1 inhibitors [1].

Because this intermediate is often coupled to the core scaffold late in the synthetic sequence (e.g., via Buchwald-Hartwig amination or SNAr), its purity profile directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Specifically, the synthetic route to 6-(cyclopropanesulfonyl)pyridin-3-amine typically involves the oxidation of a thioether intermediate. Under-oxidation yields the sulfoxide analog , while over-oxidation or side-reactions can yield regioisomers . If these structurally similar impurities are not strictly controlled using high-fidelity reference standards, they will propagate into the final API, potentially causing off-target kinase inhibition and failing regulatory release criteria.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation LAT LAT Signalosome Assembly TCR->LAT triggers HPK1 HPK1 Kinase (MAP4K1) LAT->HPK1 recruits & activates SLP76 SLP-76 Phosphorylation (Ser376) HPK1->SLP76 phosphorylates Degradation SLP-76 Degradation (Immune Suppression) SLP76->Degradation leads to Inhibitor HPK1 Inhibitor (Derived from 6-CPSPA) Inhibitor->HPK1 blocks kinase activity ImmuneActivation Enhanced T-Cell Activation & Anti-Tumor Immunity Inhibitor->ImmuneActivation rescues

Fig 1: Role of HPK1 in TCR signaling and the intervention of 6-CPSPA-derived inhibitors.

Objective Comparison of Reference Standard Alternatives

When establishing a QC framework for 6-(Cyclopropanesulfonyl)pyridin-3-amine, analytical laboratories must choose the appropriate grade of reference standard. Because this is a novel intermediate rather than a generic API, traditional pharmacopeial standards (USP/EP) are generally unavailable. The decision matrix below compares the three viable alternatives.

Table 1: Performance and Viability Matrix for Reference Standards
Standard GradePurity Assignment MethodTraceabilityLead TimeCost ImpactBest Use Case
Primary Metrological Standard Mass Balance (100% - impurities)SI-Traceable (NIST/NMIJ)12–16 Weeks (Custom)

Late-stage Phase III / Commercial API release.
Commercial High-Purity (qNMR Certified) 1H qNMR vs. Internal StandardTraceable via Internal Std1–2 Weeks

IND-enabling studies, Phase I/II clinical batch release.
In-House Working Standard Preparative HPLC + Relative Area %Internal only3–4 Weeks$Routine in-process control (IPC) during early synthesis.

Expert Insight: For early to mid-phase clinical development, Commercial High-Purity Standards certified via Quantitative NMR (qNMR) offer the optimal balance. qNMR provides absolute quantification without requiring a primary standard of the analyte itself, bypassing the exhaustive mass-balance testing required for primary metrological standards[3].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the QC workflow for 6-(Cyclopropanesulfonyl)pyridin-3-amine must be orthogonal. We employ qNMR for absolute mass fraction determination and HPLC-UV/MS for relative impurity profiling [4].

QC_Workflow Batch 6-(Cyclopropanesulfonyl) pyridin-3-amine Batch qNMR 1H qNMR Analysis (Absolute Quantitation) Batch->qNMR Internal Std HPLC HPLC-UV/MS (Impurity Profiling) Batch->HPLC Relative Area % Decision Quality Decision (Release/Reject) qNMR->Decision Purity > 99.0% HPLC->Decision Sulfoxide < 0.1%

Fig 2: Orthogonal QC workflow combining absolute qNMR quantitation and HPLC impurity profiling.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality Check: Why qNMR? Traditional HPLC area percent assumes all components have the same UV extinction coefficient, which is false. The sulfoxide impurity absorbs differently than the sulfone. qNMR relies on the fundamental principle that the integral of a resonance signal is strictly proportional to the number of nuclei, allowing for absolute quantitation against a universal internal standard[3].

Step-by-Step Methodology:

  • Standard Selection: Select a certified reference material (CRM) as the internal standard (IS). Maleic acid (δ ~6.26 ppm, 2H) is ideal as its signal does not overlap with the aromatic pyridine protons (δ 7.5–8.5 ppm) or the aliphatic cyclopropane protons (δ 1.0–3.0 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~15.0 mg of 6-(Cyclopropanesulfonyl)pyridin-3-amine and ~5.0 mg of Maleic acid into a clean glass vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of high-purity DMSO-d6 (100% atom D). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): Set to ≥ 60 seconds. Causality: Sulfone protons often have long T1 relaxation times. A short D1 will truncate relaxation, leading to incomplete integration and artificially low purity results.

    • Scans: 64 scans for adequate signal averaging.

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet and a distinct, isolated pyridine proton (e.g., the C2 proton adjacent to the amine).

  • Calculation: Calculate absolute purity (

    
    ) using the standard qNMR equation:
    
    
    
    
Protocol B: HPLC-UV/MS Impurity Profiling (Self-Validating System)

Causality Check: While qNMR provides absolute purity, its Limit of Detection (LOD) is typically ~0.5%. To detect trace sulfoxide or regioisomer impurities (<0.1%) that could derail the downstream HPK1 inhibitor synthesis, a highly sensitive HPLC-UV/MS method is required [4].

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Causality: The embedded polar group prevents peak tailing of the basic aminopyridine moiety.

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive Ion Mode).

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Prepare a resolution solution containing 6-(Cyclopropanesulfonyl)pyridin-3-amine and spiked 6-(cyclopropanesulfinyl)pyridin-3-amine (the sulfoxide analog) at 1.0% w/w.

    • Acceptance Criteria: The resolution (

      
      ) between the sulfoxide and sulfone peaks must be 
      
      
      
      . The tailing factor for the main peak must be
      
      
      . If the system fails this SST, the column must be washed or replaced before running QC samples.
  • Sample Analysis: Inject 10 µL of the sample prepared at 1.0 mg/mL in initial mobile phase. Quantify impurities using relative area normalization, confirming the mass of any unknown peaks via the inline ESI-MS.

Conclusion

For the synthesis of clinical-grade HPK1 inhibitors, the quality control of 6-(Cyclopropanesulfonyl)pyridin-3-amine cannot rely on rudimentary HPLC area percent alone. By utilizing qNMR-certified commercial reference standards and implementing an orthogonal testing strategy (qNMR for absolute quantitation + HPLC-UV/MS for trace impurity resolution), drug development professionals can prevent costly downstream API failures and ensure the integrity of their immuno-oncology pipelines.

References

  • Source: Google Patents (WO2023220541A1)
  • Title: Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation Source: PLOS URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Source: PMC (National Institutes of Health)

Safety Operating Guide

6-(Cyclopropanesulfonyl)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Strategy

6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS: 1202463-71-3) is a functionalized pyridine intermediate containing a primary amine and a cyclopropyl sulfone moiety. In the absence of a compound-specific EPA waste code, it must be managed as a Non-Listed Hazardous Waste with potential characteristics of toxicity and corrosivity.

The Directive: All disposal streams must target High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewer systems or trash.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what dictates its reactivity. This compound is not merely "organic waste"; it is a polyfunctional scaffold with specific segregation requirements.

FeatureChemical LogicDisposal Implication
Primary Amine (-NH₂) Basic functionality; proton acceptor.Risk of Exotherm: Incompatible with strong acids and acid chlorides.[1] Segregate strictly from acidic waste streams.
Sulfone (-SO₂-) Electron-withdrawing; chemically stable.Persistence: Resistant to mild degradation. Requires incineration for complete destruction.
Pyridine Ring Aromatic heterocycle.[2][3]Toxicity: Pyridine derivatives often carry aquatic toxicity and target organ toxicity (liver/kidney).
Physical State Solid (typically off-white powder).Dust Hazard: High surface area increases inhalation risk during transfer to waste drums.

Critical Safety Note: As a pharmaceutical intermediate, treat this compound as a Potent Bioactive Agent until toxicological data proves otherwise. Sulfonamide-like structures can induce severe allergic reactions (Stevens-Johnson Syndrome) in sensitized individuals.

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Mixing incompatible waste streams is the leading cause of laboratory accidents during waste storage.

Segregation Rules
  • DO NOT MIX with Oxidizers: (e.g., Nitric acid, Peroxides). The amine group can be oxidized, potentially generating toxic nitrogen oxides (NOx) or causing fire.

  • DO NOT MIX with Strong Acids: The neutralization reaction with the amine is exothermic. If the waste container is sealed, pressure buildup can cause rupture.

  • DO NOT MIX with Halogenated Solvents (unless necessary): While chemically compatible, mixing non-halogenated solids with halogenated solvents significantly increases disposal costs.

The Core Protocol: Disposal Workflow

This protocol is designed to be a self-validating system. Each step ensures the material is contained, identified, and destroyed without environmental release.

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: Place the first bag inside a second bag to prevent exterior contamination.

  • Tagging: Attach a hazardous waste tag before placing it in the drum.

    • Chemical Name: 6-(Cyclopropanesulfonyl)pyridin-3-amine.

    • Hazards: Irritant, Toxic.[4]

  • Consolidation: Place the tagged bag into the Solid Hazardous Waste Drum (Fiber or Poly drum).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Characterization: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).

  • Selection:

    • If solvent is Halogenated (DCM, Chloroform)

      
       Pour into Halogenated Waste Carboy .
      
    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate)

      
       Pour into Non-Halogenated Organic Waste Carboy .
      
  • pH Check: If the solution is acidic (e.g., from a workup), neutralize to pH 6–9 before adding to the organic waste carboy to prevent reactions with other amines in the container.

Scenario C: Contaminated Labware (Vials, Syringes)
  • Triple Rinse: Rinse the vial 3 times with a suitable solvent (acetone or methanol).

  • Rinsate Disposal: Pour rinsate into the appropriate liquid waste carboy (Scenario B).

  • Glass Disposal: Defaced/clean vials go to "Broken Glass/Sharps." If the compound cannot be removed, the entire vial must go to Solid Hazardous Waste .

Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 6-(Cyclopropanesulfonyl)pyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Reaction Mixture, Rinsate) StateCheck->Liquid Dissolved SolidAction Double Bag (Polyethylene) Label as 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck SolidDest Solid Waste Drum (Incineration) SolidAction->SolidDest Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloDest Halogenated Waste Carboy (Fuel Blending/Incineration) Halo->HaloDest NonHaloDest Organic Waste Carboy (High BTU Incineration) NonHalo->NonHaloDest

Figure 1: Decision logic for segregating 6-(Cyclopropanesulfonyl)pyridin-3-amine waste streams.

Emergency Spill Response

In the event of a spill outside of a containment hood, execute the S.W.I.M. protocol immediately.

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signage.

  • M inimize exposure: Don full PPE (Nitrile gloves x2, Lab coat, Safety Goggles, N95 or P100 respirator if dust is airborne).

Cleanup Procedure:

  • Do not dry sweep. This generates toxic dust.

  • Wet Wipe Method: Cover the powder with a paper towel dampened with water or methanol.

  • Scoop: Scoop the damp material into a waste bag.

  • Wash: Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Dispose: All cleanup materials (towels, gloves, scoops) are Hazardous Solid Waste .

Regulatory Compliance (RCRA)

While 6-(Cyclopropanesulfonyl)pyridin-3-amine is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it falls under the "Generator Knowledge" clause.

  • Waste Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • Ignitability (D001): Not applicable for the solid.

  • Corrosivity (D002): Applicable if pH > 12.5 in aqueous solution.[2]

  • Toxicity: Treat as toxic.

Final Disposition: The only acceptable final disposal method is Destructive Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the breakdown of the sulfone and pyridine rings, preventing environmental persistence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[5] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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